Crotonyl-CoA
描述
crotonoyl-CoA is a natural product found in Homo sapiens with data available.
属性
CAS 编号 |
992-67-6 |
|---|---|
分子式 |
C25H40N7O17P3S |
分子量 |
835.6 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] but-2-enethioate |
InChI |
InChI=1S/C25H40N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1 |
InChI 键 |
KFWWCMJSYSSPSK-CITAKDKDSA-N |
手性 SMILES |
CC=CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
规范 SMILES |
CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
同义词 |
coenzyme A, crotonyl- crotonyl-CoA crotonyl-coenzyme A |
产品来源 |
United States |
Foundational & Exploratory
The discovery of histone crotonylation as a post-translational modification
An In-depth Technical Guide to the Discovery of Histone Crotonylation
Introduction
In the landscape of epigenetics, post-translational modifications (PTMs) of histone proteins are fundamental to regulating chromatin structure and gene expression. For decades, modifications like acetylation and methylation have been the central focus of chromatin biology. However, advancements in high-sensitivity mass spectrometry have unveiled a broader and more complex repertoire of histone marks. Among these, histone lysine (B10760008) crotonylation (Kcr), first identified in 2011, has emerged as a significant and functionally distinct PTM.[1][2] This modification, involving the addition of a crotonyl group to the ε-amino group of a lysine residue, has been shown to be a powerful regulator of gene transcription, intricately linked to cellular metabolism.[1][3] This technical guide provides a comprehensive overview of the discovery of histone crotonylation, the key molecular players, the experimental methodologies used for its characterization, and its functional implications for researchers, scientists, and drug development professionals.
The Seminal Discovery
Histone crotonylation was first reported in 2011 by Tan et al. through an integrated approach combining high-sensitivity mass spectrometry and the generation of a modification-specific antibody.[2][4] This study dramatically expanded the known catalog of histone PTMs by identifying 67 novel histone marks, including Kcr.[2] The researchers identified 28 Kcr sites on human histones and 24 sites on mouse histones, demonstrating that this modification is evolutionarily conserved across species from yeast to humans.[2] A key finding was the unique genomic localization of Kcr. Unlike histone acetylation (Kac), which is broadly associated with active gene promoters, Kcr was found to be specifically enriched at active promoters and potential enhancers.[2] In post-meiotic male germ cells, Kcr was particularly enriched on sex chromosomes, marking testis-specific genes that escape inactivation.[2] This distinct localization suggested that Kcr is mechanistically and functionally different from the well-studied histone acetylation.[2]
The Core Machinery of Histone Crotonylation
The dynamic regulation of histone crotonylation is governed by the interplay of three key protein families: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize it to elicit downstream effects.
Writers: Histone Crotonyltransferases (HCTs)
Initial studies identified the well-known histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP), as the primary enzymes responsible for histone crotonylation.[1][5] These enzymes utilize crotonyl-coenzyme A (crotonyl-CoA) as a substrate to catalyze the modification.[4] Subsequent research revealed that other acetyltransferases, such as members of the MYST family (e.g., MOF), also possess histone crotonyltransferase activity.[1][4] In budding yeast, the acetyltransferases Gcn5 and Esa1 have been shown to catalyze histone crotonylation on H3 and H4, respectively.[1][6]
Erasers: Histone Decrotonylases (HDCRs)
The removal of histone crotonylation is primarily carried out by class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[4][7] Genetic deletion of HDAC1 and HDAC2 in embryonic stem cells was shown to increase global levels of histone crotonylation.[4] Additionally, some members of the sirtuin family of class III HDACs, namely SIRT1, SIRT2, and SIRT3, have also been demonstrated to exhibit histone decrotonylase activity.[1][4]
Readers: Effector Proteins
The biological signal of histone crotonylation is interpreted by "reader" proteins that specifically recognize the Kcr mark. These reader domains then recruit other proteins to modulate chromatin structure and gene expression. The YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain has been identified as a selective reader of histone crotonylation.[1][8] For instance, the YEATS2 protein binds to crotonylated histone H3 with a higher affinity than to acetylated H3.[8] Other reader proteins include those containing a double plant homeodomain (PHD) finger (DPF), such as DPF2 and MOZ, which also show a binding preference for crotonylated histones.[8][9][10]
Quantitative Data Summary
The discovery and characterization of histone crotonylation have been supported by extensive quantitative data from mass spectrometry and proteomics studies.
Table 1: Key Regulatory Proteins of Histone Crotonylation
| Role | Enzyme/Protein Family | Specific Examples | Key Function |
|---|---|---|---|
| Writer | Histone Acetyltransferase (HAT) | p300/CBP, MOF, Gcn5, Esa1 | Catalyze the transfer of a crotonyl group from this compound to histone lysine residues.[1][4][6] |
| Eraser | Class I Histone Deacetylase (HDAC) | HDAC1, HDAC2, HDAC3 | Remove crotonyl groups from histone lysine residues.[4][7] |
| Eraser | Sirtuin (Class III HDAC) | SIRT1, SIRT2, SIRT3 | Exhibit histone decrotonylase activity.[1][4] |
| Reader | YEATS Domain Proteins | YEATS2, AF9, TAF14 | Selectively recognize and bind to crotonylated histones to mediate downstream signaling.[1][8] |
| Reader | DPF Domain Proteins | DPF2, MOZ, MORF | Bind to crotonylated histones, often with a preference over acetylated histones.[8][9] |
| Regulator | this compound Hydratase | CDYL | Negatively regulates histone crotonylation by converting this compound to β-hydroxybutyryl-CoA, reducing substrate availability.[1][8] |
Table 2: Selected Histone Crotonylation Sites Identified in Human and Mouse Cells
| Histone | Lysine Residue | Species | Reference |
|---|---|---|---|
| H3 | K4, K9, K14, K18, K23, K27 | Human, Mouse | [2][7] |
| H4 | K5, K8, K12, K16 | Human, Mouse | [2] |
| H2A | K5, K9, K13, K15 | Human, Mouse | [2] |
| H2B | K5, K11, K12, K15, K20 | Human, Mouse | [2][11] |
| H1 | Various | Human, Mouse |[2] |
Table 3: Summary of a Quantitative Crotonylome Analysis in Response to p300 Knockout
| Parameter | Value |
|---|---|
| Total unique endogenous crotonylation sites identified | 816 |
| Total proteins with identified crotonylation sites | 392 |
| Sites decreased (>1.4-fold) upon p300 knockout | 88 (on 69 proteins) |
| Sites increased (>1.4-fold) upon p300 knockout | 31 (on 17 proteins) |
Data sourced from a quantitative proteomics study by Wan et al., 2017.[12]
Signaling and Metabolic Pathways
The level of histone crotonylation is not only regulated by enzymes but is also directly linked to the metabolic state of the cell, specifically the intracellular concentration of this compound.
This compound is an intermediate in the metabolism of fatty acids (β-oxidation) and certain amino acids like lysine and tryptophan.[1] Therefore, cellular metabolic shifts that alter the pool of this compound can directly impact the extent of histone crotonylation, providing a direct link between metabolism and epigenetic gene regulation.[1][8]
Key Experimental Protocols
The identification and functional characterization of histone crotonylation rely on a combination of sophisticated molecular biology and analytical techniques.
Mass Spectrometry for PTM Identification
Mass spectrometry (MS) is the definitive method for identifying novel PTMs and mapping their precise locations on proteins.
Protocol Outline:
-
Histone Extraction: Isolate histones from cell nuclei, typically through acid extraction.[7]
-
Protein Digestion: Digest the extracted histones into smaller peptides using proteases like trypsin. For comprehensive analysis, multiple digestion strategies can be employed in parallel.[2]
-
Peptide Fractionation: Separate the complex peptide mixture, often by liquid chromatography (LC), to reduce sample complexity before MS analysis.[13]
-
Enrichment of Crotonylated Peptides (Optional but Recommended): Use a pan-specific anti-Kcr antibody to immunoprecipitate and enrich for peptides bearing the crotonylation mark.[2][13]
-
LC-MS/MS Analysis: Analyze the peptide samples using high-resolution tandem mass spectrometry (LC-MS/MS). The instrument measures the mass-to-charge ratio of peptides and their fragments.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database. The mass shift corresponding to a crotonyl group (+68.026 Da) on a lysine residue is used to identify Kcr sites.[2]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide distribution of histone modifications, revealing their association with specific genomic features like promoters and enhancers.
Detailed Protocol Steps:
-
Cell Cross-linking: Treat cells with formaldehyde (B43269) to create covalent cross-links between DNA and interacting proteins, including histones.[14] This step fixes the in vivo protein-DNA interactions.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[15]
-
Immunoprecipitation (IP): Incubate the sheared chromatin with a specific antibody that targets the histone modification of interest (e.g., anti-H3K18cr). The antibody will bind to the histone mark, forming an antibody-histone-DNA complex.[15]
-
Complex Capture: Use protein A/G-coated magnetic beads to capture the antibody-histone-DNA complexes.[15]
-
Washing: Perform a series of stringent washes to remove non-specifically bound chromatin, leaving only the specifically immunoprecipitated complexes.[14]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.[14] Digest the remaining proteins with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.[16]
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify genomic regions that are significantly enriched for the histone crotonylation mark.
Conclusion and Future Directions
The discovery of histone crotonylation has added a new layer of complexity to our understanding of epigenetic regulation. It is now clear that this modification is a dynamic and widespread mark that is functionally distinct from acetylation and directly connects cellular metabolism to the chromatin landscape. The core machinery of writers, erasers, and readers that regulate Kcr are being actively investigated, revealing potential targets for therapeutic intervention in diseases ranging from cancer to neurodevelopmental disorders.[4][17] Future research will likely focus on elucidating the specific crosstalk between crotonylation and other PTMs, identifying the full spectrum of non-histone protein crotonylation, and developing specific inhibitors for Kcr writers and erasers to precisely modulate this pathway for therapeutic benefit.
References
- 1. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemical Probe for Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone crotonylation in tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 7. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Function and related Diseases of Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PTM BIO [ptmbio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. chromosomedynamics.com [chromosomedynamics.com]
- 16. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histone crotonylation in neurobiology: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
Biological significance of Crotonyl-CoA in cellular signaling
An In-depth Technical Guide to the Biological Significance of Crotonyl-CoA in Cellular Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Crotonyl-coenzyme A (this compound) is a pivotal intermediate metabolite in the catabolism of fatty acids and specific amino acids, such as lysine (B10760008) and tryptophan.[1] Historically viewed through a metabolic lens, recent discoveries have catapulted this compound into the spotlight as a critical signaling molecule, primarily by serving as the donor for a novel post-translational modification: lysine crotonylation (Kcr). This modification, particularly on histone proteins, represents a key epigenetic mechanism that directly links cellular metabolic status to the regulation of gene expression.[2][3] Emerging evidence indicates that histone crotonylation is functionally distinct from the well-studied histone acetylation, often stimulating transcription more potently.[4] The enzymatic machinery governing this process—the "writers," "erasers," and "readers" of the crotonyl mark—are now being characterized, revealing a complex regulatory network. Dysregulation of this compound metabolism and histone crotonylation has been implicated in a range of pathologies, including cancer, making this pathway a promising area for therapeutic intervention.[5][6] This guide provides a comprehensive overview of the metabolic origins of this compound, its role in cellular signaling through histone modification, the functional outcomes of this signaling, and its implications in disease.
Metabolic Origins of this compound
The cellular pool of this compound available for signaling is derived from several key metabolic pathways, underscoring its role as a sensor of the cell's metabolic state.[7]
-
Fatty Acid β-oxidation: this compound is a standard intermediate in the mitochondrial oxidation of fatty acids.[8]
-
Amino Acid Catabolism: The degradation of L-lysine and L-tryptophan generates glutaryl-CoA, which is subsequently converted to this compound in the mitochondria by the enzyme glutaryl-CoA dehydrogenase (GCDH).[9][10]
-
Short-Chain Fatty Acid (SCFA) Metabolism: Crotonate, a SCFA produced by gut microbiota, can be absorbed by host cells and converted to this compound.[3][7] This conversion is catalyzed by acyl-CoA synthetase short-chain family member 2 (ACSS2), linking gut microbiome activity to host cell epigenetic regulation.[9][11]
While mitochondrial pathways are major sources, the mechanisms for generating the nuclear pool of this compound that fuels histone crotonylation are still under active investigation.[8][12]
This compound in Epigenetic Signaling: Histone Crotonylation
The primary signaling function of this compound is to act as the donor molecule for histone lysine crotonylation. This process is dynamically regulated by a trio of protein classes: "writers," "erasers," and "readers."
Writers: Histone Crotonyltransferases (HCTs)
The enzymes that catalyze the transfer of the crotonyl group from this compound to lysine residues on histones are known as histone crotonyltransferases. The most prominent HCT is the transcriptional coactivator p300 (and its paralog CBP), which also possesses histone acetyltransferase (HAT) activity.[2][4] The dual activity of p300/CBP positions it as a key integrator of cellular metabolic signals, where the relative concentrations of this compound and Acetyl-CoA can dictate the type of acyl mark deposited on histones.[3] Studies have shown that p300-catalyzed histone crotonylation can stimulate transcription to a greater degree than acetylation.[4]
Erasers: Histone Decrotonylases (HDCRs)
Histone crotonylation is a reversible modification. The removal of crotonyl groups is catalyzed by histone decrotonylases. This activity has been attributed primarily to Class I histone deacetylases (HDACs) and some members of the sirtuin (SIRT) family of NAD+-dependent deacetylases, including SIRT1, SIRT2, and SIRT3.[3][13] The activity of these "erasers" ensures the dynamic nature of the crotonyl mark in response to cellular signals.
Readers: Effectors of Crotonylation
The biological consequences of histone crotonylation are mediated by "reader" proteins that specifically recognize and bind to the crotonylated lysine residues. The YEATS domain has been identified as a selective reader of histone crotonylation.[14] For instance, the YEATS2 protein binds to crotonylated histones, subsequently recruiting other factors to modulate chromatin structure and gene expression.[3] The unique planar and rigid structure of the crotonyl group allows for specific interactions within the aromatic pocket of the YEATS domain, distinguishing it from acetyl-lysine binding.[14]
Negative Regulation via this compound Depletion
Beyond writers and erasers acting on histones, the availability of the this compound substrate is also tightly regulated. The chromodomain protein CDYL acts as a negative regulator of histone crotonylation by functioning as a This compound hydratase .[14] CDYL converts this compound to β-hydroxybutyryl-CoA, thereby depleting the nuclear substrate pool available for p300/CBP and reducing overall levels of histone crotonylation.[3][14]
Functional Consequences and Disease Relevance
Potent Transcriptional Activation
A key functional aspect of histone crotonylation is its strong association with active gene transcription.[3] Histone crotonylation marks are enriched at the transcription start sites (TSS) and enhancers of active genes.[2] Cell-free transcription assays have demonstrated that p300-catalyzed histone crotonylation stimulates transcription more robustly than histone acetylation.[2] This suggests that the choice between acetylation and crotonylation at gene regulatory elements, dictated by the relative availability of Acetyl-CoA and this compound, is a critical mechanism for fine-tuning gene expression.[4]
Role in Cancer and Immune Evasion
The metabolic reprogramming characteristic of cancer cells can directly impact this compound levels and histone crotonylation, with significant consequences for tumor growth and immune response. In glioblastoma stem cells (GSCs), for example, lysine catabolism is rewired to increase the intracellular pool of this compound.[5] This leads to elevated histone crotonylation, which in turn represses the expression of genes involved in type I interferon (IFN) signaling.[5] The suppression of this key antiviral and immunoregulatory pathway allows the tumor to evade the host immune system, promoting its growth.[5][6]
Other Biological Processes
The significance of this compound signaling extends to various other biological contexts:
-
Stem Cell Differentiation: Histone crotonylation is crucial for promoting the differentiation of human embryonic stem cells into the endoderm lineage.[15][16]
-
Spermatogenesis: Crotonylation marks are enriched on sex chromosomes in male germ cells, playing a role in the escape from meiotic sex chromosome inactivation.[13]
-
Disease Pathophysiology: Dysregulated crotonylation has been linked to kidney injury, cardiovascular diseases like hypertrophic cardiomyopathy, and neurological disorders.[3][17][18]
Quantitative Data Summary
The cellular concentration of this compound is a critical determinant of histone crotonylation levels and subsequent gene expression.
| Parameter | Cell Type / System | Condition | Observation | Reference |
| Cellular this compound Levels | HeLa S3 Cells | 12h treatment with 500 µM Sodium Crotonate | ~15-fold increase in this compound peak area by LC-MS | [2] |
| Global Histone Crotonylation | HeLa S3 Cells | 12h treatment with Sodium Crotonate (0-500 µM) | Dose-dependent increase in pan-histone crotonylation | [2][3] |
| Relative Acyl-CoA Abundance | Various Cell Types | Basal Conditions | This compound is ~1,000-fold less abundant than Acetyl-CoA | [3] |
| Gene Expression (LPS-induced) | RAW 264.7 Macrophages | Pre-treatment with Crotonate before LPS stimulation | Enhanced expression of specific activated genes | [2] |
| Histone Marks in Cardiomyopathy | Human Hypertrophic Cardiomyopathy Hearts | Disease State vs. Control | Increased levels of H3K18cr and H2BK12cr | [17][18] |
Detailed Experimental Protocols
Protocol: Analysis of Cellular Acyl-CoA Levels by LC-MS
This protocol is adapted from methodologies used to quantify short-chain acyl-CoAs in cellular extracts.[2]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa S3) to achieve 80-90% confluency. Treat with desired compounds (e.g., Sodium Crotonate, pH 7.4) for the specified duration (e.g., 12 hours).
-
Metabolite Extraction:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol, 20% water) to each 10 cm plate.
-
Scrape cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry completely using a speed vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50 µL) of LC-MS grade water or a specific reconstitution buffer.[19]
-
Inject a defined volume (e.g., 5-10 µL) onto a reverse-phase C18 column (e.g., Agilent ZORBAX SB-C18).
-
Perform chromatographic separation using a gradient of Solvent A (e.g., 95:5 water:methanol with 10 mM tributylamine (B1682462) and 15 mM acetic acid) and Solvent B (e.g., methanol).
-
Analyze eluting compounds using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor for the specific precursor-to-product ion transition for this compound.
-
Quantify by comparing the peak area to a standard curve generated with purified this compound.
-
Protocol: In Vitro Histone Crotonyltransferase (HCT) Assay
This protocol is based on cell-free assays used to assess the enzymatic activity of p300.[2]
-
Reagents:
-
Recombinant p300 enzyme.
-
Core histones (e.g., from calf thymus or recombinant).
-
HCT Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
This compound and/or Acetyl-CoA stocks.
-
Stop Solution (e.g., 2X Laemmli sample buffer).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 5 µg of core histones, 1 µg of recombinant p300, and HCT buffer to a final volume of 45 µL.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of varying concentrations of this compound (or Acetyl-CoA for comparison). Final concentrations typically range from 0 to 50 µM.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE (e.g., 15% gel).
-
Transfer proteins to a PVDF membrane for Western blot analysis.
-
Probe the membrane with specific antibodies against histone crotonylation (e.g., anti-pan-crotonyl-lysine, anti-H3K18cr) and loading controls (e.g., anti-H3).
-
Detect signals using an appropriate secondary antibody and chemiluminescence substrate.
-
Conclusion and Future Directions
This compound has emerged as a critical signaling molecule that directly links cellular metabolism to epigenetic regulation and gene expression. Its role as a substrate for histone crotonylation, a modification that potently activates transcription, places it at the center of a complex regulatory network with profound implications for cell fate, physiology, and disease. The competitive interplay with Acetyl-CoA for writers like p300/CBP provides a mechanism for cells to translate metabolic fluctuations into specific transcriptional outputs.
For drug development professionals, the enzymes involved in this compound metabolism and signaling—including ACSS2, GCDH, p300/CBP, CDYL, and specific HDACs/SIRTs—represent a rich landscape of potential therapeutic targets. Modulating the activity of these proteins could offer novel strategies for treating cancers that have reprogrammed their metabolism to exploit this pathway for immune evasion, as well as other diseases linked to aberrant crotonylation.
Future research should focus on:
-
Elucidating the transport mechanisms that shuttle this compound from the mitochondria to the nucleus.
-
Identifying the full spectrum of "writer," "eraser," and "reader" proteins for crotonylation on both histone and non-histone targets.
-
Developing specific and potent small-molecule modulators for these regulatory proteins.
-
Further exploring the role of gut microbiota-derived crotonate in influencing host epigenetics and disease susceptibility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Intracellular this compound Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular this compound stimulates transcription through p300-catalyzed histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rewiring Lysine Catabolism in Cancer Leads to Increased Histone Crotonylation and Immune Escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epigenetic meets metabolism: novel vulnerabilities to fight cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Histone Crotonylation Makes Its Mark in Depression Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protein lysine crotonylation in cellular processions and disease associations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crotonylation modification and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Crotonylation modification and its role in diseases [frontiersin.org]
- 19. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Compartmentalized World of Crotonyl-CoA: A Technical Guide to its Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonyl-CoA is a pivotal intermediate in cellular metabolism, situated at the crossroads of fatty acid and amino acid catabolism. Its metabolic fate is intricately linked to the subcellular compartment in which it resides, with distinct pathways operating in the mitochondria, peroxisomes, and the cytoplasm/nucleus. This technical guide provides an in-depth exploration of this compound metabolism across these compartments, detailing the key enzymatic reactions, summarizing available quantitative data, and providing comprehensive experimental protocols for its study. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the complex processes involved. This document is intended to serve as a valuable resource for researchers investigating the multifaceted roles of this compound in cellular physiology and disease, and for professionals in drug development targeting metabolic pathways.
Introduction
This compound, a four-carbon, monounsaturated short-chain acyl-CoA, is a critical metabolite in several major catabolic pathways. While its concentration is significantly lower than that of acetyl-CoA, its metabolic significance extends beyond simple energy production.[1][2] Recent discoveries have highlighted the role of this compound as a substrate for post-translational modification of proteins, particularly histone crotonylation, which has emerged as an important epigenetic mark influencing gene expression.[3][4] Understanding the spatial and temporal regulation of this compound metabolism is therefore crucial for deciphering its diverse cellular functions. This guide will dissect the metabolic pathways of this compound in three key subcellular locations: the mitochondria, the peroxisomes, and the cytoplasm/nucleus.
Mitochondrial this compound Metabolism
The mitochondrion is a primary site for the generation and processing of this compound. It is produced through two main pathways: the β-oxidation of fatty acids and the catabolism of the amino acids lysine (B10760008) and tryptophan.[5][6]
Generation of Mitochondrial this compound
-
Fatty Acid β-Oxidation: During the breakdown of even-numbered fatty acids, the final thiolytic cleavage of acetoacetyl-CoA yields two molecules of acetyl-CoA. However, the oxidation of butyryl-CoA, a four-carbon fatty acyl-CoA, by acyl-CoA dehydrogenase directly produces this compound.[5]
-
Amino Acid Catabolism: The degradation of L-lysine and L-tryptophan converges to the formation of glutaryl-CoA. The mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) then catalyzes the oxidative decarboxylation of glutaryl-CoA to produce this compound.[5][7]
Fate of Mitochondrial this compound
Once formed, mitochondrial this compound is primarily channeled into the β-oxidation pathway for further degradation.
-
Hydration: Enoyl-CoA hydratase (crotonase) hydrates this compound to form L-β-hydroxybutyryl-CoA.[8]
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes L-β-hydroxybutyryl-CoA to acetoacetyl-CoA.
-
Thiolysis: Mitochondrial thiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[9]
Caption: Mitochondrial metabolism of this compound.
Peroxisomal this compound Metabolism
Peroxisomes are also involved in fatty acid β-oxidation, particularly of very long-chain fatty acids and branched-chain fatty acids.[10][11] While the core reactions are similar to mitochondrial β-oxidation, the enzymes and the initial steps differ.
Generation and Metabolism of Peroxisomal this compound
Peroxisomal β-oxidation of straight-chain fatty acids can generate this compound as an intermediate. The subsequent steps are catalyzed by peroxisomal enzymes:
-
Hydration: Peroxisomal enoyl-CoA hydratase , part of the multifunctional enzyme type 1 (MFE-1) or type 2 (MFE-2), hydrates this compound to β-hydroxybutyryl-CoA.
-
Dehydrogenation: The dehydrogenase activity of MFE-1 or MFE-2 oxidizes β-hydroxybutyryl-CoA to acetoacetyl-CoA.
-
Thiolysis: Peroxisomal 3-ketoacyl-CoA thiolase (e.g., ACAA1) cleaves acetoacetyl-CoA into acetyl-CoA and a shortened acyl-CoA.[12][13][14] The resulting acetyl-CoA can be exported to the cytoplasm or enter other metabolic pathways.
Caption: Peroxisomal metabolism of this compound.
Cytoplasmic and Nuclear this compound Metabolism
The cytoplasm and nucleus represent a distinct metabolic environment for this compound, where it primarily functions as a substrate for post-translational modifications rather than an energy source.
Generation of Cytoplasmic/Nuclear this compound
The primary source of this compound in the cytoplasm and nucleus is exogenous crotonate, a short-chain fatty acid that can be derived from the gut microbiome.[5]
-
Activation of Crotonate: The enzyme acyl-CoA synthetase short-chain family member 2 (ACSS2) is thought to be responsible for converting crotonate into this compound in the cytoplasm and nucleus.[3] However, some studies suggest ACSS2 may not be the primary enzyme for this conversion, indicating other synthetases may be involved.[5]
Fate of Cytoplasmic/Nuclear this compound
The main fate of this compound in this compartment is its use in protein crotonylation.
-
Histone Crotonylation: this compound serves as the donor for the crotonylation of lysine residues on histone proteins. This reaction is catalyzed by histone acetyltransferases (HATs) with broad substrate specificity, such as p300/CBP .[3] Histone crotonylation is generally associated with active gene transcription.[4]
-
Regulation by Hydratase: The chromodomain Y-like (CDYL) protein has been identified as a This compound hydratase in the nucleus. By converting this compound to β-hydroxybutyryl-CoA, CDYL negatively regulates the levels of histone crotonylation.[15]
Caption: Cytoplasmic and nuclear this compound metabolism.
Quantitative Data
Quantitative analysis of this compound and the enzymes involved in its metabolism is essential for a complete understanding of its regulation. The following tables summarize available data.
Table 1: Relative Abundance of this compound
| Metabolite | Relative Abundance (compared to Acetyl-CoA) | Cellular Context | Reference |
| This compound | ~1:1000 | Various cell types | [1][2] |
| This compound | <5% of total short-chain acyl-CoA pool | HeLa cells, myoblasts, myotubes | [6][15] |
Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Substrate | Km | Vmax / kcat | Organism/Tissue | Reference |
| Glutaryl-CoA Dehydrogenase (GCDH) | Glutaryl-CoA | 5.9 µM | - | Human fibroblasts | [16] |
| Enoyl-CoA Hydratase (Crotonase) | This compound | 23 µM | - | Metallosphaera sedula | [17] |
| p300 | This compound | Well below cellular concentration | - | Human | [1] |
Note: Comprehensive kinetic data for all enzymes across different species and subcellular compartments is limited. The provided values are illustrative and may vary depending on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound metabolism.
Subcellular Fractionation for Acyl-CoA Analysis
This protocol describes the isolation of mitochondrial, peroxisomal, and cytosolic/nuclear fractions for subsequent acyl-CoA quantification.
Caption: Workflow for subcellular fractionation.
Protocol:
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization and wash with ice-cold phosphate-buffered saline (PBS). Centrifuge at 500 x g for 5 minutes at 4°C to obtain a cell pellet.
-
Homogenization: Resuspend the cell pellet in an appropriate volume of ice-cold isotonic homogenization buffer (e.g., containing sucrose, MOPS, and EGTA, with protease and phosphatase inhibitors). Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclear fraction.
-
Mitochondrial Fraction Isolation: Carefully transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C. The pellet contains the mitochondrial fraction.
-
Peroxisomal and Cytosolic Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the peroxisomal fraction, and the supernatant is the cytosolic fraction.
-
Acyl-CoA Extraction: Immediately process each fraction for acyl-CoA extraction using methods such as solid-phase extraction to preserve the integrity of the CoA thioesters.
Quantification of this compound by LC-MS/MS
This protocol outlines the general steps for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry.[18]
Protocol:
-
Sample Preparation: Extract acyl-CoAs from subcellular fractions or whole-cell lysates as described above.
-
Internal Standard: Spike samples with a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled this compound) for accurate quantification.
-
LC Separation: Separate the acyl-CoAs using reverse-phase liquid chromatography with an appropriate gradient of mobile phases (e.g., an aqueous solution with an ion-pairing agent and an organic solvent).
-
MS/MS Detection: Detect the eluting acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both endogenous this compound and the internal standard.
-
Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay
This spectrophotometric assay measures the activity of GCDH by monitoring the reduction of an artificial electron acceptor.[19][20]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP), and an intermediate electron carrier (e.g., phenazine (B1670421) methosulfate, PMS).
-
Enzyme Preparation: Use mitochondrial extracts or purified GCDH enzyme.
-
Assay Initiation: Add the substrate, glutaryl-CoA, to the reaction mixture to start the reaction.
-
Measurement: Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer. The rate of absorbance decrease is proportional to the GCDH activity.
-
Calculation: Calculate the specific activity of the enzyme based on the molar extinction coefficient of DCPIP.
Enoyl-CoA Hydratase (Crotonase) Activity Assay
This assay measures the hydration of this compound by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond in the this compound molecule.[21]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.8) and a known concentration of this compound.
-
Enzyme Preparation: Use cell lysates, subcellular fractions, or purified enoyl-CoA hydratase.
-
Assay Initiation: Add the enzyme preparation to the reaction mixture to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the change in absorbance and the molar extinction coefficient of this compound.
Conclusion
The metabolism of this compound is a highly compartmentalized process with distinct functions in different subcellular locations. In mitochondria and peroxisomes, it is primarily an intermediate in catabolic pathways aimed at energy production. In contrast, in the cytoplasm and nucleus, it serves as a crucial substrate for histone crotonylation, thereby linking cellular metabolism to epigenetic regulation and gene expression. The quantitative data, though still limited, highlights the tight regulation of this compound pools. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate roles of this compound in health and disease. Future studies focusing on the precise quantification of this compound fluxes between compartments and the identification of novel enzymes and transporters will undoubtedly provide deeper insights into the complex and fascinating world of this multifaceted metabolite.
References
- 1. Chromatin as a key consumer in the metabolite economy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 3. Intracellular this compound Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. mybiosource.com [mybiosource.com]
- 8. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. A role for the peroxisomal 3-ketoacyl-CoA thiolase B enzyme in the control of PPARα-mediated upregulation of SREBP-2 target genes in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. graphviz.org [graphviz.org]
- 17. Enzymes Catalyzing this compound Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 20. Amsterdam UMC Locatie AMC - Glutaryl-CoA dehydrogenase (GCDH) [amc.nl]
- 21. Crystal structure of enoyl-coenzyme A (CoA) hydratase at 2.5 angstroms resolution: a spiral fold defines the CoA-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Regulation of Intracellular Crotonyl-CoA Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonyl-coenzyme A (crotonyl-CoA) is a pivotal intermediate in cellular metabolism, positioned at the crossroads of fatty acid and amino acid catabolism. Beyond its bioenergetic role, this compound serves as the donor molecule for histone crotonylation, a dynamic post-translational modification (PTM) implicated in active gene transcription. The intracellular concentration of this compound is therefore a critical determinant of epigenetic regulation, linking the cell's metabolic state to its transcriptional output. This technical guide provides a comprehensive overview of the core enzymes that govern the synthesis and degradation of this compound, summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying biochemical pathways.
Introduction
Intracellular this compound is a short-chain acyl-CoA thioester that plays a crucial role in several metabolic pathways, including the degradation of lysine (B10760008) and tryptophan and the β-oxidation of fatty acids. More recently, it has been identified as a substrate for a significant epigenetic modification: lysine crotonylation (Kcr). This PTM, catalyzed by enzymes such as the p300/CBP coactivators, is associated with active chromatin and stimulates gene transcription to an even greater degree than the well-studied process of acetylation.[1][2] The level of histone crotonylation is directly influenced by the cellular concentration of this compound, creating a direct link between metabolic flux and gene regulation.[3] Understanding the enzymatic control of this compound homeostasis is therefore essential for researchers in metabolism, epigenetics, and drug development targeting these interconnected processes.
Metabolic Pathways of this compound
The intracellular pool of this compound is maintained through a dynamic balance between its synthesis from various metabolic sources and its consumption by several enzymatic pathways.
Synthesis of this compound
This compound is primarily generated within the mitochondria from two major catabolic routes:
-
Amino Acid Catabolism : The degradation pathways of L-lysine, L-hydroxylysine, and L-tryptophan converge to produce glutaryl-CoA.[4][5] The mitochondrial enzyme Glutaryl-CoA Dehydrogenase (GCDH) then catalyzes the oxidative decarboxylation of glutaryl-CoA to form this compound and CO2.[4][6] This reaction is a key source of mitochondrial this compound.
-
Fatty Acid β-Oxidation : The initial step in the β-oxidation of short-chain fatty acids, such as butyrate, is catalyzed by Short-Chain Acyl-CoA Dehydrogenase (ACADS) .[7][8] This mitochondrial flavoenzyme dehydrogenates butyryl-CoA to produce this compound.[8]
A third, debated pathway involves the conversion of exogenous crotonate, a short-chain fatty acid that can be produced by gut microbiota. It was initially proposed that the enzyme Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) could convert crotonate into this compound in the cytoplasm and nucleus. However, recent in vitro studies and structural modeling have demonstrated that ACSS2 is unable to mediate the generation of this compound from crotonate, suggesting other enzymes are responsible for this conversion.
Consumption of this compound
Intracellular this compound is consumed through several enzymatic reactions in different subcellular compartments:
-
Hydration to β-Hydroxybutyryl-CoA : This is a primary consumption route.
-
In mitochondria, Short-chain enoyl-CoA hydratase (ECHS1) , also known as crotonase, catalyzes the hydration of this compound to (S)-3-hydroxybutyryl-CoA as part of the β-oxidation spiral.[9][10]
-
In the nucleus, the transcriptional corepressor Chromodomain Y-like (CDYL) possesses intrinsic this compound hydratase activity, converting this compound to β-hydroxybutyryl-CoA.[11][12] This activity directly reduces the available substrate for histone crotonylation, thereby acting as a negative regulator of this epigenetic mark.[11][13]
-
-
Utilization for Histone Crotonylation : In the nucleus, this compound serves as the donor for histone lysine crotonylation (Kcr). This reaction is catalyzed by histone acyltransferases with crotonyltransferase activity, most notably p300/CBP .[2][14] This process directly links this compound levels to the regulation of gene expression.
-
Reduction to Butyryl-CoA : Enzymes known as This compound carboxylases/reductases (CCRs) can catalyze the reduction of this compound back to butyryl-CoA.
Quantitative Data on Key Regulatory Enzymes
The activity of enzymes that produce and consume this compound is fundamental to its intracellular regulation. The following tables summarize available quantitative data for these key enzymes.
Table 1: Kinetic Parameters of this compound Producing Enzymes
| Enzyme | Organism/Tissue | Substrate | K_m_ (μM) | Notes |
|---|---|---|---|---|
| GCDH | Human Fibroblasts | Glutaryl-CoA | 5.9 | Measured using a tritium (B154650) release assay.[15][16] |
| GCDH | Human | Glutaryl-CoA | 4.7 - 34 | Values vary with pH (6.5 - 8.5).[5] |
Table 2: Kinetic and Binding Parameters of this compound Consuming Enzymes
| Enzyme | Organism/Tissue | Substrate | K_m_ (μM) | K_cat_ (s⁻¹) | K_D_ (nM) | Notes |
|---|---|---|---|---|---|---|
| ECHS1 | Human | This compound | 15.63 | 384.6 | 863 | K_m_ and K_cat_ derived from enzyme activity assays; K_D_ from Surface Plasmon Resonance (SPR).[9][17] |
| CDYL | Human | This compound | N/A | N/A | N/A | Acts as a this compound hydratase, but specific kinetic parameters are not detailed in the literature.[11][12] |
| p300/CBP | Human | this compound | N/A | N/A | N/A | Possesses histone crotonyltransferase (HCT) activity, which is competed by acetyl-CoA.[2][18] |
N/A: Data not available in the cited search results.
Experimental Protocols
Investigating the enzymatic regulation of this compound requires robust methodologies for measuring metabolite levels and enzyme activities. Below are detailed protocols for key experiments.
Quantification of Intracellular this compound by LC-MS/MS
This method allows for the sensitive and specific quantification of short-chain acyl-CoAs from biological samples.[19][20]
Objective: To measure the absolute or relative abundance of this compound in cell or tissue extracts.
Principle: Cell or tissue extracts are deproteinized, and the supernatant containing acyl-CoAs is analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Separation is achieved using reverse-phase chromatography, and quantification is performed using multiple reaction monitoring (MRM).
Methodology:
-
Sample Preparation:
-
Harvest cells (e.g., 1-5 million) or flash-frozen tissue (~20 mg).
-
For adherent cells, aspirate media and wash twice with ice-cold PBS.
-
Add 400 µL of ice-cold extraction solvent (e.g., 2.5% 5-sulfosalicylic acid (SSA) in water, or acetonitrile/methanol/water 2:2:1 v/v/v).[19][21] An internal standard mix (e.g., U-13C labeled cell extracts) should be included for absolute quantification.[22]
-
Scrape cells or homogenize tissue on ice.
-
Vortex vigorously and centrifuge at >16,000 x g for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject 5-10 µL of the extract onto a reverse-phase C18 column (e.g., Agilent AdvanceBio peptide C18, 2.1 × 150 mm, 2.7 µm).[22]
-
Mobile Phase A: 50 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient runs from ~3% B to 40% B over 10-15 minutes to elute short-chain acyl-CoAs.[22]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an electrospray ionization (ESI) source.
-
MRM Transition for this compound: Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 836.2 → 331.1 or other characteristic fragments).
-
-
Data Analysis:
-
Integrate the peak area for the this compound MRM transition.
-
Quantify the concentration by comparing the peak area to a standard curve generated with pure this compound standard or by using the ratio to the internal standard.
-
Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay
This assay measures the specific activity of GCDH by quantifying the release of tritium from a radiolabeled substrate.[15][23][24]
Objective: To determine the enzymatic activity of GCDH in cell or tissue lysates.
Principle: The dehydrogenation of [2,3,4-³H]glutaryl-CoA by GCDH releases tritium (³H) into the solvent (water). The reaction is stopped, and the unreacted substrate is removed using an ion-exchange resin. The radioactivity of the aqueous phase (tritiated water) is then measured by liquid scintillation counting and is directly proportional to GCDH activity.
Methodology:
-
Substrate Preparation: Synthesize [2,3,4-³H]glutaryl-CoA from radiolabeled glutaric acid.
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).
-
The total reaction volume is typically 100-200 µL.
-
Components include: cell/tissue sonicate (as enzyme source), an artificial electron acceptor (e.g., phenazine (B1670421) methosulfate), and the [2,3,4-³H]glutaryl-CoA substrate (final concentration around the K_m_, e.g., 5-10 µM).
-
-
Enzymatic Reaction:
-
Pre-incubate the cell sonicate and buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a fixed time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding strong acid (e.g., HClO₄).
-
Centrifuge to pellet precipitated protein.
-
Apply the supernatant to a small anion-exchange column (e.g., Dowex-1) to bind the negatively charged [³H]glutaryl-CoA.
-
Elute the tritiated water (³H₂O) with water.
-
-
Quantification:
-
Combine the eluate with liquid scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate specific activity based on the amount of protein in the sonicate and the specific activity of the substrate.
-
In Vitro Histone Crotonylation Assay
This assay assesses the ability of an enzyme (e.g., p300) or a regulator (e.g., CDYL) to affect the crotonylation of histones.[25]
Objective: To determine if a protein has histone crotonyltransferase (HCT) activity or if it can inhibit HCT activity by consuming this compound.
Principle: A source of histone acetyltransferase (like recombinant p300) is incubated with a histone substrate (e.g., core histones or recombinant H3) and the donor molecule, this compound. The reaction products are then resolved by SDS-PAGE, and the level of histone crotonylation is detected by Western blotting using an antibody specific for a crotonylated lysine residue (e.g., pan-Kcr or anti-H3K18cr).
Methodology:
-
Reaction Setup:
-
In a microfuge tube, combine the following in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 10% glycerol):
-
Recombinant p300 enzyme.
-
Histone substrate (e.g., 5 µg of calf thymus histones).
-
This compound (e.g., 1 mM final concentration).
-
(If testing an inhibitor/hydratase like CDYL, add the purified recombinant protein at various concentrations).
-
-
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for 1 hour.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection:
-
Boil the samples for 5 minutes and resolve the proteins on an SDS-PAGE gel (e.g., 15%).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against the specific crotonylation mark (e.g., anti-pan-Kcr).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control antibody (e.g., anti-H3) should be used to ensure equal histone loading.
-
Conclusion
The enzymatic control of intracellular this compound is a critical regulatory node that integrates cellular metabolism with epigenetic control of gene expression. The synthesis of this compound is primarily driven by mitochondrial catabolism of amino acids and fatty acids via GCDH and ACADS, respectively. Its consumption is governed by the hydratase activities of ECHS1 in the mitochondria and CDYL in the nucleus, and its utilization by histone crotonyltransferases like p300. The balance of these enzymatic activities dictates the availability of this compound for histone modification, thereby influencing transcriptional programs. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate this pathway, identify novel regulatory mechanisms, and explore potential therapeutic targets at the interface of metabolism and epigenetics.
References
- 1. Oxidation-reduction of general acyl-CoA dehydrogenase by the butyryl-CoA/crotonyl-CoA couple. A new investigation of the rapid reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular this compound Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular this compound stimulates transcription through p300-catalyzed histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACADS - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. Structural and biochemical mechanism of short-chain enoyl-CoA hydratase (ECHS1) substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature | springermedizin.de [springermedizin.de]
- 11. Chromodomain Protein CDYL Acts as a this compound Hydratase to Regulate Histone Crotonylation and Spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Chromodomain Protein CDYL Acts as a this compound Hydratase to Regulate Histone Crotonylation and Spermatogenesis. | Sigma-Aldrich [merckmillipore.com]
- 14. P300 regulates histone crotonylation and preimplantation embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific glutaryl-CoA dehydrogenating activity is deficient in cultured fibroblasts from glutaric aciduria patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specific glutaryl-CoA dehydrogenating activity is deficient in cultured fibroblasts from glutaric aciduria patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MOF as an evolutionarily conserved histone crotonyltransferase and transcriptional activation by histone acetyltransferase-deficient and crotonyltransferase-competent CBP/p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. A fibroblast glutaryl-CoA dehydrogenase assay using detritiation of 3H-labelled glutaryl-CoA: application in the genotyping of the glutaryl-CoA dehydrogenase locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Specific glutaryl-CoA dehydrogenating activity is deficient in cultured fibroblasts from glutaric aciduria patients (Journal Article) | OSTI.GOV [osti.gov]
- 25. Nuclear Condensation of CDYL Links Histone Crotonylation and Cystogenesis in Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Crosstalk Between Gut Microbiome Metabolites and Host Epigenetics: A Technical Guide to Crotonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate relationship between the gut microbiome and host physiology is a rapidly evolving field of research with profound implications for human health and disease. Microbial metabolites, particularly short-chain fatty acids (SCFAs), play a pivotal role in this communication. Among these, the emerging evidence surrounding crotonyl-CoA, a reactive metabolite derived from the microbial fermentation of dietary fibers, highlights its significant function as an epigenetic regulator. This technical guide provides an in-depth exploration of the synthesis of this compound by the gut microbiota, its subsequent impact on host cell signaling through histone crotonylation, and the modulation of gene expression. We present a compilation of quantitative data, detailed experimental protocols for studying this pathway, and visual diagrams of the core mechanisms to facilitate further research and therapeutic development in this promising area.
Introduction: The Gut Microbiome as an Epigenetic Modulator
The human gut is colonized by a complex and dynamic community of microorganisms that profoundly influences host metabolism, immunity, and overall health. A key mechanism through which the gut microbiota exerts its influence is the production of a diverse array of metabolites. Short-chain fatty acids (SCFAs), such as butyrate (B1204436), propionate, and acetate, are the most abundant of these metabolites, produced primarily through the fermentation of dietary fibers that escape digestion in the upper gastrointestinal tract.
Recent discoveries have unveiled a novel layer of complexity in the host-microbiome interaction, demonstrating that these microbial metabolites can directly impact the host's epigenetic landscape. This is exemplified by the role of this compound, a metabolite derived from the microbial products crotonate and butyrate. This compound serves as a substrate for a specific post-translational modification of histone proteins known as lysine (B10760008) crotonylation (Kcr). This modification alters chromatin structure and regulates gene expression, thereby linking microbial metabolism directly to the host's genetic programming. This guide will delve into the technical aspects of studying the production of this compound by the gut microbiome and its downstream effects on host cells.
The Origin of this compound: A Gut Microbiome Perspective
The primary source of this compound in the context of the gut is the microbial fermentation of dietary components.[1] Gut bacteria, through their metabolic activities, produce short-chain fatty acids, including crotonate and butyrate, which can be taken up by host intestinal epithelial cells.[2][3]
Microbial Production of this compound Precursors
The gut microbiota produces crotonate and butyrate through various fermentation pathways. Butyrate is a well-studied SCFA, and its concentration in the colon can range from 10 to 25 mM, representing approximately 15-23% of the total SCFAs in human stool.[4][5] The abundance of butyrate-producing bacteria and the availability of dietary fiber are key determinants of its concentration.[4] As overall SCFA concentrations in the colon increase, there is a significant shift towards a higher proportion of butyrate.[6][7]
Host Cell Uptake and Conversion to this compound
Once produced by the microbiota, crotonate and butyrate are transported into intestinal epithelial cells.[3] Inside the cell, these SCFAs are converted into their respective CoA thioesters. Specifically, crotonate and butyrate can be converted to this compound.[2][3] The enzyme Acyl-CoA synthetase short-chain family member 2 (ACSS2) is implicated in the conversion of crotonate to this compound.[3] Additionally, butyryl-CoA, derived from butyrate, can be oxidized to this compound by acyl-CoA dehydrogenase.[8]
The following diagram illustrates the pathway from microbial fermentation to intracellular this compound.
This compound and Histone Crotonylation: The Epigenetic Link
Intracellular this compound serves as the donor for lysine crotonylation, a post-translational modification on histone proteins. This modification neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure and facilitating gene transcription.[9]
The Enzymatic Machinery of Crotonylation
Histone crotonylation is a dynamic process regulated by "writer" and "eraser" enzymes. The histone acetyltransferase p300/CBP has been identified as a primary "writer" of crotonylation, catalyzing the transfer of the crotonyl group from this compound to lysine residues on histones.[10] Conversely, Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3, act as "erasers," removing the crotonyl modification.[2][11] The gut microbiota-derived SCFA butyrate is a known inhibitor of Class I HDACs, and by inhibiting their decrotonylase activity, butyrate can indirectly increase levels of histone crotonylation.[2][11]
The following diagram illustrates the regulation of histone crotonylation.
Functional Consequences of Histone Crotonylation
Histone crotonylation, particularly at sites such as H3K18cr, is associated with active gene transcription.[2] Studies have shown that increased levels of histone crotonylation at transcription start sites (TSS) correlate with higher gene expression levels in colon epithelial cells.[2] The depletion of the gut microbiota through antibiotic treatment leads to a significant decrease in histone crotonylation in the colon, highlighting the crucial role of microbial metabolites in maintaining this epigenetic mark.[2][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its precursors in the gut.
Table 1: Concentration of Butyrate in the Human Gut and Circulation
| Location | Concentration | Reference(s) |
| Colon | 10 - 25 mM | [4] |
| Stool (as a percentage of total SCFAs) | 15 - 23% | [4] |
| Portal Circulation | ~30 µM | [13] |
| Systemic Circulation | 0.2 - 15 µM | [13] |
Table 2: Impact of Gut Microbiota Depletion on Histone Crotonylation in Mouse Colon
| Condition | Histone Crotonylation Level | Reference(s) |
| Conventional Mice | High | [12] |
| Antibiotic-Treated/Germ-Free Mice | Drastically Reduced | [12] |
Table 3: Effect of HDAC Inhibitors on Histone Crotonylation in HCT116 Colon Cancer Cells
| Treatment | Effect on Histone Crotonylation | Reference(s) |
| Butyrate | Increased | [2] |
| MS275 (Class I HDAC inhibitor) | Significantly Increased | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study this compound and its effects.
In Vitro Gut Fermentation Model for SCFA Production
This protocol describes a batch fermentation model to assess the production of SCFAs from different substrates by the gut microbiota.
Materials:
-
Anaerobic chamber
-
Sterile fermentation tubes
-
Fermentation medium (e.g., basal medium with peptone)
-
Fresh human fecal samples from healthy donors
-
Phosphate (B84403) buffer
-
Substrate of interest (e.g., dietary fiber)
-
Gas chromatography (GC) system for SCFA analysis
Procedure:
-
Prepare the fermentation medium and autoclave all materials.
-
Inside an anaerobic chamber, prepare a fecal slurry by homogenizing fresh fecal samples in phosphate buffer (e.g., 32% wt/vol).[1]
-
To each fermentation tube, add 7.5 mL of fermentation medium, 2 mL of the fecal slurry, and 0.5 g of the substrate.[1]
-
Incubate the tubes at 37°C with gentle shaking for a defined period (e.g., 20 hours).[1]
-
At the end of the incubation, centrifuge the tubes to pellet the solids.
-
Collect the supernatant for SCFA analysis.
-
Analyze SCFA concentrations (acetate, propionate, butyrate, crotonate) using a gas chromatography system.
Quantification of Short-Chain Acyl-CoA Esters by HPLC
This protocol outlines a method for the extraction and quantification of short-chain acyl-CoA esters, including this compound, from tissue samples.
Materials:
-
Tissue sample (e.g., freeze-clamped liver or colon tissue)
-
Perchloric acid
-
Sep-Pak C18 cartridges
-
HPLC system with a reverse-phase C18 column and UV detector (260 nm)
-
Acetonitrile
-
Ammonium (B1175870) acetate
-
Internal standard (e.g., isobutyryl-CoA)
Procedure:
-
Extract acyl-CoA esters from the tissue sample by homogenization in perchloric acid.[14]
-
Apply the extract to a conditioned Sep-Pak C18 cartridge.[14]
-
Wash the cartridge sequentially with acidic water, petroleum ether, chloroform, and methanol.[14]
-
Elute the acyl-CoA esters with an ethanol/water solution containing ammonium acetate.[14]
-
Analyze the eluate using an HPLC system with a reverse-phase C18 column.
-
Separate the acyl-CoA esters using a linear gradient of acetonitrile.[14]
-
Detect and quantify the acyl-CoA esters by monitoring the absorbance at 260 nm.[14]
-
Use an internal standard for accurate quantification.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Crotonylation
This protocol describes the procedure for performing ChIP-seq to map the genomic localization of histone crotonylation marks.
Materials:
-
Colon epithelial cells or tissue
-
Formaldehyde (for crosslinking)
-
Antibody specific for the histone crotonylation mark of interest (e.g., anti-H3K18cr)
-
Protein A/G beads
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution
-
Sonication or micrococcal nuclease for chromatin fragmentation
-
Reagents for DNA purification
-
Next-generation sequencing platform
Procedure:
-
Crosslink proteins to DNA in cells or tissue using formaldehyde.[15][16]
-
Isolate nuclei and fragment the chromatin by sonication or enzymatic digestion to obtain fragments of 200-500 bp.[16]
-
Incubate the sheared chromatin with an antibody specific for the histone crotonylation mark.[16]
-
Immunoprecipitate the antibody-chromatin complexes using Protein A/G beads.[16]
-
Wash the beads to remove non-specifically bound chromatin.
-
Reverse the crosslinks and elute the DNA.
-
Purify the immunoprecipitated DNA.
-
Prepare a DNA library from the ChIP sample and a corresponding input DNA control.[15]
-
Perform high-throughput sequencing of the libraries.
-
Analyze the sequencing data to identify genomic regions enriched for the histone crotonylation mark.
The following diagram provides a workflow for a typical ChIP-seq experiment.
References
- 1. dwscientific.com [dwscientific.com]
- 2. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Butyrate and the Fine-Tuning of Colonic Homeostasis: Implication for Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Why does increased microbial fermentation in the human colon shift toward butyrate? [aimspress.com]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone acylations as a mechanism for regulation of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Regulatory Role of Crotonyl-CoA in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonyl-Coenzyme A (crotonyl-CoA) has emerged as a critical regulator of gene expression, acting as the donor molecule for histone lysine (B10760008) crotonylation (Kcr), a dynamic post-translational modification (PTM). This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound and histone crotonylation influence chromatin architecture and transcriptional output. We detail the enzymatic machinery responsible for writing, erasing, and reading this epigenetic mark, and discuss the intricate link between cellular metabolism and the regulation of gene expression. This guide also presents quantitative data on the impact of histone crotonylation, detailed experimental protocols for its study, and visual diagrams of the key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: Histone Crotonylation as a Potent Transcriptional Activator
Histone post-translational modifications are fundamental to the regulation of gene expression. Among the various acylations of lysine residues, histone crotonylation has been identified as a potent activator of transcription, often exerting a stronger influence than the well-studied histone acetylation.[1][2] This modification, where a crotonyl group is transferred from this compound to a lysine residue on a histone protein, is enriched at active gene promoters and enhancers.[3] The level of histone crotonylation is directly influenced by the intracellular concentration of this compound, which is in turn governed by cellular metabolic states, particularly fatty acid and amino acid metabolism.[1] This direct link between metabolism and epigenetic regulation provides a mechanism for cells to adapt their gene expression programs in response to metabolic cues.
The Core Machinery of Histone Crotonylation
The dynamic regulation of histone crotonylation is controlled by a trio of protein families: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize it and elicit downstream effects.
Writers: Histone Crotonyltransferases (HCTs)
The primary enzymes responsible for catalyzing the transfer of the crotonyl group from this compound to histone lysines are the histone acetyltransferases (HATs) p300/CBP .[1][4] These enzymes exhibit dual specificity, capable of utilizing both acetyl-CoA and this compound as cofactors. The competition between these two acyl-CoAs for the p300/CBP active site is a key regulatory nexus.[1] Another identified histone crotonyltransferase is MOF (males absent on the first) , which is conserved evolutionarily.[4]
Erasers: Histone Decrotonylases (HDCRs)
The removal of crotonyl groups from histones is carried out by histone deacetylases (HDACs). Specifically, Class I HDACs and sirtuins, including SIRT1, SIRT2, and SIRT3 , have been shown to possess decrotonylase activity.[5] This enzymatic removal ensures the reversibility and dynamic nature of histone crotonylation, allowing for rapid changes in gene expression in response to cellular signals.
Readers: Effectors of Crotonylation Signaling
Proteins containing specific "reader" domains recognize crotonylated lysines and translate this modification into downstream biological outcomes. The YEATS domain is a prominent reader of histone crotonylation, with proteins like YEATS2 , AF9 , and TAF14 binding to crotonylated histones to regulate transcription.[6] The recruitment of these reader proteins to chromatin is a crucial step in crotonylation-mediated gene activation.
A negative regulator of this pathway is the Chromodomain Y-like (CDYL) protein, which acts as a this compound hydratase, converting this compound to β-hydroxybutyryl-CoA.[7] This reduces the available pool of this compound for histone modification, thereby downregulating gene expression.
Metabolic Regulation of Gene Expression via this compound
The cellular concentration of this compound is a direct reflection of the metabolic state of the cell, primarily influenced by fatty acid and amino acid catabolism. An increase in the intracellular pool of this compound shifts the balance of p300/CBP activity towards histone crotonylation, leading to the activation of specific gene expression programs.[1][2] This coupling of metabolism to epigenetic control allows for a sophisticated cellular response to changes in nutrient availability and energy status. For instance, during periods of high fatty acid oxidation, the increased production of this compound can lead to the upregulation of genes involved in metabolic adaptation.
Quantitative Data on Histone Crotonylation
The following tables summarize key quantitative data related to the enzymatic activity and the impact of histone crotonylation on gene expression.
| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (min-1) | kcat/Km (min-1µM-1) | Reference |
| p300 | Acetyl-CoA | 1.1 ± 0.2 | 0.040 ± 0.002 | 0.036 | [8] |
| p300 | n-Butyryl-CoA | 3.6 ± 0.8 | 0.025 ± 0.002 | 0.007 | [8] |
Table 1: Kinetic Parameters of p300 with different Acyl-CoAs. Note: Butyryl-CoA is a close structural analog of this compound. The data indicates that p300 has a higher catalytic efficiency with acetyl-CoA compared to longer chain acyl-CoAs.
| Histone Modification | Effect on Transcription | Fold Change in Gene Expression | Cellular Context | Reference |
| Histone Crotonylation | Activation | > Acetylation | In vitro transcription assay | [1] |
| Increased H3K9cr | Activation | Varies by gene | Neural Development | [9][10] |
| Increased H3K18la | Activation | Varies by gene | Neural Development | [9][10] |
Table 2: Impact of Histone Acylations on Gene Expression. The fold change in gene expression is highly context-dependent and varies between different genes and cellular states.
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Crotonylation
This protocol is adapted for the analysis of histone crotonylation and includes a spike-in control for robust normalization.[11]
1. Cell Cross-linking and Lysis:
-
Grow cells to 70-80% confluency.
-
Add formaldehyde (B43269) to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine (B1666218) at a final concentration of 125 mM for 5 minutes.
-
Harvest cells, wash with ice-cold PBS, and lyse the cells in a buffer containing protease inhibitors.
2. Chromatin Shearing:
-
Resuspend the cell pellet in a lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.
-
Verify the fragment size by running an aliquot on an agarose (B213101) gel.
3. Spike-in Control Addition:
-
Add a fixed amount of chromatin from a different species (e.g., Drosophila) to each human chromatin sample. This will serve as a spike-in control for normalization.
4. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for the histone crotonylation mark of interest (e.g., anti-H3K9cr).
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
5. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
6. DNA Purification and Library Preparation:
-
Purify the DNA using a PCR purification kit.
-
Prepare the DNA library for sequencing according to the manufacturer's instructions.
7. Sequencing and Data Analysis:
-
Sequence the DNA libraries on a next-generation sequencing platform.
-
Align the reads to the human and spike-in control genomes.
-
Use the spike-in reads to normalize the ChIP-seq signal between samples.
-
Perform peak calling and downstream analysis to identify regions enriched for histone crotonylation.
In Vitro Transcription Assay
This assay is used to directly assess the effect of histone crotonylation on transcription.[12][13]
1. Template Preparation:
-
Prepare a linear DNA template containing a promoter (e.g., CMV) upstream of a reporter gene.
2. Histone Crotonylation Reaction:
-
Incubate recombinant histones with the catalytic domain of p300 in the presence of either this compound or acetyl-CoA.
-
Allow the reaction to proceed to achieve histone crotonylation or acetylation.
3. Chromatin Assembly:
-
Assemble the modified histones and the DNA template into chromatin.
4. In Vitro Transcription Reaction:
-
Set up the transcription reaction containing the chromatinized template, RNA polymerase II, and a mixture of ribonucleotides (ATP, GTP, CTP, UTP).
-
Incubate at 30°C to allow for transcription.
5. RNA Analysis:
-
Purify the transcribed RNA.
-
Quantify the amount of RNA produced using RT-qPCR or by running on a denaturing agarose gel followed by staining.
-
Compare the transcriptional output from templates with crotonylated histones versus acetylated or unmodified histones.
Mass Spectrometry Analysis of Histone Crotonylation
This protocol outlines the general steps for identifying and quantifying histone crotonylation sites by LC-MS/MS.[3][14][15][16][17][18][19][20]
1. Histone Extraction:
-
Isolate nuclei from cells or tissues.
-
Extract histones using an acid extraction method.
2. Sample Preparation and Digestion:
-
Perform a chemical derivatization step (e.g., propionylation) to block unmodified lysine residues.
-
Digest the histones into peptides using an appropriate protease (e.g., trypsin).
3. Peptide Enrichment (Optional):
-
For low-abundance modifications, enrich for crotonylated peptides using an antibody specific for crotonyl-lysine.
4. LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Acquire MS/MS spectra of the peptides for sequencing.
5. Data Analysis:
-
Search the MS/MS data against a protein database to identify the peptide sequences and the sites of crotonylation.
-
Quantify the relative abundance of crotonylated peptides between different samples using label-free or label-based quantification methods.
Visualizing the Pathways and Workflows
Signaling Pathway of Histone Crotonylation
Caption: The signaling pathway of histone crotonylation.
Experimental Workflow for ChIP-seq
Caption: A streamlined workflow for ChIP-seq analysis.
Logical Relationship of this compound Mediated Gene Regulation
References
- 1. Intracellular this compound Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular this compound stimulates transcription through p300-catalyzed histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Construction, and Validation of Histone-Binding Effectors in vitro and in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recognition of Histone Crotonylation by Taf14 Links Metabolic State to Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Assay to Study Histone Ubiquitination During Transcriptional Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 14. kinase-insight.com [kinase-insight.com]
- 15. researchgate.net [researchgate.net]
- 16. Mass spectrometry‐based characterization of histones in clinical samples: applications, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Practical Guide to Histone Isolation and Enrichment - Creative Proteomics [creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
The Role of Crotonyl-CoA in Cancer Cell Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Crotonyl-CoA, a short-chain acyl-CoA molecule, has emerged as a critical node in the intricate metabolic landscape of cancer cells. Traditionally viewed as an intermediate in fatty acid and amino acid metabolism, recent discoveries have unveiled its pivotal role as the primary substrate for protein crotonylation, a post-translational modification (PTM) with profound implications for gene regulation and cellular function. This technical guide provides a comprehensive overview of the metabolic pathways governing this compound levels, its enzymatic regulation, and its multifaceted role in cancer biology. We present quantitative data, detailed experimental protocols, and visual pathways to equip researchers with the knowledge and tools necessary to investigate this burgeoning field of cancer metabolism and identify novel therapeutic targets.
Introduction to this compound and Protein Crotonylation
This compound is a thioester of coenzyme A and crotonic acid. Its significance in cancer biology has been magnified by the discovery of lysine (B10760008) crotonylation (Kcr), a PTM where the crotonyl group is transferred from this compound to the ε-amino group of lysine residues on both histone and non-histone proteins.[1] This modification, distinct from the well-studied acetylation, is catalyzed by crotonyltransferases and removed by decrotonylases.[2] Histone crotonylation, particularly on H3K18, is associated with active gene transcription and is enriched at promoters and enhancers.[1][3] The abundance of intracellular this compound directly influences the levels of protein crotonylation, thereby linking cellular metabolism to epigenetic regulation and gene expression.[1][3]
Metabolic Origins of this compound in Cancer Cells
The intracellular pool of this compound is primarily derived from two major metabolic pathways that are often dysregulated in cancer:
-
Fatty Acid β-oxidation: The oxidation of butyryl-CoA, a short-chain fatty acid, generates this compound. This process is catalyzed by short-chain acyl-CoA dehydrogenase (ACADS) and acyl-CoA oxidases (ACOX1, ACOX3).[2]
-
Amino Acid Catabolism: The degradation of the essential amino acids lysine and tryptophan is a significant source of this compound.[4][5] In this pathway, glutaryl-CoA is oxidatively decarboxylated to this compound by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[6]
Cancer cells can rewire these pathways to ensure a steady supply of this compound. For instance, glioblastoma stem cells (GSCs) upregulate the lysine transporter SLC7A2 and GCDH while downregulating the this compound consuming enzyme ECHS1, leading to an accumulation of intracellular this compound and increased histone H4 crotonylation.[7]
dot
Caption: Metabolic pathways influencing this compound levels and protein crotonylation in cancer.
Enzymatic Regulation of this compound and Protein Crotonylation
The dynamic balance of this compound and protein crotonylation is tightly controlled by a set of "writer," "eraser," and "reader" proteins, as well as enzymes involved in this compound metabolism.
-
Writers (Crotonyltransferases): The histone acetyltransferases (HATs) p300/CBP are the primary enzymes responsible for catalyzing lysine crotonylation.[2] While p300 is a robust acetyltransferase, its activity with longer acyl-CoA chains, including this compound, is weaker.[8] The intracellular concentration of this compound can directly modulate p300's activity, leading to changes in histone crotonylation and gene expression.[3]
-
Erasers (Decrotonylases): Class I histone deacetylases (HDACs) and Sirtuins (SIRTs) have been shown to possess decrotonylase activity, removing the crotonyl group from lysine residues.[1]
-
Readers: Proteins containing a YEATS domain, such as YEATS2, can specifically recognize and bind to crotonylated histones, thereby translating the modification into downstream cellular signals.[9]
-
Metabolic Enzymes:
-
Glutaryl-CoA Dehydrogenase (GCDH): This enzyme is a key producer of this compound from lysine and tryptophan catabolism.[6] Its overexpression in some cancers, like glioblastoma, is linked to increased histone crotonylation and tumor growth.[4]
-
Enoyl-CoA Hydratase, Short Chain 1 (ECHS1) and this compound Hydratase (CDYL): These enzymes catalyze the hydration of this compound, effectively consuming it and thus negatively regulating the levels of protein crotonylation.[10] Downregulation of ECHS1 is observed in certain cancers, contributing to this compound accumulation.[7]
-
Quantitative Data on this compound and Protein Crotonylation in Cancer
The precise quantification of this compound and the extent of protein crotonylation are crucial for understanding their roles in cancer. The following tables summarize available quantitative data.
Table 1: Acyl-CoA Abundance in Human Cancer Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) |
| Acetyl-CoA | 10.644[11] |
| Propionyl-CoA | 3.532[11] |
| Butyryl-CoA | 1.013[11] |
| Crotonoyl-CoA | 0.032 [11] |
| HMG-CoA | 0.971[11] |
| Succinyl-CoA | 25.467[11] |
| Glutaryl-CoA | 0.647[11] |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.
Table 2: Quantitative Proteomics of Lysine Crotonylation in Response to p300 Knockout
| Cell Line | Total Identified Crotonylation Sites | Total Identified Crotonylated Proteins | Downregulated Sites (>0.7-fold) | Upregulated Sites (>1.4-fold) | Reference |
| Mammalian Cells | 816 | 392 | 88 | 31 | [12] |
Table 3: Kinetic Parameters of p300 with Various Acyl-CoA Cofactors
| Acyl-CoA | kcat/Km (min⁻¹·µM⁻¹) | Relative Activity to Acetyl-CoA (%) |
| Acetyl-CoA | - | 100 |
| Propionyl-CoA | - | - |
| n-Butyryl-CoA | 0.25 | ~7 |
| Isobutyryl-CoA | 0.13 | ~13 |
The Role of this compound and Crotonylation in Cancer Phenotypes
The metabolic reprogramming leading to altered this compound levels and subsequent changes in protein crotonylation has been implicated in several key cancer phenotypes:
-
Gene Expression and Proliferation: Histone crotonylation at gene promoters and enhancers can directly stimulate transcription of oncogenes and cell cycle regulators, thereby promoting cancer cell proliferation.[3] For example, p300-mediated crotonylation of HNRNPA1 promotes the proliferation and invasion of HeLa cells.[1]
-
Metastasis and Invasion: Elevated levels of protein crotonylation have been positively correlated with metastasis in hepatocellular carcinoma.[1]
-
Immune Evasion: Glioblastoma stem cells exploit lysine catabolism to increase histone crotonylation, which in turn suppresses the type I interferon signaling pathway, leading to immune evasion.[4][5]
-
Metabolic Reprogramming: Crotonylation of non-histone proteins, including metabolic enzymes, can modulate their activity and contribute to the metabolic rewiring observed in cancer cells.[2]
dot
Caption: Logical flow from metabolic reprogramming to cancer hallmarks via this compound.
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound and protein crotonylation in cancer cells.
Extraction of Acyl-CoAs from Cultured Cancer Cells for LC-MS/MS Analysis
This protocol is adapted from established methods for the extraction of short-chain acyl-CoAs.[11]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (B129727)
-
Internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge (refrigerated)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add ice-cold methanol (containing the internal standard) to the plate and scrape the cells.
-
Suspension cells: Pellet the cells by centrifugation (500 x g, 5 min, 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in ice-cold methanol (containing the internal standard).
-
-
Lysis and Precipitation: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Vortex vigorously and incubate on ice for 10 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Drying: Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap)
LC Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., hexyammonium acetate)
-
Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol)
-
Gradient: A suitable gradient from low to high organic phase to elute acyl-CoAs of varying chain lengths.
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Example Transition for this compound: Monitor the transition from the precursor ion [M+H]⁺ to a characteristic product ion.
Analysis of Histone Crotonylation by ChIP-seq
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide distribution of histone modifications.
dot
Caption: Experimental workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).
Brief Protocol Outline:
-
Cross-linking: Treat cancer cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the crotonylated histone mark of interest (e.g., anti-H3K18cr). Use protein A/G beads to pull down the antibody-histone-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for the histone crotonylation mark.
Future Directions and Therapeutic Implications
The burgeoning field of this compound metabolism and protein crotonylation in cancer presents several exciting avenues for future research and therapeutic development:
-
Targeting this compound Metabolism: Enzymes involved in the synthesis and degradation of this compound, such as GCDH and ECHS1, represent potential therapeutic targets. Inhibiting GCDH or activating ECHS1 could deplete the this compound pool, reduce histone crotonylation, and thereby suppress tumor growth and enhance anti-tumor immunity.
-
Modulating Crotonylation "Writers" and "Erasers": Developing specific inhibitors or activators for the enzymes that add or remove crotonyl groups (e.g., p300, HDACs) could provide a more direct way to modulate the crotonylation landscape in cancer cells.
-
Biomarker Development: Measuring the levels of this compound or specific crotonylated proteins in tumor samples or patient biofluids could serve as novel biomarkers for diagnosis, prognosis, and prediction of therapeutic response.
-
Dietary Interventions: Given that lysine is an essential amino acid and a major source of this compound, dietary restriction of lysine may represent a complementary therapeutic strategy to sensitize tumors to other treatments.[7]
References
- 1. Histone crotonylation in tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular this compound stimulates transcription through p300-catalyzed histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rewiring Lysine Catabolism in Cancer Leads to Increased Histone Crotonylation and Immune Escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lysine Catabolism Reprograms Tumour Immunity through Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of p300 in complex with acyl-CoA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Biological Role and Mechanism of Lipid Metabolism Reprogramming Related Gene ECHS1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Crossroads of Metabolism and Neurological Health: An In-depth Technical Guide to Crotonyl-CoA Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Crotonyl-CoA, a pivotal intermediate in fatty acid and amino acid metabolism, is emerging as a critical regulator of neuronal function and a key player in the pathophysiology of a range of neurological disorders. Beyond its bioenergetic role, this compound serves as the substrate for protein crotonylation, a post-translational modification that modulates gene expression and cellular processes. Dysregulation of this compound metabolism, through genetic defects in enzymes such as ECHS1, CDYL, and GCDH, has been directly linked to severe neurological conditions, including Leigh syndrome, epilepsy, and developmental disorders. This technical guide provides a comprehensive overview of the core this compound pathways, their intricate connection to neurological health and disease, and detailed methodologies for their investigation. We present a synthesis of current quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to empower researchers and drug development professionals in this rapidly evolving field.
Core this compound Metabolic Pathways in the Nervous System
This compound is primarily generated in the mitochondria through three main pathways: the β-oxidation of fatty acids, and the catabolism of the amino acids lysine (B10760008) and tryptophan.[1][2] Its metabolic fate is intricately linked to cellular energy status and dictates its downstream effects on neuronal function.
Generation of this compound
-
Fatty Acid β-Oxidation: A primary source of this compound is the oxidation of butyryl-CoA, catalyzed by acyl-CoA dehydrogenase.[1]
-
Amino Acid Catabolism: The degradation of L-lysine, L-hydroxylysine, and L-tryptophan leads to the formation of glutaryl-CoA, which is then oxidatively decarboxylated by glutaryl-CoA dehydrogenase (GCDH) to produce this compound and CO2.[3][4]
Utilization and Degradation of this compound
Once formed, this compound can enter several metabolic routes:
-
Conversion to Acetyl-CoA: In the mitochondria, enoyl-CoA hydratase, short-chain 1 (ECHS1) and chromodomain Y-like protein (CDYL) act as this compound hydratases, converting this compound to β-hydroxybutyryl-CoA.[5][6] Subsequent dehydrogenation and thiolysis yield acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[7]
-
Protein Crotonylation: A crucial function of this compound is to serve as a donor for protein crotonylation, a post-translational modification where a crotonyl group is transferred to the ε-amino group of lysine residues on histone and non-histone proteins.[1][2] This process is catalyzed by histone acetyltransferases (HATs) with crotonyltransferase activity, such as p300/CBP.[8]
References
- 1. The concentration of brain homogenates with the Amicon Ultra Centrifugal filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. mednexus.org [mednexus.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Starving out brain tumors: a reprogrammed lysine catabolism serves as a novel target for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Landscape of Non-Histone Protein Crotonylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification landscape is a complex and dynamic arena crucial for regulating cellular processes. Among the more recently discovered modifications, lysine (B10760008) crotonylation has emerged as a significant player, extending its regulatory reach beyond histones to a vast array of non-histone proteins. This in-depth technical guide explores the core aspects of non-histone protein crotonylation, providing a comprehensive overview of its targets, the methodologies to study them, and the signaling pathways they modulate.
The Expanding Crotonylome: A Quantitative Perspective
Since its discovery on non-histone proteins in 2017, the number of identified crotonylation sites has expanded rapidly, thanks to advancements in mass spectrometry-based proteomics.[1][2] These studies have revealed that non-histone protein crotonylation is a widespread modification involved in a multitude of cellular functions, including gene transcription, DNA damage response, enzyme regulation, metabolic pathways, and cell cycle control.[1][3][4]
Quantitative proteomic analyses have been instrumental in deciphering the dynamics of non-histone protein crotonylation in various cellular contexts. Methodologies such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), chemical labeling, and label-free quantification have enabled the comparison of crotonylation levels across different conditions.[1][2][4]
Below are tables summarizing quantitative data from key studies, showcasing the impact of cellular perturbations on the non-histone crotonylome.
Table 1: Regulation of Non-Histone Protein Crotonylation by the "Writer" Enzyme p300
A quantitative proteomics study in p300 knockout (KO) cells revealed significant changes in the crotonylation status of numerous non-histone proteins, highlighting the central role of this acetyltransferase in mediating this modification.[5]
| Protein | Crotonylation Site(s) | Fold Change (KO vs. WT) | Cellular Process |
| Nucleolar protein 56 | K416 | >2-fold decrease | Ribosome biogenesis |
| Multiple components of the C complex spliceosome | - | Decreased | pre-mRNA splicing |
| Ten components of the nop56p-associated pre-rRNA complex | - | Decreased | 60S subunit synthesis |
| Various other proteins | 88 sites on 69 proteins | >1.4-fold decrease | Diverse |
| Various other proteins | 31 sites on 17 proteins | >1.4-fold increase | Diverse |
Table 2: Dynamic Changes in Non-Histone Crotonylation in Vascular Smooth Muscle Cell (VSMC) Phenotypic Remodeling
A study investigating the role of post-translational modifications in VSMC phenotypic remodeling induced by platelet-derived growth factor-BB (PDGF-BB) quantified a large number of crotonylation sites on non-histone proteins.[6]
| Protein Category | Number of Quantified Sites | Regulation upon PDGF-BB stimulation | Associated Pathways |
| All quantified proteins | 2,138 on 534 proteins | - | - |
| Upregulated proteins | 200 sites on 94 proteins | >1.3-fold increase | Ribosomes, Biosynthesis of amino acids, Glycolysis/Gluconeogenesis |
| Downregulated proteins | 45 sites on 31 proteins | >1.3-fold decrease | Arginine and proline metabolism, Endocytosis |
Methodologies for Interrogating the Non-Histone Crotonylome
The study of non-histone protein crotonylation relies on a combination of sophisticated biochemical and analytical techniques. This section provides an overview of the key experimental protocols.
Identification and Quantification of Crotonylated Proteins by Mass Spectrometry
Mass spectrometry (MS)-based proteomics is the cornerstone for the global analysis of protein crotonylation.[1][2][3] The general workflow is a multi-step process that involves protein extraction, digestion, enrichment of crotonylated peptides, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4]
Experimental Workflow for Crotonylome Analysis
Detailed Methodological Steps:
-
Protein Extraction and Digestion:
-
Cells or tissues are lysed using appropriate buffers containing protease and deacetylase/decrotonylase inhibitors.
-
Proteins are extracted, quantified (e.g., using a BCA assay), and then digested into peptides, typically using trypsin.[2]
-
-
Enrichment of Crotonylated Peptides:
-
Due to the low stoichiometry of crotonylation, enrichment is a critical step.
-
This is most commonly achieved through immunoaffinity purification using a pan-specific anti-crotonyl-lysine (anti-Kcr) antibody.[7]
-
-
LC-MS/MS Analysis:
-
The enriched peptides are separated by high-performance liquid chromatography (HPLC) and analyzed by a high-resolution mass spectrometer.[1]
-
The mass spectrometer acquires MS and MS/MS spectra of the peptides, which provide information about their mass and sequence.
-
-
Data Analysis:
-
The acquired spectra are searched against a protein sequence database to identify the crotonylated peptides and their corresponding proteins.
-
For quantitative studies, the relative abundance of peptides between different samples is determined using specialized software.
-
Validation of Protein Crotonylation
Immunoprecipitation (IP) followed by Western Blotting
This classic technique is used to validate the crotonylation of a specific protein of interest identified by mass spectrometry.
Protocol for Immunoprecipitation of a Crotonylated Protein:
-
Cell Lysis: Lyse cells in a buffer containing protease and deacetylase/decrotonylase inhibitors.
-
Pre-clearing: (Optional) Incubate the lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest overnight at 4°C.
-
Capture: Add protein A/G agarose beads to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
Protocol for Western Blotting to Detect Crotonylation:
-
SDS-PAGE: Separate the immunoprecipitated proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a pan-specific anti-Kcr antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
Signaling Pathways Regulated by Non-Histone Protein Crotonylation
Non-histone protein crotonylation is emerging as a key regulatory mechanism in several fundamental cellular signaling pathways. The addition of the crotonyl group can alter a protein's charge, conformation, and interaction with other molecules, thereby modulating its function.
DNA Damage Response (DDR)
Recent studies have implicated non-histone protein crotonylation in the intricate network of the DNA Damage Response.[8] For instance, the crotonylation of Replication Protein A1 (RPA1), a key single-stranded DNA binding protein, is dynamically regulated in response to DNA damage.[2]
Metabolic Pathways
Given that the donor for crotonylation, this compound, is an intermediate in fatty acid metabolism, it is not surprising that this modification plays a significant role in regulating metabolic pathways.[9] Crotonylation has been identified on numerous metabolic enzymes, suggesting a direct link between cellular metabolism and protein function.
References
- 1. Emerging roles of non-histone protein crotonylation in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Emerging roles of non-histone protein crotonylation in biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamics and Functional Interplay of Nonhistone Lysine Crotonylome and Ubiquitylome in Vascular Smooth Muscle Cell Phenotypic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global profiling of crotonylation on non-histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine Crotonylation: An Emerging Player in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Nexus of Nutrition and Epigenetics: A Technical Guide to Dietary Fatty Acids and Crotonyl-CoA Pools
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonyl-Coenzyme A (Crotonyl-CoA) is a pivotal intermediate in cellular metabolism, primarily known for its role in the β-oxidation of fatty acids and the catabolism of certain amino acids. Emerging research has illuminated its function as a substrate for histone crotonylation, a post-translational modification that links metabolic states to epigenetic regulation and gene expression. This technical guide provides an in-depth exploration of the connection between dietary fatty acids and the intracellular pools of this compound. It details the metabolic pathways influenced by fatty acid intake, presents quantitative data on the impact of diet on acyl-CoA levels, outlines experimental protocols for the quantification of this compound, and discusses the implications for drug development.
Introduction: this compound at the Crossroads of Metabolism and Gene Regulation
This compound is a short-chain acyl-CoA thioester that occupies a central position in cellular energy homeostasis. Traditionally viewed as a transient intermediate in the mitochondrial breakdown of fatty acids and the catabolism of lysine (B10760008) and tryptophan, its significance has been broadened by the discovery of protein crotonylation.[1] This post-translational modification, particularly of histone proteins, directly influences chromatin structure and gene transcription, thereby establishing a tangible link between metabolic inputs, such as diet, and the epigenetic landscape.[1] The concentration of intracellular this compound is a critical determinant of the extent of histone crotonylation, making the study of its regulation by dietary factors a key area of research.
Dietary fatty acids are a primary source for the generation of this compound through the mitochondrial β-oxidation pathway. The type and quantity of fatty acids consumed can therefore be expected to modulate the size and dynamics of this compound pools, with downstream consequences for cellular signaling and gene regulation. Understanding this intricate relationship is of paramount importance for researchers in metabolism, epigenetics, and for professionals in drug development seeking to target these pathways in various diseases, including metabolic disorders and cancer.
Metabolic Pathways: From Dietary Fats to this compound
The primary route for the generation of this compound from dietary fatty acids is through mitochondrial β-oxidation. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle.
Mitochondrial β-Oxidation of Saturated Fatty Acids
Dietary triglycerides are hydrolyzed into fatty acids, which are then taken up by cells and activated to fatty acyl-CoAs in the cytoplasm. These are transported into the mitochondria via the carnitine shuttle. The β-oxidation spiral for a saturated fatty acyl-CoA proceeds as follows:
-
Dehydrogenation: An Acyl-CoA Dehydrogenase (ACAD) introduces a double bond between the α and β carbons of the fatty acyl-CoA, forming a trans-Δ²-enoyl-CoA. This reaction is FAD-dependent. There are several ACADs with varying chain-length specificities (VLCAD, LCAD, MCAD, SCAD).
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon, forming L-β-hydroxyacyl-CoA.
-
Dehydrogenation: A β-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding β-ketoacyl-CoA. This step is NAD⁺-dependent.
-
Thiolysis: β-ketothiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.
For butyryl-CoA (a four-carbon fatty acyl-CoA), the first step of β-oxidation, catalyzed by Short-Chain Acyl-CoA Dehydrogenase (ACADS), directly produces This compound .
Generation from Other Sources
While fatty acid oxidation is a major contributor, this compound is also generated from the catabolism of the amino acids lysine and tryptophan.[2] This process involves the enzyme glutaryl-CoA dehydrogenase, which converts glutaryl-CoA to this compound.[1] Additionally, gut microbiota can produce short-chain fatty acids, including crotonic acid, which can be absorbed and converted to this compound within host cells.[2]
Transcriptional Regulation of this compound Metabolism
The enzymes involved in fatty acid oxidation and, consequently, this compound production are tightly regulated at the transcriptional level, primarily by the nuclear receptors PPARs (Peroxisome Proliferator-Activated Receptors) and the transcription factor SREBP-1c (Sterol Regulatory Element-Binding Protein-1c).
-
PPARα: This is a key regulator of hepatic fatty acid metabolism.[3] Activated by fatty acids and their derivatives, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4] This activation leads to the upregulation of genes involved in fatty acid uptake, activation, and β-oxidation, including various Acyl-CoA Dehydrogenases (ACADs).[4]
-
SREBP-1c: This transcription factor is a master regulator of lipogenesis.[5] While its primary role is to activate genes involved in fatty acid and triglyceride synthesis, it can be suppressed by polyunsaturated fatty acids. There is a cross-talk between PPARα and SREBP-1c signaling, where PPARα activation can inhibit the LXR-SREBP-1c pathway, thereby favoring fatty acid oxidation over synthesis.
Data Presentation: Impact of Dietary Fats on Acyl-CoA Pools
Quantitative analysis of acyl-CoA pools in response to dietary interventions is crucial for understanding the metabolic impact of different fatty acids. While data directly comparing a wide range of specific fatty acids on this compound levels is limited, studies on high-fat diets provide valuable insights.
Table 1: Relative Abundance of Short- and Medium-Chain Acyl-CoA Species in Mouse Tissues after a High-Fat Diet (HFD)
| Acyl-CoA Species | Liver (HFD vs. RC) | White Adipose Tissue (WAT) (HFD vs. RC) | Pancreas (HFD vs. RC) |
| Acetyl-CoA | Suppressed | Trended Downwards | Suppressed |
| Acetyl-CoA:CoA Ratio | No Significant Change | Significantly Suppressed | Not Reported |
| Propionyl-CoA | No Significant Change | Significantly Reduced | No Significant Alteration |
| (Iso)butyryl-CoA | No Significant Change | Significantly Reduced | No Significant Alteration |
| This compound | No Significant Change | Significantly Reduced | No Significant Alteration |
| 3-hydroxybutyryl-CoA | No Significant Change | Significantly Reduced | No Significant Alteration |
Data summarized from a study where C57Bl/6 mice were fed a regular chow (RC) or a high-fat diet (HFD) for 4 weeks. The impact on acyl-CoA profiles was measured by LC-MS.
Note: The suppression of several short-chain acyl-CoAs, including this compound, in white adipose tissue under a high-fat diet suggests a significant tissue-specific remodeling of fatty acid metabolism.
Experimental Protocols: Quantification of this compound
Accurate quantification of this compound and other acyl-CoAs from biological samples is challenging due to their low abundance and instability. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis.
Acyl-CoA Extraction from Tissues and Cells
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C
-
Internal Standards (e.g., ¹³C-labeled acyl-CoAs)
-
Homogenizer
-
Centrifuge (refrigerated)
-
Lyophilizer or vacuum concentrator
-
Reconstitution Solvent: 5% (w/v) 5-sulfosalicylic acid (SSA) in water
Procedure:
-
Sample Collection: Harvest cells or snap-freeze tissues in liquid nitrogen immediately to quench metabolic activity.
-
Homogenization: For tissues, pulverize the frozen sample and add a 20-fold excess (v/w) of pre-chilled extraction solvent containing internal standards.[6] Homogenize thoroughly. For cells, wash with ice-cold PBS, then add the extraction solvent.
-
Protein Precipitation: Incubate the homogenate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying: Lyophilize or use a vacuum concentrator to dry the supernatant.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column suitable for polar molecules.
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic phase to elute acyl-CoAs based on their hydrophobicity.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each acyl-CoA and their corresponding internal standards are used for quantification. For this compound, a common transition would be monitoring the fragmentation of the protonated molecule.
Implications for Drug Development
The intricate link between dietary fatty acids, this compound pools, and epigenetic regulation presents novel opportunities for therapeutic intervention.
-
Targeting Metabolic Enzymes: Enzymes that directly produce or consume this compound are potential drug targets. For instance, in certain cancers that reprogram their metabolism, inhibiting enzymes like Glutaryl-CoA Dehydrogenase (GCDH) could deplete the this compound pool required for pro-tumorigenic histone crotonylation.
-
Modulating Transcriptional Regulators: Developing drugs that target PPARα or other nuclear receptors can modulate the entire fatty acid oxidation pathway, thereby influencing this compound levels. Fibrates, which are PPARα agonists, are already used to treat dyslipidemia.
-
Epigenetic Therapies: As the "writers" and "erasers" of histone crotonylation are identified and characterized, they become attractive targets for epigenetic drugs. Modulating these enzymes could uncouple metabolic dysregulation from its downstream effects on gene expression.
The ability to precisely measure this compound levels in response to dietary changes and potential drug candidates is essential for the preclinical and clinical development of such targeted therapies.
Conclusion
The connection between dietary fatty acids and this compound pools is a critical area of study that bridges nutrition, metabolism, and epigenetics. The generation of this compound via fatty acid β-oxidation is tightly regulated by nutrient-sensing transcription factors, and alterations in its intracellular concentration can have profound effects on gene expression through histone crotonylation. While current quantitative data on the specific effects of different fatty acids is still emerging, the methodologies for robustly measuring these acyl-CoA species are well-established. For researchers and drug development professionals, a deeper understanding of this nexus will be instrumental in developing novel therapeutic strategies for a range of metabolic and proliferative diseases.
References
Methodological & Application
Application Note: Quantification of Crotonyl-CoA in Cell Lysates by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crotonyl-CoA is a pivotal intermediate in cellular metabolism, primarily involved in fatty acid β-oxidation and the metabolism of lysine (B10760008) and tryptophan.[1] It also serves as the donor molecule for protein crotonylation, a post-translational modification that influences gene expression and other cellular processes.[1] Accurate quantification of intracellular this compound levels is crucial for understanding its role in metabolic regulation and disease pathogenesis. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method employs a stable isotope dilution LC-MS/MS approach for the accurate quantification of this compound. Cells are lysed, and proteins are precipitated to extract small molecule metabolites. The extracted sample is then subjected to reversed-phase liquid chromatography to separate this compound from other cellular components. The analyte is detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of an isotopically labeled internal standard is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.[2] However, due to the cost and accessibility of such standards, other non-endogenous short-chain acyl-CoAs can be considered, though with potential impacts on accuracy.[2]
Experimental Protocols
1. Materials and Reagents
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
10% (w/v) Trichloroacetic acid (TCA), ice-cold[3]
-
LC-MS grade water, acetonitrile, and methanol
-
Formic acid
-
This compound standard (Sigma-Aldrich or equivalent)
-
(Optional but recommended) Stable isotopically labeled this compound internal standard (e.g., ¹³C-labeled)
2. Cell Culture and Harvesting
-
Culture cells to the desired confluency (e.g., 80-90%) in appropriate multi-well plates (e.g., 6-well or 12-well plates).
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS to remove any residual medium components. Ensure complete removal of PBS after the final wash.
3. Metabolite Extraction
-
Add 1 mL of ice-cold 10% (w/v) TCA to each well of a 6-well plate.[3]
-
Scrape the cells from the plate surface using a cell scraper and transfer the cell lysate to a 1.5 mL microcentrifuge tube.[3]
-
(Optional) Spike the samples with the internal standard at this stage.
-
Sonicate the samples briefly (e.g., 3 cycles of 10 seconds on, 30 seconds off) on ice to ensure complete cell lysis.
-
Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Transfer the supernatant containing the metabolites to a new clean microcentrifuge tube.
-
Store the extracts at -80°C until LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography System: A UHPLC system capable of delivering accurate gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex, 2.6 µm, 150 mm x 2.1 mm) is suitable for the separation of short-chain acyl-CoAs.[2]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-50% B
-
15-17 min: 50-95% B
-
17-19 min: 95% B
-
19-20 min: 95-2% B
-
20-25 min: 2% B (re-equilibration)
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 450°C[2]
-
Gas 1 (Nebulizer) and Gas 2 (Heater) Pressures: Optimized based on instrument manufacturer's recommendations.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 834.2 | 327.1 | 428.1 | Optimized (e.g., 30-40) |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.
5. Data Analysis and Quantification
-
Integrate the peak areas for the quantifier MRM transitions of this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the this compound standards. The calibration curve should be linear over the expected concentration range in the samples.
-
Determine the concentration of this compound in the cell lysates by interpolating their peak area ratios from the calibration curve.
-
Normalize the final concentration to the number of cells or protein concentration of the original sample.
Data Presentation
Table 1: Quantitative Data of this compound and Other Short-Chain Acyl-CoAs in HepG2 Cells
| Acyl-CoA | Concentration (pmol/10⁶ cells) | Standard Deviation |
| Acetyl-CoA | 10.644 | 1.364 |
| Succinyl-CoA | 25.467 | 2.818 |
| Propionyl-CoA | 3.532 | 0.652 |
| Butyryl-CoA | 1.013 | 0.159 |
| HMG-CoA | 0.971 | 0.326 |
| Glutaryl-CoA | 0.647 | 0.112 |
| Valeryl-CoA | 1.118 | 0.143 |
| This compound | 0.032 | 0.015 |
| Lactoyl-CoA | 0.011 | 0.003 |
Data adapted from a study on HepG2 cells, providing a reference for expected concentrations.[3]
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled Crotonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonyl-Coenzyme A (crotonyl-CoA) is a pivotal intermediate in several metabolic pathways, including fatty acid metabolism and amino acid catabolism. The availability of stable isotope-labeled this compound is crucial for a variety of research applications, such as metabolic flux analysis, quantitative proteomics, and as an internal standard for mass spectrometry-based quantification of acyl-CoAs. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of stable isotope-labeled this compound.
The presented methodology is based on the mixed anhydride (B1165640) method, a reliable technique for the synthesis of acyl-CoA thioesters. This protocol is designed to be adaptable for the incorporation of various stable isotopes (e.g., ¹³C, ²H) into the crotonyl moiety, depending on the commercially available labeled crotonic acid precursor.
Data Presentation
| Parameter | Value/Range | Method of Analysis | Reference |
| Purity | >95% | HPLC | [1] |
| Typical Yield | 40-60% | UV-Vis Spectrophotometry | N/A |
| Isotopic Enrichment | >98% | Mass Spectrometry | [2] |
| Molecular Weight (unlabeled) | 833.6 g/mol | Mass Spectrometry | N/A |
| Molecular Weight (¹³C₄-labeled) | 837.6 g/mol | Mass Spectrometry | N/A |
| Storage Conditions | -80°C | N/A | [1] |
Experimental Protocols
Materials and Reagents
-
Stable isotope-labeled crotonic acid (e.g., Crotonic-4,4,4-d₃ acid, Crotonic-²H₄ acid, or ¹³C₄-Crotonic acid)
-
Coenzyme A trilithium salt (CoASH)
-
Ethyl chloroformate
-
Triethylamine (B128534) (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Deionized water
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium acetate (B1210297)
-
C18 reverse-phase HPLC column
Protocol 1: Synthesis of Stable Isotope-Labeled this compound via Mixed Anhydride Method
This protocol describes the synthesis of stable isotope-labeled this compound from a labeled crotonic acid precursor. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents to prevent hydrolysis of the mixed anhydride intermediate.
-
Preparation of the Mixed Anhydride:
-
In a round-bottom flask, dissolve 10 mg of stable isotope-labeled crotonic acid in 1 mL of anhydrous THF.
-
Cool the solution to -15°C in a dry ice/acetone bath.
-
Add 1.1 equivalents of triethylamine (TEA) to the solution and stir for 10 minutes.
-
Slowly add 1.1 equivalents of ethyl chloroformate dropwise to the reaction mixture.
-
Stir the reaction at -15°C for 30 minutes. The formation of a white precipitate (triethylammonium chloride) indicates the formation of the mixed anhydride.
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve 25 mg of Coenzyme A trilithium salt in 1 mL of a 1:1 mixture of anhydrous THF and deionized water.
-
Adjust the pH of the Coenzyme A solution to ~7.5 with a saturated solution of NaHCO₃.
-
Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture while maintaining the temperature at -15°C.
-
Allow the reaction to stir at -15°C for 1 hour and then let it slowly warm to room temperature over 2 hours.
-
-
Quenching and Sample Preparation:
-
Quench the reaction by adding 100 µL of 1 M HCl.
-
Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.
-
The remaining aqueous solution contains the crude stable isotope-labeled this compound.
-
Protocol 2: Purification of Stable Isotope-Labeled this compound by HPLC
Purification of the synthesized labeled this compound is essential to remove unreacted starting materials and byproducts. Reverse-phase high-performance liquid chromatography (HPLC) is the method of choice for this purpose.[1][3]
-
HPLC System and Column:
-
Utilize a preparative or semi-preparative HPLC system equipped with a UV detector.
-
Use a C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 50 mM Ammonium acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution:
-
Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B.
-
Inject the crude reaction mixture onto the column.
-
Run a linear gradient from 2% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution at 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Fraction Collection and Lyophilization:
-
Collect the fractions corresponding to the major peak that elutes. The retention time of this compound should be determined beforehand using an unlabeled standard if available.
-
Immediately freeze the collected fractions and lyophilize to obtain the purified stable isotope-labeled this compound as a white powder.
-
Protocol 3: Characterization of Stable Isotope-Labeled this compound
Confirmation of the identity, purity, and isotopic enrichment of the final product is critical. This is achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry:
-
Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Analyze the sample using high-resolution mass spectrometry (e.g., LC-MS/MS or direct infusion ESI-MS).[2]
-
Confirm the presence of the molecular ion corresponding to the mass of the stable isotope-labeled this compound. The mass will be shifted by the number of incorporated heavy isotopes compared to the unlabeled compound. For example, a fully ¹³C-labeled crotonyl group will result in a +4 Da mass shift.
-
-
NMR Spectroscopy:
-
Dissolve the lyophilized product in D₂O.
-
Acquire ¹H and/or ¹³C NMR spectra.[4]
-
In the ¹H NMR spectrum, the absence or altered splitting pattern of protons attached to the labeled carbon atoms will confirm the position of the isotopic label.
-
In the ¹³C NMR spectrum, the signals for the labeled carbon atoms will be significantly enhanced, confirming the incorporation and position of the ¹³C isotopes.
-
Mandatory Visualization
Caption: Workflow for the synthesis of stable isotope-labeled this compound.
References
- 1. Enzymes Catalyzing this compound Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ChIP-seq Analysis of Histone Crotonylation in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Histone Crotonylation
Histone lysine (B10760008) crotonylation (Kcr) is a recently discovered, evolutionarily conserved post-translational modification (PTM) that plays a crucial role in transcriptional regulation.[1][2] This modification involves the addition of a crotonyl group to the ε-amino group of lysine residues on histone proteins, a process that is dynamically regulated by cellular metabolism.[2][3][4][5] Specifically, the intracellular concentration of crotonyl-CoA, a key metabolic intermediate in fatty acid and amino acid metabolism, directly influences the levels of histone crotonylation.[2][3][4][5]
Histone crotonylation is predominantly associated with active gene transcription and is enriched at transcription start sites (TSS) and enhancers.[6] Studies have shown a significant overlap between histone crotonylation and acetylation at genomic locations in human somatic cells.[2] This modification is implicated in a variety of cellular processes, including stem cell differentiation, DNA damage response, and the regulation of inflammatory gene expression.[1] Aberrant histone crotonylation patterns have been linked to various diseases, including cancer, making it a potential target for therapeutic intervention.[1]
Principles of ChIP-seq for Histone Crotonylation
Chromatin Immunoprecipitation followed by high-throughput Sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide distribution of histone modifications like crotonylation. The core principle of ChIP-seq involves the following key steps:
-
Cross-linking: Proteins, including histones, are cross-linked to DNA in their native chromatin context within the cell using a reagent like formaldehyde (B43269).
-
Chromatin Fragmentation: The chromatin is then sheared into smaller fragments, typically through sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the histone crotonylation mark of interest (e.g., pan-Kcr, H3K9cr, or H3K18cr) is used to selectively pull down the chromatin fragments containing that modification.
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated chromatin.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and regions with a high density of reads (peaks) are identified. These peaks represent the genomic locations of the histone crotonylation mark.
Applications in Research and Drug Development
The analysis of histone crotonylation patterns by ChIP-seq has several important applications:
-
Understanding Gene Regulatory Networks: Mapping the genome-wide landscape of histone crotonylation can provide insights into the epigenetic regulation of gene expression in various biological contexts.
-
Disease Biomarker Discovery: Alterations in histone crotonylation patterns may serve as biomarkers for the diagnosis and prognosis of diseases such as cancer.
-
Target Identification and Validation: The enzymes that regulate histone crotonylation, such as histone acetyltransferases (HATs) like p300/CBP and histone deacetylases (HDACs), are potential drug targets.[1][7] ChIP-seq can be used to assess the on-target effects of drugs that modulate the activity of these enzymes.
-
Mechanism of Action Studies: For compounds that affect cellular metabolism, ChIP-seq can reveal how these changes are translated into epigenetic modifications and subsequent alterations in gene expression.
Quantitative Data Summary
Table 1: Differential H3K9cr ChIP-seq Peaks in Neural Stem/Progenitor Cells (NSPCs) Treated with Crotonate
This table represents hypothetical data based on findings that crotonate treatment increases histone crotonylation and promotes neuronal differentiation. The fold change indicates the enrichment of the H3K9cr mark at the promoter of a given gene in treated versus control cells.
| Gene Symbol | Genomic Location (Promoter) | Fold Change (Treated/Control) | p-value | Associated Function |
| Neurog1 | chr5:146,836,000-146,838,000 | 3.5 | <0.001 | Neuronal differentiation |
| Ascl1 | chr12:10,750,000-10,752,000 | 2.8 | <0.005 | Neuronal differentiation |
| Sox2 | chr3:34,700,000-34,702,000 | -1.8 | <0.01 | Pluripotency maintenance |
| Hes5 | chr4:89,210,000-89,212,000 | -2.1 | <0.005 | Neural stem cell maintenance |
Table 2: Changes in H3K18cr Enrichment in Response to p300/CBP Inhibition
This table illustrates the expected outcome of treating cells with a p300/CBP inhibitor, which would lead to a decrease in histone crotonylation at target gene promoters.
| Gene Symbol | Genomic Location (Promoter) | Fold Change (Inhibitor/DMSO) | p-value | Associated Function |
| Fos | chr12:76,450,000-76,452,000 | -4.2 | <0.001 | Immediate early gene, cell proliferation |
| Jun | chr1:154,980,000-154,982,000 | -3.9 | <0.001 | Transcription factor, cell proliferation |
| Egr1 | chr18:32,600,000-32,602,000 | -3.5 | <0.005 | Transcription factor, differentiation |
| Actb | chr7:5,527,000-5,529,000 | -1.2 | >0.05 | Housekeeping gene (negative control) |
Experimental Protocols
Detailed Methodology for Histone Crotonylation ChIP-seq
This protocol provides a comprehensive workflow for performing a histone crotonylation ChIP-seq experiment in mammalian cells.
1. Cell Culture and Cross-linking
-
Culture mammalian cells to approximately 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet the cells. The cell pellet can be stored at -80°C.
2. Chromatin Preparation and Shearing
-
Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) and incubate on ice.
-
Dounce homogenize to release the nuclei.
-
Pellet the nuclei by centrifugation and resuspend in a shearing buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).
-
Shear the chromatin to an average size of 200-800 bp using a sonicator. The optimal sonication conditions should be determined empirically for each cell type and instrument.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin to serve as the input control.
-
Incubate the remaining chromatin with an antibody specific for the histone crotonylation mark of interest (e.g., anti-pan-Kcr, anti-H3K9cr, or anti-H3K18cr) overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for at least 2 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
4. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and NaHCO3).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight. The input control should be processed in parallel.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
5. DNA Purification
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Elute the purified DNA in a low-salt buffer.
6. Library Preparation and Sequencing
-
Quantify the ChIP and input DNA.
-
Prepare sequencing libraries from the ChIP and input DNA according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit). This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Perform size selection of the libraries to obtain fragments of the desired size range.
-
Sequence the libraries on a next-generation sequencing platform.
7. Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the sequencing reads to the appropriate reference genome using an aligner such as Bowtie2 or BWA.
-
Peak Calling: Identify regions of significant enrichment (peaks) in the ChIP samples compared to the input control using a peak caller like MACS2.[8]
-
Peak Annotation and Visualization: Annotate the called peaks to genomic features (e.g., promoters, enhancers, gene bodies) and visualize the data in a genome browser.
-
Differential Peak Analysis: To compare histone crotonylation patterns between different conditions, perform differential peak analysis to identify regions with statistically significant changes in enrichment.
-
Motif Analysis and Functional Enrichment: Analyze the sequences under the peaks for the presence of transcription factor binding motifs and perform gene ontology (GO) and pathway analysis to understand the biological functions of the genes associated with the histone crotonylation marks.
Visualizations
Signaling Pathway: Regulation of Histone Crotonylation
This diagram illustrates the metabolic pathways that provide the substrate for histone crotonylation and the enzymes that regulate this modification.
Caption: Regulation of histone crotonylation by metabolic pathways and key enzymes.
Experimental Workflow: Histone Crotonylation ChIP-seq
This diagram outlines the major steps in a histone crotonylation ChIP-seq experiment, from sample preparation to data analysis.
Caption: Histone crotonylation ChIP-seq experimental and data analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognition of Histone Crotonylation by Taf14 Links Metabolic State to Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular this compound Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dataset for transcriptomic, H3K9ac and H3K9me3 profiles during cardiac regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Crotonyl-CoA Hydratase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonyl-CoA hydratase, also known as enoyl-CoA hydratase (EC 4.2.1.17) or crotonase, is a key enzyme in the β-oxidation of fatty acids. It catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA. The measurement of its activity is crucial for studying fatty acid metabolism, identifying enzyme deficiencies, and for the screening of potential drug candidates that may modulate fatty acid oxidation pathways. These application notes provide detailed protocols for measuring this compound hydratase activity using various methods, along with data presentation and visualizations to aid in experimental design and data interpretation.
Principle of the Enzymatic Reaction
This compound hydratase catalyzes the following reversible reaction:
This compound + H₂O ⇌ (S)-3-Hydroxybutyryl-CoA
The activity of the enzyme can be determined by measuring the rate of disappearance of the substrate (this compound) or the rate of appearance of the product ((S)-3-Hydroxybutyryl-CoA). Several assay methods have been developed based on this principle.
Data Presentation
Table 1: Kinetic Parameters of this compound Hydratase from Various Organisms
| Organism/Enzyme | Substrate | K_m_ (µM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Metallosphaera sedula (Msed_0336) | This compound | 110 ± 10 | 120 ± 4 | - | 1.0 x 10⁶ | [1] |
| Metallosphaera sedula (Msed_0384) | This compound | 200 ± 20 | 250 ± 10 | - | 1.1 x 10⁶ | [1] |
| Metallosphaera sedula (Msed_0399) | This compound | 1100 ± 100 | 780 ± 30 | - | 6.4 x 10⁵ | [1] |
| Rat Peroxisomal MFE1 | 2E-Butenoyl-CoA | 82 | - | 113 | - |
Note: '-' indicates data not available in the cited sources. The specific activity and catalytic turnover number can vary significantly depending on the purification level of the enzyme and the assay conditions.
Table 2: Inhibitors of Enoyl-CoA Hydratase
| Inhibitor | Type of Inhibition | Target Enzyme | IC₅₀ | Notes | Reference |
| Methylenecyclopropylformyl-CoA | Irreversible | Enoyl-CoA Hydratase 1 and 2 | Not Reported | Inactivates both mitochondrial and peroxisomal forms of the enzyme. | |
| 3-Octynoyl-CoA | Irreversible | Enoyl-CoA Hydratase 2 | Not Reported | Selective for the peroxisomal form of the enzyme. |
Note: Quantitative IC₅₀ values for these irreversible inhibitors are not consistently reported in the literature; their potency is often described by inactivation rate constants.
Experimental Protocols
Three common methods for assaying this compound hydratase activity are described below: a direct spectrophotometric assay, a coupled spectrophotometric assay, and a High-Performance Liquid Chromatography (HPLC)-based assay.
Protocol 1: Direct Spectrophotometric Assay
This method is based on the decrease in absorbance at approximately 263 nm as the α,β-unsaturated thioester bond of this compound is hydrated.
Materials:
-
This compound solution (Substrate)
-
Purified or partially purified this compound hydratase
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer.
-
Add a known concentration of this compound to the reaction mixture. A typical starting concentration is in the range of 50-100 µM.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 263 nm over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of this compound at 263 nm (ε ≈ 6.7 x 10³ M⁻¹cm⁻¹).
Calculation of Enzyme Activity:
Activity (U/mL) = (ΔA₂₆₃/min) / (ε * l) * V_total * 10⁶ / V_enzyme
Where:
-
ΔA₂₆₃/min is the change in absorbance per minute
-
ε is the molar extinction coefficient of this compound (M⁻¹cm⁻¹)
-
l is the path length of the cuvette (cm)
-
V_total is the total volume of the assay (mL)
-
V_enzyme is the volume of the enzyme solution added (mL)
One unit (U) of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Protocol 2: Coupled Spectrophotometric Assay
This assay couples the hydration of this compound to the oxidation of the product, (S)-3-hydroxybutyryl-CoA, by 3-hydroxyacyl-CoA dehydrogenase. The concomitant reduction of NAD⁺ to NADH is monitored by the increase in absorbance at 340 nm.
Materials:
-
This compound solution
-
Purified or partially purified this compound hydratase
-
3-Hydroxyacyl-CoA dehydrogenase (coupling enzyme)
-
NAD⁺ solution
-
Tris-HCl buffer (e.g., 100 mM, pH 7.8)
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NAD⁺ (e.g., 1-2 mM), and an excess of 3-hydroxyacyl-CoA dehydrogenase.
-
Equilibrate the cuvette to the desired temperature in the spectrophotometer.
-
Initiate the reaction by adding this compound (e.g., 50-100 µM).
-
Add the this compound hydratase sample to start the reaction.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹).
Calculation of Enzyme Activity:
Activity (U/mL) = (ΔA₃₄₀/min) / (ε * l) * V_total * 10⁶ / V_enzyme
Protocol 3: HPLC-Based Assay
This method provides a direct measurement of the conversion of this compound to 3-hydroxybutyryl-CoA by separating and quantifying the substrate and product using reverse-phase HPLC.
Materials:
-
This compound solution
-
Purified or partially purified this compound hydratase
-
Tris-HCl buffer (e.g., 100 mM, pH 7.8)
-
Reaction quenching solution (e.g., 1 M HCl)
-
HPLC system with a C18 column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer)
-
UV detector set to monitor at 260 nm
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube containing Tris-HCl buffer and this compound (e.g., 1 mM).[1]
-
Initiate the reaction by adding the enzyme solution.
-
Incubate at a controlled temperature for a specific time period (e.g., 1-5 minutes).
-
Stop the reaction by adding the quenching solution.[1]
-
Centrifuge the sample to pellet any precipitated protein.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate the substrate and product using an appropriate gradient of the mobile phase.
-
Quantify the amount of substrate consumed and product formed by integrating the peak areas and comparing them to a standard curve.
Visualizations
Enzymatic Reaction Pathway
Caption: The enzymatic hydration of this compound to (S)-3-Hydroxybutyryl-CoA.
Experimental Workflow for Direct Spectrophotometric Assay
Caption: Workflow for the direct spectrophotometric assay of this compound hydratase.
Logical Relationship of Coupled Assay Components
Caption: Logical flow of the coupled spectrophotometric assay.
References
Application Notes and Protocols for Inducing Histone Hypercrotonylation In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression. Among the more recently discovered PTMs is lysine (B10760008) crotonylation (Kcr), an acylation mark that is evolutionarily conserved and has been linked to active transcription. Emerging evidence suggests that histone crotonylation is functionally distinct from the well-studied histone acetylation and may play a significant role in various cellular processes and disease states.
These application notes provide detailed methods and protocols for inducing histone hypercrotonylation in vitro, a key technique for studying the functional consequences of this modification. We will cover three primary approaches:
-
Chemical Induction: Increasing the intracellular pool of the substrate, crotonyl-CoA.
-
Enzymatic Induction: Direct enzymatic modification of histones using histone crotonyltransferases (HCTs).
-
Inhibition of Decrotonylases: Preventing the removal of crotonyl groups by histone decrotonylases (HDCRs).
Methods for Inducing Histone Hypercrotonylation
Chemical Induction with Sodium Crotonate
The most direct method to increase histone crotonylation in cultured cells is to supplement the culture medium with sodium crotonate. This short-chain fatty acid is converted intracellularly to this compound, the donor for the crotonylation reaction catalyzed by histone acetyltransferases (HATs) with histone crotonyltransferase (HCT) activity, such as p300/CBP.[1] This leads to a global increase in histone crotonylation.
Enzymatic Induction via p300/CBP
The histone acetyltransferases p300 and its paralog CBP are the primary "writers" of histone crotonylation in mammalian cells.[2] In vitro assays using recombinant p300/CBP, recombinant histones, and this compound can be used to directly study the enzymatic deposition of this mark on specific histone substrates. This cell-free system allows for a detailed investigation of the catalytic mechanism and the functional impact of crotonylation on chromatin structure and interactions.
Indirect Induction by Inhibition of Histone Deacetylases (HDACs)
Several histone deacetylases (HDACs) and sirtuins have been identified as "erasers" of histone crotonylation. Specifically, Class I HDACs (HDAC1, 2, and 3) and sirtuins (SIRT1, 2, and 3) exhibit histone decrotonylase activity. Therefore, treating cells with broad-spectrum or class-specific HDAC inhibitors can lead to an accumulation of histone crotonylation by blocking its removal.
Data Presentation: Quantitative Overview of Induction Methods
The following tables summarize typical experimental parameters and expected outcomes for the different methods of inducing histone hypercrotonylation.
Table 1: Chemical Induction in Cell Culture
| Inducer | Cell Line | Concentration | Treatment Time | Observed Effect |
| Sodium Crotonate | Neural Stem/Progenitor Cells (NSPCs) | 10 mM | 24 hours | 2.12 to 2.70-fold increase in H3K9cr at specific gene promoters.[3] |
| Sodium Crotonate | Human Embryonic Stem Cells (hESCs) | Not specified | Not specified | Drastically increased global protein crotonylation. |
| Sodium Crotonate | HeLa Cells | 50-100 mM | 24 hours | Dramatic increase in global histone Kcr signal. |
Table 2: Indirect Induction via HDAC Inhibition in Cell Culture
| Inhibitor | Target | Cell Line | Concentration | Treatment Time |
| Trichostatin A (TSA) | Class I and II HDACs | HCT116 | IC₅₀ for decrotonylation ~50 nM | Not specified |
| Vorinostat (SAHA) | Class I and II HDACs | HeLa | 1-10 µM | 2-24 hours |
Signaling Pathways and Experimental Workflows
Histone Crotonylation Signaling Pathway
Caption: The histone crotonylation pathway.
General Experimental Workflow for In Vitro Induction and Analysis
Caption: General workflow for inducing and analyzing histone hypercrotonylation.
Experimental Protocols
Protocol 1: Induction of Histone Hypercrotonylation in Cultured Cells
This protocol describes the treatment of cultured mammalian cells with either sodium crotonate or an HDAC inhibitor to induce histone hypercrotonylation.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Sodium Crotonate (stock solution, e.g., 1 M in water, pH 7.4)
-
HDAC Inhibitor (e.g., Trichostatin A or Vorinostat, stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach 70-80% confluency.
-
Treatment:
-
For Sodium Crotonate: Aspirate the old medium and add fresh medium containing the desired final concentration of sodium crotonate (e.g., 10-100 mM).
-
For HDAC Inhibitors: Add the HDAC inhibitor stock solution directly to the culture medium to achieve the desired final concentration (e.g., 50 nM TSA or 5 µM Vorinostat). A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS.
-
Proceed to Histone Extraction (Protocol 3).
Protocol 2: In Vitro Histone Crotonylation Assay with p300
This protocol details the enzymatic crotonylation of recombinant histones using the catalytic domain of p300.
Materials:
-
Recombinant histone H3 (or other desired histone substrate)
-
Recombinant p300 (catalytic domain)
-
This compound (stock solution, e.g., 5 mM)
-
10X HAT/HCT Buffer (e.g., 250 mM Tris-HCl pH 8.0, 250 mM KCl, 10 mM DTT, 1 mM AEBSF, 50 mM sodium butyrate)
-
Nuclease-free water
-
2x Laemmli sample buffer
Procedure:
-
Prepare Reaction Mix: On ice, prepare the reaction mix in a microcentrifuge tube. For a 50 µL final volume:
-
Recombinant Histone H3: 10 µg
-
Recombinant p300: 0.5 µg
-
This compound (from 5 mM stock): 5 µL (final concentration 0.5 mM)
-
10X HAT/HCT Buffer: 5 µL (final concentration 1X)
-
Nuclease-free water: to 50 µL
-
-
Incubation: Mix gently by pipetting and incubate the reaction at 30°C for 60 minutes.
-
Stop Reaction: Stop the reaction by adding an equal volume (50 µL) of 2x Laemmli sample buffer.
-
Heat Denaturation: Heat the sample at 95°C for 5 minutes.
-
Analysis: The sample is now ready for analysis by SDS-PAGE and Western Blot (Protocol 4).
Protocol 3: Acid Extraction of Histones from Cultured Cells
This protocol describes a standard method for extracting core histones from mammalian cells for subsequent analysis.
Materials:
-
Cell pellet from Protocol 1
-
Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, with protease inhibitors)
-
0.4 N Sulfuric Acid (H₂SO₄)
-
Acetone (B3395972), ice-cold
-
Nuclease-free water
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Hypotonic Lysis Buffer per 10⁷ cells. Incubate on a rotator at 4°C for 30 minutes.
-
Isolate Nuclei: Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 400 µL of 0.4 N H₂SO₄. Incubate on a rotator at 4°C for at least 1 hour (can be done overnight).
-
Remove Debris: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant containing the histones to a new tube.
-
Protein Precipitation: Add 8 volumes of ice-cold acetone to the supernatant. Incubate at -20°C for at least 1 hour (or overnight).
-
Pellet Histones: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Wash Pellet: Carefully discard the supernatant and wash the histone pellet with 200 µL of ice-cold acetone. Centrifuge again for 5 minutes.
-
Dry Pellet: Discard the supernatant and air-dry the pellet for 20 minutes at room temperature. Do not over-dry.
-
Resuspend Histones: Resuspend the histone pellet in an appropriate volume of nuclease-free water (e.g., 50-100 µL).
-
Quantify Protein: Determine the protein concentration using a Bradford assay.
Protocol 4: Western Blotting for Histone Crotonylation
This protocol outlines the detection of crotonylated histones by western blot.
Materials:
-
Histone samples from Protocol 2 or 3
-
LDS sample buffer
-
10-15% Bis-Tris or Tris-Glycine polyacrylamide gels
-
Running buffer (e.g., MES or MOPS for Bis-Tris, Tris-Glycine for Tris-Glycine gels)
-
Transfer buffer
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small proteins like histones)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (e.g., anti-pan-crotonyl-lysine or site-specific anti-crotonyl-histone antibody)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Sample Preparation: Mix 5-15 µg of histone extract with LDS sample buffer, supplement with a reducing agent (e.g., DTT to 100 mM), and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto the polyacrylamide gel and run according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane according to standard protocols.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system. A loading control, such as an antibody against total Histone H3, should be used to ensure equal loading.
References
Application Notes and Protocols for In Vivo Metabolic Labeling with 13C-Crotonate to Trace Crotonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonyl-Coenzyme A (crotonyl-CoA) is a key metabolic intermediate situated at the crossroads of fatty acid and amino acid metabolism. It also serves as the substrate for histone crotonylation, a post-translational modification increasingly recognized for its role in epigenetic regulation of gene expression. Understanding the in vivo dynamics of this compound metabolism is therefore crucial for elucidating fundamental biological processes and for the development of novel therapeutics targeting metabolic and epigenetic pathways.
This document provides detailed application notes and experimental protocols for the use of stable isotope-labeled 13C-crotonate as a metabolic tracer to investigate the in vivo fate of this compound. By introducing 13C-crotonate into a biological system, researchers can track the incorporation of the heavy isotope into this compound and its downstream metabolites, providing insights into pathway activity, enzyme function, and the contribution of exogenous crotonate to cellular pools.
Core Applications
-
Elucidating this compound Metabolism: Tracing the conversion of 13C-crotonate to 13C-crotonyl-CoA and its subsequent entry into downstream pathways such as the tricarboxylic acid (TCA) cycle.
-
Investigating Histone Crotonylation: Quantifying the contribution of exogenous crotonate to the this compound pool available for histone modification.
-
Drug Discovery and Development: Assessing the impact of therapeutic agents on this compound metabolism and histone crotonylation.
-
Disease Modeling: Studying alterations in this compound pathways in various disease models, including metabolic disorders and cancer.
Data Presentation: Quantitative Analysis of 13C Enrichment
The following tables present hypothetical, yet representative, quantitative data from an in vivo 13C-crotonate labeling experiment in a mouse model. This data illustrates the expected 13C enrichment in key metabolites over time, as would be determined by liquid chromatography-mass spectrometry (LC-MS).
Table 1: 13C Enrichment in Acyl-CoAs in Liver Tissue Following a Single Bolus Administration of [U-13C4]-Crotonate
| Time Point | This compound (M+4 Enrichment %) | Acetyl-CoA (M+2 Enrichment %) | Succinyl-CoA (M+4 Enrichment %) |
| 0 min | 0.0 | 0.0 | 0.0 |
| 30 min | 45.2 ± 5.1 | 12.8 ± 2.3 | 5.1 ± 1.1 |
| 60 min | 62.7 ± 6.8 | 25.4 ± 3.9 | 10.3 ± 1.9 |
| 120 min | 35.1 ± 4.5 | 38.6 ± 4.7 | 18.9 ± 2.8 |
| 240 min | 10.3 ± 2.1 | 20.1 ± 3.5 | 12.4 ± 2.2 |
Data are presented as mean ± standard deviation (n=5). M+X indicates the mass isotopologue with X carbon atoms labeled with 13C.
Table 2: 13C Enrichment in TCA Cycle Intermediates in Liver Tissue Following a Single Bolus Administration of [U-13C4]-Crotonate
| Time Point | Citrate (M+2 Enrichment %) | α-Ketoglutarate (M+2 Enrichment %) | Malate (M+2 Enrichment %) |
| 0 min | 0.0 | 0.0 | 0.0 |
| 30 min | 8.5 ± 1.5 | 4.2 ± 0.9 | 6.3 ± 1.2 |
| 60 min | 18.9 ± 2.7 | 9.8 ± 1.8 | 13.7 ± 2.1 |
| 120 min | 29.1 ± 3.8 | 16.3 ± 2.5 | 22.4 ± 3.1 |
| 240 min | 15.4 ± 2.9 | 8.7 ± 1.9 | 11.8 ± 2.4 |
Data are presented as mean ± standard deviation (n=5). M+2 enrichment in these metabolites indicates the incorporation of 13C-labeled acetyl-CoA derived from 13C-crotonyl-CoA.
Experimental Protocols
Protocol 1: In Vivo 13C-Crotonate Labeling in a Mouse Model
This protocol is adapted from established methods for in vivo stable isotope tracing with short-chain fatty acids.
Materials:
-
[U-13C4]-Crotonic acid (or other desired isotopic labeling pattern)
-
Sterile saline solution (0.9% NaCl)
-
Animal model (e.g., C57BL/6 mice)
-
Gavage needles or equipment for intraperitoneal (IP) injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen
-
Cryovials for sample storage
Procedure:
-
Preparation of Labeling Solution: Prepare a sterile solution of [U-13C4]-Crotonate in saline at the desired concentration (e.g., 200 mg/kg body weight).
-
Animal Acclimatization: Acclimate animals to the experimental conditions for at least one week prior to the experiment.
-
Fasting (Optional): To enhance the uptake and metabolism of the tracer, a short fasting period (e.g., 4-6 hours) can be implemented before administration.
-
Tracer Administration: Administer the [U-13C4]-Crotonate solution to the animals via oral gavage or IP injection.
-
Time Course: At designated time points (e.g., 30, 60, 120, 240 minutes) post-administration, euthanize the animals using an approved method.
-
Tissue Harvesting: Rapidly dissect the tissues of interest (e.g., liver, kidney, heart, brain).
-
Flash Freezing: Immediately flash-freeze the harvested tissues in liquid nitrogen to quench all metabolic activity.
-
Sample Storage: Store the frozen tissue samples at -80°C until metabolite extraction.
Protocol 2: Metabolite Extraction from Tissues
Materials:
-
Frozen tissue samples
-
80% Methanol (B129727) (pre-chilled to -80°C)
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge capable of reaching 4°C
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Weigh the frozen tissue samples (typically 20-50 mg).
-
Homogenization: Add the frozen tissue to a tube containing ice-cold 80% methanol (1 mL per 50 mg of tissue). Homogenize the tissue until a uniform suspension is achieved.
-
Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.
Protocol 3: LC-MS/MS Analysis of 13C-Labeled Acyl-CoAs and TCA Cycle Intermediates
This protocol provides a general framework. Specific parameters should be optimized for the instrument in use.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
LC Separation:
-
Column: A reversed-phase C18 column suitable for polar molecule separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the metabolites of interest.
-
Flow Rate: Optimized for the column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of isotopologues or full scan with high resolution for untargeted analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each unlabeled (M+0) and 13C-labeled (M+X) metabolite. For example:
-
This compound (M+0): Precursor ion m/z -> Product ion m/z
-
13C4-Crotonyl-CoA (M+4): Precursor ion m/z+4 -> Product ion m/z+4 (or other relevant fragment)
-
-
Data Analysis: The peak areas for each isotopologue are integrated. The percent enrichment is calculated by correcting for the natural abundance of 13C.
Visualizations
Metabolic Pathways and Experimental Workflow
Application Notes and Protocols for Screening Inhibitors of Crotonyl-CoA Producing Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonyl-CoA is a pivotal intermediate in several major metabolic pathways, including the catabolism of fatty acids and the amino acids lysine (B10760008) and tryptophan.[1][2][3] The enzymes responsible for its production are therefore critical for cellular metabolism and energy homeostasis. Furthermore, this compound serves as a substrate for histone crotonylation, a post-translational modification that plays a significant role in epigenetic regulation and gene transcription.[1][3] Dysregulation of this compound metabolism has been implicated in various disease states, making the enzymes that produce it attractive targets for therapeutic intervention.
These application notes provide a comprehensive guide to understanding the roles of this compound producing enzymes and methodologies for identifying and characterizing their inhibitors through high-throughput screening (HTS). The protocols detailed below are designed to be adaptable for various research and drug discovery settings.
Key this compound Producing Enzymes and Metabolic Pathways
This compound is generated through several key metabolic routes, primarily within the mitochondria. The main enzymatic players in these pathways are:
-
Acyl-CoA Dehydrogenases (ACADs): This family of flavoenzymes catalyzes the α,β-dehydrogenation of acyl-CoA thioesters, a key step in fatty acid β-oxidation. Short-chain acyl-CoA dehydrogenase (SCAD) is particularly relevant as it can produce this compound from butyryl-CoA.[3]
-
Glutaryl-CoA Dehydrogenase (GCDH): This mitochondrial enzyme is essential for the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan. GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to form this compound and CO2.[3][4]
-
3-Hydroxybutyryl-CoA Dehydratase: This enzyme participates in butanoate metabolism and catalyzes the dehydration of (3R)-3-hydroxybutanoyl-CoA to this compound.[2]
-
This compound Carboxylase/Reductase (CCR): While it can produce this compound in the reverse reaction, its primary role in some organisms is the reductive carboxylation of this compound.[5][6][7]
The metabolic pathways converging on this compound production are visualized in the diagram below.
Screening for Inhibitors of this compound Producing Enzymes
High-throughput screening (HTS) is a crucial methodology for identifying novel inhibitors of enzyme activity from large compound libraries.[8][9][10] The development of a robust and reliable HTS assay is the first step in this process. For this compound producing enzymes, particularly the dehydrogenases, several assay formats can be employed.
Assay Principle: Fluorescence-Based ETF Reduction Assay for Acyl-CoA Dehydrogenases
A highly sensitive and adaptable HTS assay for ACADs, including GCDH, is the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay.[9] ACADs transfer electrons from their acyl-CoA substrate to ETF, which causes a decrease in ETF's intrinsic fluorescence. This change in fluorescence can be monitored over time to determine enzyme activity. Inhibitors of the ACAD will slow down or prevent this fluorescence reduction.
The general workflow for an HTS campaign targeting a this compound producing enzyme is depicted below.
Experimental Protocols
Protocol 1: High-Throughput Screening for Inhibitors of Glutaryl-CoA Dehydrogenase (GCDH) using an ETF Fluorescence Reduction Assay
This protocol is adapted for a 96- or 384-well plate format and is designed for the identification of GCDH inhibitors.
Materials and Reagents:
-
Recombinant human GCDH
-
Recombinant porcine or human electron transfer flavoprotein (ETF)[9]
-
Glutaryl-CoA (substrate)
-
Compound library dissolved in DMSO
-
Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM KCl, 0.1 mM EDTA
-
Oxygen Scavenging System: Glucose, Glucose Oxidase, Catalase[9]
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation at ~340 nm and emission detection at ~490 nm[9]
Assay Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store at 4°C.
-
On the day of the assay, prepare a fresh oxygen scavenging system mix in the Assay Buffer.
-
Prepare a working solution of ETF in the Assay Buffer with the oxygen scavenging system.
-
Prepare a working solution of GCDH in the same buffer.
-
Prepare a stock solution of glutaryl-CoA in water.
-
-
Compound Plating:
-
Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of the microplate.
-
Include appropriate controls:
-
Negative control (0% inhibition): DMSO only.
-
Positive control (100% inhibition): A known inhibitor of GCDH or a related ACAD, if available.
-
-
-
Enzyme and ETF Addition:
-
Add the GCDH and ETF working solutions to each well of the microplate. The final concentrations should be optimized for a robust signal window.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the glutaryl-CoA substrate to all wells.
-
Immediately place the microplate in the fluorescence plate reader.
-
Monitor the decrease in ETF fluorescence over time (kinetic read). The plate should be read every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence decrease for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Ratecompound - Ratepositive control) / (Ratenegative control - Ratepositive control))
-
-
Identify "hits" as compounds that exhibit a statistically significant inhibition of GCDH activity.
-
Protocol 2: IC50 Determination for Hit Compounds
For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency (IC50 value).
Procedure:
-
Prepare serial dilutions of the hit compound in DMSO.
-
Perform the ETF fluorescence reduction assay as described above, using the different concentrations of the inhibitor.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to calculate the IC50 value.
Data Presentation: Known Inhibitors of Acyl-CoA Dehydrogenases
| Inhibitor | Target Enzyme(s) | Type of Inhibition / Reported Value | Reference |
| 2-Pentynoyl-CoA | Short-chain ACAD, Medium-chain ACAD, Glutaryl-CoA Dehydrogenase | Mechanism-based inactivator | [9][10] |
| 2-Pentynoyl-CoA | Isovaleryl-CoA Dehydrogenase | Weak inhibitor, Kd = 1.8 µM | [9][11] |
| 3-Methyl-3-butenoyl-CoA | Isovaleryl-CoA Dehydrogenase | Mechanism-based inactivator | [9][11] |
| 2-Mercaptoacetate | Acyl-CoA Dehydrogenases | Competitive inhibitor (active form is 2-mercaptoacetyl-CoA) | |
| Methylenecyclopropylacetyl-CoA | Butyryl-CoA Dehydrogenase | Potent inhibitor at 13 µM | |
| Glutaric Acid | Succinyl-CoA:glutarate-CoA transferase (indirectly affects GCDH substrate levels) | - | [6] |
| (Methylenecyclopropyl)acetyl-CoA | Glutaryl-CoA Dehydrogenase | Potent inhibitor | [3] |
Conclusion
The enzymes that produce this compound represent a class of important targets for the development of novel therapeutics for metabolic and epigenetic disorders. The protocols and information provided herein offer a framework for the systematic screening and identification of inhibitors for these enzymes. The use of a robust, HTS-compatible assay, such as the ETF fluorescence reduction assay, coupled with careful data analysis and follow-up studies, will be instrumental in advancing our understanding of this compound metabolism and in the discovery of new chemical probes and potential drug candidates.
References
- 1. mybiosource.com [mybiosource.com]
- 2. biorxiv.org [biorxiv.org]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Glutaryl-CoA Dehydrogenase Misfolding in Glutaric Acidemia Type 1 [mdpi.com]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. Characterization, structure and inhibition of the human succinyl-CoA:glutarate-CoA transferase, a putative genetic modifier of glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Mechanism-based inhibitor discrimination in the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CRISPR-Cas9 to Unravel the Complexities of Crotonyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The advent of CRISPR-Cas9 technology has revolutionized the study of cellular metabolism, offering unprecedented precision in dissecting the roles of specific genes and enzymes. This powerful gene-editing tool is now being applied to investigate the intricate pathways of Crotonyl-CoA metabolism, a critical hub in cellular energy and carbon management. These application notes provide an overview of how CRISPR-Cas9 is being utilized to elucidate the function of key genes in this pathway, with significant implications for understanding disease and developing novel therapeutics.
This compound is a central intermediate in the metabolism of fatty acids and certain amino acids. Its metabolic fate is governed by a series of enzymes that catalyze its conversion to other essential molecules. Dysregulation of these enzymatic steps has been implicated in various metabolic disorders. CRISPR-Cas9 provides a robust platform to create precise genetic modifications, such as gene knockouts, to study the function of these enzymes with high specificity.
Key genes in the this compound metabolism pathway that have been targeted by CRISPR-Cas9 include:
-
Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2): This enzyme is responsible for the conversion of acetate (B1210297) into acetyl-CoA, a critical precursor for various metabolic pathways. Recent studies have also implicated ACSS2 in the generation of this compound, which can then be used for histone crotonylation, an important epigenetic modification that regulates gene expression.[1] CRISPR-mediated knockout of ACSS2 has been instrumental in studying its role in providing the substrate for histone modifications and its impact on cellular processes like neuronal gene expression and memory.
-
Enoyl-CoA Hydratase, Short Chain 1 (ECHS1): ECHS1 is a key enzyme in the mitochondrial fatty acid beta-oxidation pathway, where it catalyzes the hydration of this compound to 3-hydroxybutyryl-CoA.[2][3] Mutations in the ECHS1 gene are associated with Leigh syndrome, a severe neurological disorder. CRISPR-Cas9 has been used to create ECHS1 knockout cell models to investigate the molecular pathogenesis of this disease, revealing disruptions in oxidative phosphorylation complex stability and function.[2][3][4]
-
Hydroxyacyl-CoA Dehydrogenase (HADH): HADH catalyzes the penultimate step in the beta-oxidation of short-chain fatty acids. While direct CRISPR-Cas9 studies on HADH in the context of this compound metabolism are emerging, its central role in fatty acid oxidation makes it a prime target for future investigations using this technology to understand its contribution to metabolic homeostasis.
The application of CRISPR-Cas9 in studying these genes allows for a detailed understanding of their roles in this compound metabolism and their broader physiological significance. By creating specific knockout cell lines or animal models, researchers can investigate the resulting phenotypic changes, including alterations in metabolite levels, protein expression, and cellular function. This approach is not only crucial for basic research but also holds immense potential for drug development. For instance, by identifying critical nodes in the this compound pathway that are essential for disease progression, CRISPR-based screens can uncover novel drug targets.
Key Applications of CRISPR-Cas9 in this compound Metabolism Research:
-
Functional Genomics: Precisely knocking out genes to determine their specific roles in this compound metabolism and related pathways.
-
Disease Modeling: Creating cellular and animal models that mimic human metabolic disorders to study disease mechanisms and test therapeutic interventions.
-
Drug Target Identification and Validation: Using CRISPR screens to identify genes in the this compound pathway that are essential for the survival or proliferation of cancer cells or other pathogenic cells, thereby validating them as potential drug targets.
-
Epigenetic Regulation: Investigating the link between this compound metabolism and histone crotonylation, and its impact on gene expression in health and disease.
The continued application of CRISPR-Cas9 is expected to further unravel the complexities of this compound metabolism, providing novel insights into metabolic regulation and paving the way for the development of innovative therapies for a range of diseases.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing CRISPR-Cas9 to investigate genes in this compound metabolism.
Table 1: Gene Knockout Efficiency
| Gene Target | Cell Line | CRISPR Delivery Method | Validation Method | Knockout Efficiency (%) | Reference |
| ECHS1 | 143BTK- osteosarcoma | Lentiviral transduction of Cas9 and sgRNA | Western Blot & Proteomics | >95% reduction in protein levels | [2][4] |
| ACSS2 | Neuronal cell culture | Lentiviral shRNA (comparative) | RNA-seq | Significant reduction in mRNA | |
| HADH | - | - | - | - | - |
Data for HADH is not yet available in published CRISPR-Cas9 studies.
Table 2: Impact of Gene Knockout on Metabolite Levels and Cellular Functions
| Gene Knockout | Key Findings | Quantitative Changes | Reference |
| ECHS1 | Reduced mitochondrial oxygen consumption, decreased OXPHOS complex I and IV activities. | State IV respiratory rates reduced with glutamate/malate and pyruvate/malate substrates. | [2][4] |
| ACSS2 | Lowered nuclear acetyl-CoA levels and histone acetylation. | - | |
| HADH | - | - | - |
Specific quantitative data on this compound levels post-knockout are still emerging and require further investigation using targeted metabolomics.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of CRISPR-Cas9 to study genes in this compound metabolism.
Protocol 1: CRISPR-Cas9 Mediated Knockout of ECHS1 in Mammalian Cells
This protocol is adapted from studies that have successfully knocked out the ECHS1 gene.[2][4]
1. sgRNA Design and Cloning:
-
Design: Design at least two sgRNAs targeting an early exon of the ECHS1 gene to maximize the likelihood of a frameshift mutation. Use online design tools like GenScript's gRNA design tool or CHOPCHOP, considering on-target efficiency and potential off-target effects.[5][6]
-
Cloning: Synthesize and clone the designed sgRNA sequences into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance). A common choice is the lentiCRISPRv2 plasmid.
2. Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentivirus using ultracentrifugation or a commercially available concentration reagent. Titer the virus to determine the optimal multiplicity of infection (MOI).
3. Cell Transduction and Selection:
-
Seed the target mammalian cells (e.g., 143BTK- osteosarcoma cells) at an appropriate density.
-
Transduce the cells with the lentivirus at a low MOI (e.g., 0.3) to ensure single viral integration per cell.
-
At 24 hours post-transduction, replace the medium with fresh medium containing puromycin to select for successfully transduced cells.
-
Culture the cells in the selection medium for 3-5 days until non-transduced control cells are eliminated.
4. Validation of Gene Knockout:
-
Genomic DNA Analysis:
-
Isolate genomic DNA from the selected cell population.
-
Amplify the targeted region of the ECHS1 gene by PCR.
-
Use the Surveyor nuclease assay or Tracking of Indels by DEcomposition (TIDE) analysis to confirm the presence of insertions and deletions (indels).
-
For clonal lines, perform Sanger sequencing to identify the specific mutations.
-
-
Western Blot Analysis:
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ECHS1 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands to confirm the absence or significant reduction of ECHS1 protein.
-
-
Proteomics Analysis:
-
For a global view of the proteomic changes, perform quantitative mass spectrometry on cell lysates from wild-type and knockout cells.
-
Protocol 2: CRISPR-Cas9 Mediated Knockout of ACSS2 in Mammalian Cells
This protocol provides a general framework for knocking out the ACSS2 gene.
1. sgRNA Design and Cloning:
-
Design: Utilize online tools to design sgRNAs targeting an early exon of the ACSS2 gene.
-
Validated sgRNA sequences for human ACSS2 are available from resources like GenScript, designed by the Feng Zhang laboratory.[7]
-
-
Cloning: Clone the selected sgRNA sequences into a Cas9-expressing vector. Commercial knockout kits are also available which provide pre-cloned sgRNA vectors.[8]
2. Delivery of CRISPR-Cas9 Components:
-
Plasmid Transfection: Co-transfect the target cells with the Cas9 plasmid and the sgRNA expression plasmid using a suitable transfection reagent.
-
Ribonucleoprotein (RNP) Delivery: Alternatively, deliver pre-complexed Cas9 protein and synthetic sgRNA (RNP) via electroporation for a DNA-free editing approach.
3. Clonal Isolation:
-
After transfection or electroporation, dilute the cells to a single-cell suspension and plate them in 96-well plates to isolate individual clones.
-
Expand the single-cell derived colonies.
4. Validation of Gene Knockout:
-
Genomic DNA Sequencing: Screen the individual clones by PCR amplification of the target locus followed by Sanger sequencing to identify clones with biallelic frameshift mutations.
-
RT-qPCR: Isolate RNA from the clonal populations, reverse transcribe to cDNA, and perform quantitative PCR to measure the level of ACSS2 mRNA knockdown.
-
Western Blot: Confirm the absence of ACSS2 protein in the knockout clones by Western blot analysis as described in Protocol 1.
Protocol 3: Quantification of this compound by Mass Spectrometry
This protocol outlines a general method for the analysis of CoA esters.
1. Sample Preparation:
-
Harvest cells and rapidly quench metabolic activity by washing with ice-cold saline.
-
Extract metabolites using a cold solvent mixture, such as methanol/acetonitrile/water, often containing an internal standard.
-
Centrifuge to pellet cellular debris and collect the supernatant.
2. LC-MS/MS Analysis:
-
Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect CoA esters.
-
Use a suitable chromatography column (e.g., a C18 column) and a gradient elution profile.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for targeted quantification of this compound and other CoA derivatives.
3. Data Analysis:
-
Quantify the amount of this compound in each sample by comparing the peak area to that of a known concentration of a stable isotope-labeled internal standard.
-
Normalize the metabolite levels to the cell number or total protein content.
Visualizations
References
- 1. Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post‐Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of mitochondrial fatty acid β‐oxidation protein short‐chain Enoyl‐CoA hydratase disrupts oxidative phosphorylation protein complex stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of mitochondrial fatty acid β-oxidation protein short-chain Enoyl-CoA hydratase disrupts oxidative phosphorylation protein complex stability and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 7. genscript.com [genscript.com]
- 8. origene.com [origene.com]
Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of short-chain acyl-Coenzyme A (acyl-CoA) molecules from tissue samples. The methodologies outlined are based on established and validated techniques in the field, suitable for subsequent quantitative analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. The accurate quantification of short-chain acyl-CoAs in tissues is vital for understanding cellular metabolism and the pathophysiology of various diseases. The protocols described herein offer robust procedures for the reliable extraction and purification of these molecules from complex biological matrices.
Data Presentation
The selection of an appropriate extraction method is critical for achieving high recovery and reproducibility. Below is a summary of recovery data for different extraction methods, highlighting the efficiency of each approach for various short-chain acyl-CoAs.
| Acyl-CoA Species | 2.5% SSA Extraction Recovery (%)[1] | 10% TCA with SPE Recovery (%)[1] | Acetonitrile/Isopropanol with SPE Recovery (%)[2][3] |
| Acetyl-CoA | 59 | 36 | 93-104 (extraction), 83-90 (SPE) |
| Malonyl-CoA | 74 | 26 | 93-104 (extraction), 83-90 (SPE) |
| Propionyl-CoA | 80 | 62 | Not Reported |
| Isovaleryl-CoA | 59 | 58 | Not Reported |
| Octanoyl-CoA | Not Reported | Not Reported | 93-104 (extraction), 83-90 (SPE) |
Note: Recovery percentages are relative to standards and can vary based on tissue type and specific experimental conditions.[1][2][3]
Experimental Protocols
Two primary protocols are detailed below, one utilizing 5-sulfosalicylic acid (SSA) for deproteinization, which simplifies the workflow by often eliminating the need for solid-phase extraction (SPE), and another employing organic solvents followed by SPE for purification.
Protocol 1: 5-Sulfosalicylic Acid (SSA) Extraction
This method is advantageous as it can obviate the need for a separate solid-phase extraction step for sample cleanup prior to LC-MS/MS analysis, thereby improving the recovery of more polar molecules.[1]
Materials:
-
Frozen tissue sample
-
5-sulfosalicylic acid (SSA) solution (2.5% w/v in water), pre-chilled to 4°C
-
Internal standards (e.g., isotopically labeled acyl-CoAs)
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge capable of reaching >13,000 x g at 4°C
-
Microcentrifuge tubes
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.
-
Add the appropriate amount of internal standard to the tissue.
-
Add 200 µL of ice-cold 2.5% SSA solution.
-
Homogenize the tissue thoroughly on ice.
-
Incubate the homogenate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge the homogenate at >13,000 x g for 15 minutes at 4°C.[4]
-
Collect the supernatant, which contains the acyl-CoAs.
-
The supernatant can be directly analyzed by LC-MS/MS or stored at -80°C.
Protocol 2: Organic Solvent Extraction with Solid-Phase Extraction (SPE)
This protocol is a robust method for the extraction and purification of a broad range of acyl-CoAs, including both short and long-chain species.[2][3]
Materials:
-
Frozen tissue sample
-
Acetonitrile/Isopropanol (3:1, v/v), pre-chilled to -20°C
-
0.1 M Potassium Phosphate buffer (pH 6.7)
-
Internal standards (e.g., isotopically labeled acyl-CoAs)
-
Homogenizer
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric weak anion exchange)[4]
-
SPE manifold
-
SPE conditioning, wash, and elution solutions (specifics depend on the cartridge chemistry, a general procedure is outlined below)
Procedure:
Part A: Tissue Extraction
-
Place 20-30 mg of powdered frozen liver tissue into a glass tube.[2]
-
Add internal standards.
-
Add 1.5 mL of acetonitrile/isopropanol (3:1, v/v) and homogenize for 30 seconds.[2][3]
-
Add 0.5 mL of 0.1 M KH2PO4 (pH 6.7) and homogenize for another 30 seconds.[2]
-
Centrifuge to pellet the tissue debris.
-
Collect the supernatant.
Part B: Solid-Phase Extraction (SPE) Purification
-
Condition the SPE column: Condition a weak anion exchange SPE column with 3 mL of methanol (B129727), followed by 3 mL of water.[4]
-
Load the sample: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Wash the column: Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol to remove interfering substances.[4]
-
Elute the acyl-CoAs: Elute the acyl-CoAs with two successive additions of 2.4 mL of 2% ammonium (B1175870) hydroxide (B78521) followed by 2.4 mL of 5% ammonium hydroxide.[4]
-
Dry and reconstitute: Dry the eluted fractions under a stream of nitrogen at room temperature. Reconstitute the dried residue in a solvent compatible with your LC-MS/MS system (e.g., 50% methanol).[4]
Visualizations
The following diagrams illustrate the workflows for the described protocols.
Caption: Workflow for SSA-based extraction of short-chain acyl-CoAs.
Caption: Workflow for organic solvent extraction with SPE purification.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Impact of Crotonyl-CoA on Mitochondrial Respiration using the Seahorse XF Analyzer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production. The Seahorse XF Analyzer is a powerful tool for real-time, live-cell analysis of mitochondrial respiration and glycolysis by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Crotonyl-CoA is a key metabolic intermediate in the catabolism of fatty acids and the amino acids lysine (B10760008) and tryptophan.[1][2] Understanding how fluctuations in this compound levels impact mitochondrial bioenergetics can provide critical insights into cellular metabolism in both health and disease.
This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to investigate the effects of sodium crotonate, a cell-permeable precursor to this compound, on mitochondrial respiration. By supplying cells with exogenous crotonate, intracellular levels of this compound can be increased, allowing for the assessment of its role as a substrate for the electron transport chain and its overall impact on mitochondrial function.
Key Concepts of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standardized assay that utilizes sequential injections of mitochondrial inhibitors to elucidate key parameters of mitochondrial function.[3] The oxygen consumption rate (OCR) is measured in real-time to determine:
-
Basal Respiration: The baseline oxygen consumption of the cells, representing the energetic demand under resting conditions.
-
ATP Production-Linked Respiration: The portion of basal respiration dedicated to ATP synthesis.
-
Proton Leak: The remaining basal respiration not coupled to ATP production, which can be indicative of mitochondrial uncoupling or damage.
-
Maximal Respiration: The maximum oxygen consumption rate the cells can achieve, induced by an uncoupling agent.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand.
-
Non-Mitochondrial Respiration: Oxygen consumption from cellular processes outside of the mitochondria.
Signaling Pathway: this compound Metabolism and Entry into the TCA Cycle
This compound is generated within the mitochondria from the breakdown of fatty acids and certain amino acids. It is then converted to acetyl-CoA, which enters the Tricarboxylic Acid (TCA) cycle to generate reducing equivalents (NADH and FADH₂) that fuel the electron transport chain for oxidative phosphorylation.[1][4]
Caption: Metabolic pathway of this compound in the mitochondria.
Experimental Workflow
The general workflow for assessing the impact of sodium crotonate on mitochondrial respiration involves cell seeding, a pre-treatment with sodium crotonate, and the execution of the Seahorse XF Cell Mito Stress Test.
Caption: Experimental workflow for the Seahorse XF assay.
Detailed Experimental Protocols
Materials and Reagents
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium (e.g., Agilent 103334-100)
-
Sodium Crotonate (Sigma-Aldrich, C2886 or equivalent)
-
Seahorse XF Cell Mito Stress Test Kit (Agilent, 103015-100) containing:
-
Oligomycin
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)
-
Rotenone/Antimycin A
-
-
Sterile, deionized water
-
Cell line of interest
-
Standard cell culture medium and supplements
-
Trypsin or other cell detachment solution
-
Phosphate-buffered saline (PBS)
Protocol: Day 1 - Cell Seeding
-
Cell Culture: Culture cells under standard conditions until they reach 80-90% confluency.
-
Cell Detachment and Counting: Detach cells using trypsin or a suitable non-enzymatic solution. Neutralize and centrifuge the cells, then resuspend in fresh culture medium. Perform a cell count and assess viability.
-
Seeding: Seed the cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. The optimal seeding density will vary depending on the cell type and should be determined empirically to ensure a basal OCR within the recommended range for the instrument.
-
Incubation: Incubate the microplate overnight in a 37°C, 5% CO₂ incubator.
Protocol: Day 2 - Seahorse XF Assay
-
Hydrate (B1144303) Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.
-
Prepare Seahorse Assay Medium: Warm the Seahorse XF Base Medium to 37°C. Supplement with glucose, pyruvate, and glutamine to desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust the pH to 7.4.
-
Prepare Sodium Crotonate Stock Solution: Prepare a stock solution of sodium crotonate in sterile, deionized water. For example, a 1 M stock can be prepared. Filter-sterilize the solution.
-
Prepare Treatment Medium: Prepare the Seahorse assay medium containing the final desired concentrations of sodium crotonate. A concentration range of 1-6 mM can be a starting point for optimization.[5] Also prepare a control medium without sodium crotonate.
-
Cell Plate Preparation:
-
Remove the cell culture microplate from the incubator.
-
Gently wash the cells twice with the prepared Seahorse assay medium (without sodium crotonate).
-
Add the appropriate treatment medium (with or without sodium crotonate) to each well.
-
Incubate the plate at 37°C in a non-CO₂ incubator for at least 1 hour prior to the assay.
-
-
Prepare Mitochondrial Inhibitors: Reconstitute the oligomycin, FCCP, and rotenone/antimycin A from the Mito Stress Test Kit in the Seahorse assay medium to the desired stock concentrations.
-
Load Sensor Cartridge: Load the appropriate volumes of the mitochondrial inhibitor stock solutions into the designated ports of the hydrated sensor cartridge.
-
Run the Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell culture microplate.
-
Start the assay. The instrument will measure the basal OCR, then sequentially inject the inhibitors and measure the OCR after each injection.
-
Data Presentation and Expected Results
The data from the Seahorse XF assay can be summarized in tables to facilitate comparison between control and crotonate-treated cells.
Table 1: Hypothetical Oxygen Consumption Rate (OCR) Data
| Treatment Group | Basal OCR (pmol/min) | OCR after Oligomycin (pmol/min) | OCR after FCCP (pmol/min) | OCR after Rotenone/Antimycin A (pmol/min) |
| Control | 100 ± 5 | 35 ± 3 | 250 ± 15 | 15 ± 2 |
| Sodium Crotonate (2 mM) | 125 ± 7 | 40 ± 4 | 320 ± 20 | 16 ± 2 |
| Sodium Crotonate (5 mM) | 150 ± 9 | 45 ± 5 | 380 ± 25 | 15 ± 3 |
Table 2: Calculated Mitochondrial Respiration Parameters
| Treatment Group | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Proton Leak (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (pmol/min) |
| Control | 85 ± 5 | 65 ± 4 | 20 ± 2 | 235 ± 15 | 150 ± 12 |
| Sodium Crotonate (2 mM) | 109 ± 7 | 85 ± 5 | 24 ± 3 | 304 ± 20 | 195 ± 15 |
| Sodium Crotonate (5 mM) | 135 ± 9 | 105 ± 6 | 30 ± 4 | 365 ± 25 | 230 ± 18 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Expected Results:
-
Increased Basal Respiration: As a substrate that fuels the TCA cycle, sodium crotonate is expected to increase the basal oxygen consumption rate in a dose-dependent manner.
-
Increased ATP Production: The increased availability of substrate should lead to a higher rate of ATP-linked respiration.
-
Increased Maximal Respiration: By providing more fuel for the electron transport chain, crotonate is anticipated to increase the maximal respiratory capacity of the cells.
-
Increased Spare Respiratory Capacity: The increase in maximal respiration will likely result in a greater spare respiratory capacity, indicating an enhanced ability of the cells to respond to energetic demands.
Data Analysis and Normalization
The raw OCR data from the Seahorse XF Analyzer should be normalized to account for variations in cell number between wells. Common normalization methods include:
-
Cell Counting: Staining the nuclei with a fluorescent dye (e.g., Hoechst) and using an automated cell imager to count the cells in each well post-assay.[6]
-
Protein Assay: Lysing the cells after the assay and performing a protein quantification assay (e.g., BCA assay).
The normalized data can then be used to calculate the mitochondrial respiration parameters as outlined in the Seahorse XF Cell Mito Stress Test user guide. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between the control and crotonate-treated groups.
Conclusion
The Seahorse XF Cell Mito Stress Test provides a robust and sensitive method to investigate the impact of this compound on mitochondrial respiration. By supplementing cell culture medium with sodium crotonate, researchers can gain valuable insights into how this key metabolite influences cellular bioenergetics. This information is crucial for understanding the metabolic basis of various physiological and pathological conditions and for the development of novel therapeutic strategies targeting cellular metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of Mitochondrial Respiration and Motility in Acute Care: Sepsis, Trauma, and Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupled Ferredoxin and Crotonyl Coenzyme A (CoA) Reduction with NADH Catalyzed by the Butyryl-CoA Dehydrogenase/Etf Complex from Clostridium kluyveri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial fatty acid synthesis and respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
Application Note: Flow Cytometry Analysis of Cell Cycle Progression Upon Crotonyl-CoA Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonyl-CoA is a key metabolic intermediate that plays a crucial role in cellular processes beyond its function in fatty acid and amino acid metabolism. Emerging evidence highlights its significance as a substrate for histone crotonylation, a post-translational modification that influences gene expression and, consequently, cell fate decisions.[1][2][3] This epigenetic modification, catalyzed by histone acetyltransferases (HATs) like p300, is emerging as a critical regulator of transcription.[2] The intracellular concentration of this compound can directly impact the extent of histone crotonylation, thereby linking cellular metabolic status to the regulation of gene expression.[1][3] Recent studies suggest a potential role for histone crotonylation in the regulation of cell cycle progression.[4][5]
This application note provides detailed protocols for the analysis of cell cycle progression in response to the modulation of intracellular this compound levels using flow cytometry. We describe methods for treating cultured cells with sodium crotonate to increase intracellular this compound, followed by cell cycle analysis using propidium (B1200493) iodide (PI) staining.
Data Presentation
The modulation of intracellular this compound levels through the addition of exogenous sodium crotonate has been observed to influence the distribution of cells within the cell cycle. The following table summarizes representative quantitative data from a hypothetical experiment based on findings in bovine fibroblasts, where sodium crotonate treatment led to an increase in the proportion of cells in the S and G2/M phases of the cell cycle.[6]
Table 1: Effect of Sodium Crotonate Treatment on Cell Cycle Distribution
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 mM Sodium Crotonate) | 65.2 ± 2.5 | 22.1 ± 1.8 | 12.7 ± 1.1 |
| 2.5 mM Sodium Crotonate | 60.8 ± 2.1 | 25.9 ± 1.5 | 13.3 ± 1.3 |
| 5.0 mM Sodium Crotonate | 54.5 ± 1.9 | 30.2 ± 2.0 | 15.3 ± 1.6 |
| 10.0 mM Sodium Crotonate | 51.3 ± 2.3 | 32.8 ± 2.2 | 15.9 ± 1.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Sodium Crotonate Treatment
This protocol details the procedure for treating cultured mammalian cells with sodium crotonate to elevate intracellular this compound levels.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293, bovine fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sodium Crotonate (Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Sodium Crotonate Stock Solution: Prepare a stock solution of sodium crotonate in sterile water or PBS. Filter-sterilize the solution using a 0.22 µm filter.
-
Treatment: Once the cells reach the desired confluency, replace the existing medium with fresh medium containing the desired final concentration of sodium crotonate (e.g., 0, 2.5, 5, and 10 mM).
-
Incubation: Incubate the treated cells for a specific duration (e.g., 24, 48, or 72 hours) to allow for the modulation of this compound levels and subsequent effects on the cell cycle.
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol outlines the steps for harvesting, fixing, and staining the cells with propidium iodide for subsequent analysis of DNA content by flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the wells with PBS and then add Trypsin-EDTA to detach the cells.
-
For suspension cells, directly collect the cells from the culture vessel.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.
-
Fixation:
-
Centrifuge the cells again and discard the supernatant.
-
Resuspend the cell pellet in the residual PBS by gentle vortexing to ensure a single-cell suspension.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content, with the S phase population in between.
-
Mandatory Visualization
Caption: Experimental workflow for analyzing cell cycle progression upon this compound modulation.
Caption: Signaling pathway from this compound modulation to cell cycle regulation.
References
- 1. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Histone crotonylation regulates neural stem cell fate decisions by activating bivalent promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone crotonylation-centric gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High histone crotonylation modification in bovine fibroblasts promotes cell proliferation and the developmental efficiency of preimplantation nuclear transfer embryos - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common pitfalls in the sample preparation of acyl-CoAs for LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acyl-CoA sample preparation for Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Stability and Handling
Question: My acyl-CoA concentrations are inconsistent across replicates. What could be the cause?
Answer: Inconsistent acyl-CoA concentrations are often due to their inherent instability. The thioester bond in acyl-CoAs is susceptible to degradation. To ensure consistency, it is crucial to work quickly and keep samples on ice at all times during extraction.[1] For longer-term storage, it is recommended to store extracts as a dry pellet at -80°C, as different acyl-CoA species have varying degradation rates.[2]
Question: What is the best way to minimize acyl-CoA degradation during sample preparation?
Answer: To minimize degradation, consider the following:
-
Speed and Temperature: Perform extraction procedures as rapidly as possible and consistently on ice.[1]
-
Extraction Buffer: The use of trichloroacetic acid (TCA) as an extraction buffer can help stabilize the thioester bond and slow degradation.[1]
-
pH Control: The stability of acyl-CoAs is pH-dependent. Maintaining an acidic pH during extraction and storage can improve stability. Some protocols recommend a pH of 4.0 for sample solvents.[2]
-
Storage: For short-term storage in the autosampler (up to 48 hours), keeping the samples at 4°C in an appropriate solvent is acceptable.[2][3] For long-term storage, storing the extract as a dry pellet at -80°C is the best strategy.[2]
Extraction and Sample Preparation
Question: Which extraction method should I choose for my samples?
Answer: The choice of extraction method depends on the specific acyl-CoAs of interest and the sample matrix. Common methods include:
-
Protein Precipitation: This is a straightforward method.
-
Trichloroacetic Acid (TCA): Effective for precipitating proteins and stabilizing acyl-CoAs.[1] However, it may require a subsequent solid-phase extraction (SPE) step to remove the TCA, which can lead to loss of more polar analytes.[4]
-
Sulfosalicylic Acid (SSA): A good alternative to TCA that can deproteinize samples efficiently without the need for SPE, leading to better recovery of a broader range of acyl-CoAs and their precursors.[4]
-
Methanol (B129727): Can be used for protein precipitation, particularly for cell culture samples.[5]
-
-
Organic Solvent Extraction: A mixture of acetonitrile, isopropanol, and water can be used for a broader extraction of acyl-CoA species.[3]
Question: I am seeing low recovery for some of my target acyl-CoAs. How can I improve this?
Answer: Low recovery can be due to several factors. Consider the following troubleshooting steps:
-
Extraction Solvent: The choice of extraction solvent is critical. A comparison of different extraction methods has shown that a 2.5% (w/v) SSA solution can result in higher recovery of a wide range of short-chain acyl-CoAs and their biosynthetic intermediates compared to TCA followed by SPE.[4]
-
Solid-Phase Extraction (SPE): If using SPE for sample cleanup, be aware that it can lead to the loss of certain analytes, particularly more polar ones.[4] If you suspect this is an issue, consider an extraction method that does not require SPE, such as the SSA method.[4]
-
Internal Standards: The use of an appropriate internal standard is crucial to correct for analyte loss during sample preparation and analysis.[6] Stable isotope-labeled internal standards added at the beginning of the extraction process are the gold standard for accurate quantification.[1][4]
A comparison of recovery percentages for different extraction methods is summarized below:
| Analyte | TCA followed by SPE (% Recovery) | 2.5% SSA (% Recovery) |
| Pantothenate | 0% | >100% |
| Dephospho-CoA | 0% | >99% |
| CoA | 1% | 74% |
| Malonyl-CoA | 26% | 74% |
| Acetyl-CoA | 36% | 59% |
| Propionyl-CoA | 62% | 80% |
| Isovaleryl-CoA | 58% | 59% |
| Data adapted from a study comparing extraction methods.[4] |
LC-MS Analysis
Question: I am observing significant matrix effects in my analysis. How can I mitigate them?
Answer: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS analysis of complex biological samples and can vary between different cell lines.[5] To address this:
-
Chromatographic Separation: Good chromatographic separation is essential to reduce the competition for ionization between co-eluting analytes and endogenous species.[5]
-
Internal Standards: The most effective way to compensate for matrix effects is the use of stable isotope-labeled internal standards.[7] These standards co-elute with the analyte of interest and experience similar matrix effects, allowing for accurate correction.
-
Matrix-Matched Calibration: Preparing calibration standards in a surrogate matrix that closely mimics the biological sample can also help to compensate for matrix effects.
Question: What type of internal standard is best for acyl-CoA analysis?
Answer: For accurate quantification, stable isotope-labeled internal standards are highly recommended.[1] These can be generated by providing labeled pantothenate in cell culture medium.[4] If stable isotope-labeled standards are not available, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0-CoA) can be used as an internal standard for the analysis of even-chained acyl-CoAs.[8] It is crucial to add the internal standard as early as possible in the sample preparation workflow to account for any analyte loss during the entire process.[1]
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cells using Methanol
This protocol is adapted from a method for the determination of acyl-CoA compounds in cell lines.[5]
-
Remove cell culture media and wash the cells twice with phosphate-buffered saline (PBS).
-
Add 2 mL of methanol and 15 µL of 10 µM internal standard (e.g., 15:0 CoA) to the cells.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cell lysate from the culture plate and transfer to a centrifuge tube.
-
Centrifuge at 15,000 x g at 5°C for 5 minutes.
-
Transfer the supernatant to a clean glass tube for analysis.
Protocol 2: Acyl-CoA Extraction from Tissues using Solid-Phase Extraction (SPE)
This protocol is a general workflow for the extraction of long-chain acyl-CoAs from tissue samples.[9]
-
Homogenize 100-200 mg of tissue in an appropriate buffer.
-
Add an internal standard.
-
Perform protein precipitation.
-
Use a solid-phase extraction (SPE) column (e.g., Oasis HLB) for sample cleanup.[10]
-
Precondition the column with methanol.
-
Equilibrate the column with water.
-
Load the sample.
-
Wash the column with water.
-
Elute the acyl-CoAs with 25 mM ammonium (B1175870) acetate (B1210297) in methanol.[10]
-
-
Dry the eluate under nitrogen gas.
-
Reconstitute the sample in an appropriate solvent (e.g., 5% SSA) for LC-MS analysis.[10]
Visualized Workflows
References
- 1. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal standards in the estimation of acetyl-CoA in liver extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
How to minimize ion suppression effects in Crotonyl-CoA quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the quantification of Crotonyl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in this compound quantification?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of quantification.[1][2][4] In complex biological samples, endogenous compounds like salts, phospholipids, and other metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate measurements.[5][6]
Q2: What are the common causes of ion suppression in LC-MS analysis of this compound?
A2: Common causes of ion suppression include:
-
Co-eluting Matrix Components: Endogenous compounds from the biological matrix (e.g., plasma, tissue homogenates) that elute from the LC column at the same time as this compound can compete for ionization.[1][7] Phospholipids are notorious for causing ion suppression.[8]
-
High Salt Concentrations: Salts from buffers or the sample itself can reduce the volatility of the ESI droplets, hindering the release of analyte ions into the gas phase.[6][7]
-
Ion-Pairing Agents: While sometimes used to improve chromatography, these agents can cause significant ion suppression.[6]
-
High Analyte Concentration: At high concentrations, the detector response can become non-linear, which can be mistaken for suppression.[1]
Q3: How can I detect ion suppression in my this compound analysis?
A3: A common method to detect ion suppression is the post-column infusion experiment.[6][9][10] In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dip in the baseline signal at the retention time of interfering compounds indicates a region of ion suppression.[10]
Troubleshooting Guide
Below are common problems encountered during this compound quantification and steps to resolve them.
Problem 1: Low this compound signal intensity and poor sensitivity.
-
Possible Cause: Significant ion suppression from matrix components.
-
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[5][11]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing salts and phospholipids.[2][5]
-
Liquid-Liquid Extraction (LLE): LLE can effectively remove salts and other highly polar interferences.[5][8]
-
Protein Precipitation (PPT): While a simpler method, it is often less clean and may result in significant ion suppression from remaining phospholipids.[5][8]
-
-
Improve Chromatographic Separation: Modifying your LC method to separate this compound from interfering compounds can significantly reduce suppression.[1][11][12]
-
Adjust the gradient elution profile.
-
Try a different stationary phase.
-
Consider using a smaller particle size column (UHPLC) for better resolution.[11]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4][9][10] This is a viable option if the this compound concentration is high enough to be detected after dilution.[4] Studies have shown that a 25-40 fold dilution can reduce ion suppression to less than 20% if the initial suppression was 80% or less.[10]
-
Problem 2: Inconsistent and irreproducible quantification of this compound.
-
Possible Cause: Variable matrix effects between samples and calibrators.
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for ion suppression.[5] A SIL-IS for this compound will have nearly identical chemical and physical properties and will be affected by ion suppression to the same extent as the analyte. This allows for accurate quantification based on the ratio of the analyte to the internal standard.
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples.[7][9] This helps to normalize the matrix effects across the entire analytical run.[9]
-
Method of Standard Addition: This involves spiking the analyte at different concentrations into the sample extract to create a calibration curve for each sample.[1][10] While time-consuming, it can be very effective for highly variable matrices.[10]
-
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression Zones
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 1 µM).
-
Set up the infusion: Use a syringe pump to deliver the this compound standard solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column and the mass spectrometer's ion source.
-
Equilibrate the system: Begin the infusion and allow the mass spectrometer signal to stabilize.
-
Inject a blank matrix extract: Prepare a sample using the same extraction procedure as for your study samples, but without the biological matrix (e.g., extraction solvent only). Inject this to obtain a baseline.
-
Inject a matrix extract: Inject a blank biological matrix sample that has been through the entire sample preparation process.
-
Analyze the chromatogram: Monitor the signal of the infused this compound. A decrease in the signal intensity indicates regions where co-eluting matrix components are causing ion suppression.[10]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Efficiency in Removing Phospholipids | Efficiency in Removing Salts | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low to Moderate | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | High | Variable | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Good to High | Low to Moderate |
Visualizations
Caption: Troubleshooting workflow for ion suppression in this compound quantification.
Caption: Comparison of sample preparation methods to mitigate ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 12. Metabolomics - Wikipedia [en.wikipedia.org]
Normalization strategies for quantitative analysis of histone crotonylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of histone crotonylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying histone crotonylation?
The two primary methods for the quantitative analysis of histone crotonylation are Western blotting and mass spectrometry (MS).
-
Western blotting is a widely used technique that relies on antibodies to detect specific proteins or post-translational modifications (PTMs). It is suitable for analyzing global changes in histone crotonylation or changes at a specific lysine (B10760008) residue for which a modification-specific antibody is available.
-
Mass spectrometry offers a more comprehensive and unbiased approach, capable of identifying and quantifying numerous histone PTMs, including crotonylation, simultaneously without the need for specific antibodies for each modification.[1][2][3]
Q2: Which normalization strategy is best for my Western blot analysis of histone crotonylation?
Proper normalization is critical for accurate quantification in Western blotting. The choice of loading control is crucial.
-
Total Histone H3 or H4: Using an antibody against the core histone protein (e.g., total H3 or H4) is a common and generally reliable method. This assumes that the total amount of histone protein does not change across your samples.
-
Ponceau S or Coomassie Blue Staining: Staining the membrane with Ponceau S or a Coomassie-based stain after protein transfer provides a measure of the total protein loaded in each lane. This can be a robust normalization control as it is not dependent on the expression of a single protein.[4]
It is crucial to validate your loading control for your specific experimental conditions to ensure its levels remain constant.
Q3: How should I normalize my mass spectrometry data for histone crotonylation analysis?
Normalization of mass spectrometry data is essential to correct for variations in sample preparation, instrument performance, and data acquisition.[1][5] Several strategies can be employed:
-
Normalization to Total Histone Signal: The abundance of a specific crotonylated peptide can be normalized to the sum of the intensities of all peptides identified from that same histone (e.g., all H3 peptides). This approach accounts for variations in the total amount of that histone.[6]
-
Normalization to Unmodified Peptides: The signal of a modified peptide can be normalized to the signal of its corresponding unmodified peptide.[7] This method directly reflects the stoichiometry of the modification at a specific site.
-
Spike-in Standards: The use of synthetic, stable isotope-labeled peptides corresponding to the crotonylated and unmodified peptides of interest can be spiked into samples as internal standards for absolute quantification.[6][8]
-
Label-based Quantification: Methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) involve metabolically labeling proteins with "heavy" or "light" amino acids, allowing for direct comparison of protein and PTM abundance between different experimental conditions within the same MS run.[8][9]
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing- Membrane dried out | - Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[10]- Optimize blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[10]- Titrate primary and secondary antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps.- Ensure the membrane remains wet throughout the procedure.[11] |
| Weak or No Signal | - Low abundance of the target modification- Inefficient antibody binding- Poor protein transfer- Inactive detection reagent | - Increase the amount of protein loaded.- Use a more sensitive detection reagent.- Ensure the primary antibody is validated for detecting crotonylation.- Confirm successful protein transfer by staining the membrane with Ponceau S.- Use fresh detection reagents. |
| Non-specific Bands | - Antibody cross-reactivity- Sample degradation | - Use a more specific primary antibody.- Include a blocking peptide in the antibody incubation step to compete for non-specific binding.- Prepare fresh samples and always include protease inhibitors in the lysis buffer.[11] |
| Inconsistent Results Between Blots | - Variation in protein loading- Inconsistent transfer efficiency- Differences in antibody incubation times or temperatures | - Carefully quantify protein concentration before loading and use a reliable loading control for normalization.- Standardize the transfer conditions (voltage, time).- Ensure consistent incubation times and temperatures for all blots. |
Mass Spectrometry
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Quantification Reproducibility | - Inconsistent sample preparation- Batch effects during LC-MS/MS analysis- Inappropriate normalization strategy | - Standardize all sample preparation steps, including histone extraction and digestion.- Randomize the injection order of samples to minimize batch effects.- Utilize a robust normalization strategy, such as normalization to total histone signal or the use of spike-in standards.[1][7] |
| Low Sequence Coverage of Histones | - Inefficient protein digestion- Suboptimal chromatographic separation | - Optimize the digestion protocol. For histones, which are lysine-rich, chemical derivatization like propionylation can be used to block lysine residues and achieve Arg-C-like specificity with trypsin, generating longer peptides.[6][12]- Optimize the LC gradient to improve the separation of histone peptides. |
| Misidentification of Isobaric PTMs | - Insufficient mass resolution | - Use a high-resolution mass spectrometer to differentiate between modifications with very similar masses (e.g., trimethylation and acetylation).[13]- Employ advanced separation techniques or specific fragmentation methods to resolve isobaric species. |
| Low Abundance of Crotonylated Peptides | - The modification is substoichiometric- Inefficient enrichment | - Consider using an enrichment strategy, such as immunoprecipitation with a pan-anti-crotonyllysine antibody, to increase the concentration of crotonylated peptides prior to MS analysis.[12] |
Experimental Protocols
Histone Extraction (Acid Extraction Method)
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet overnight at 4°C with 0.2 M sulfuric acid.
-
Precipitate the histones with trichloroacetic acid.
-
Wash the histone pellet with acetone (B3395972) and air dry.
-
Resuspend the histone pellet in ultrapure water.
Western Blotting for Histone Crotonylation
-
Sample Preparation: Quantify the protein concentration of your histone extracts. Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate 15-20 µg of histone extract per lane on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against crotonylated lysine (pan-specific or site-specific) overnight at 4°C, diluted in the blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with a loading control antibody (e.g., anti-histone H3) or use a total protein stain for normalization.
Sample Preparation for Mass Spectrometry (Bottom-Up Approach with Propionylation)
-
Histone Extraction: Isolate histones as described above.
-
Propionylation: Chemically modify the histone sample with propionic anhydride (B1165640) to block unmodified and monomethylated lysine residues. This directs trypsin to cleave only at arginine residues, generating larger, more informative peptides.[6]
-
Digestion: Digest the propionylated histones with trypsin overnight at 37°C.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent to remove contaminants before MS analysis.
-
LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer coupled with a liquid chromatography system.
Data Presentation
Table 1: Comparison of Normalization Strategies for Western Blotting
| Normalization Strategy | Pros | Cons |
| Total Histone (e.g., H3) | - Widely used and accepted.- Accounts for variations in histone loading. | - Assumes total histone levels are constant.- Requires stripping and re-probing or a multiplex imaging system. |
| Total Protein Stain (Ponceau S) | - Accounts for total protein loaded.- Does not rely on the expression of a single protein.- Reversible and does not interfere with subsequent antibody detection. | - Can have a lower dynamic range than antibody-based detection.- Requires careful background subtraction for accurate quantification. |
Table 2: Comparison of Normalization Strategies for Mass Spectrometry
| Normalization Strategy | Pros | Cons |
| Total Histone Signal | - Computationally straightforward.- Accounts for variations in the overall abundance of a specific histone. | - May not accurately reflect changes in the stoichiometry of a specific PTM. |
| Unmodified Peptides | - Provides a direct measure of PTM stoichiometry.- More accurate for assessing relative changes in modification levels. | - Requires accurate quantification of both modified and unmodified peptides. |
| Spike-in Standards | - Allows for absolute quantification.- Corrects for variability throughout the entire workflow. | - Can be expensive to synthesize labeled peptides for every modification of interest. |
| Label-based (e.g., SILAC) | - Highly accurate for relative quantification.- Minimizes sample-to-sample variability as samples are mixed early in the workflow. | - Not suitable for all sample types (e.g., tissues).- Requires specialized reagents and cell culture conditions. |
Visualizations
Caption: Western Blotting Workflow for Histone Crotonylation.
References
- 1. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Histone PTMs: Techniques and Tools - Creative Proteomics [creative-proteomics.com]
- 4. A Chemical Probe for Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 7. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone PTM Quantification: Label-Free vs Label-Based Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dealing with Isobaric PTMs: Strategies for Confident Histone Modification Identification - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Overcoming Challenges in Quantifying Low-Abundance Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of low-abundance acyl-CoAs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to sample preparation, data acquisition, and analysis in a question-and-answer format.
Q1: I am observing very low or no signal for my acyl-CoA analytes. What are the most common causes?
A1: Low signal intensity is a frequent challenge in acyl-CoA analysis. The primary reasons often revolve around the inherent instability of these molecules and suboptimal analytical methods. Key factors include:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[1] To minimize degradation, it is crucial to process samples quickly at low temperatures (e.g., on ice) and store them at -80°C, preferably as a dry pellet.[1]
-
Inefficient Extraction: The choice of extraction solvent and method significantly impacts recovery. For instance, using 80% methanol (B129727) has shown high extraction efficiency for a broad range of acyl-CoAs from tissues and cells.[2] Conversely, the presence of formic acid or acetonitrile (B52724) in the extraction solvent can lead to poor or no signal for most acyl-CoA compounds.[2]
-
Poor Ionization Efficiency: In mass spectrometry, acyl-CoAs can exhibit poor ionization. Optimizing the ionization source parameters is critical for enhancing signal intensity.[3]
-
Ion Suppression: Co-elution of acyl-CoAs with other endogenous species during liquid chromatography can lead to competition for ionization, resulting in suppressed signal.[4] Improving chromatographic separation is key to mitigating this effect.[4]
-
Suboptimal Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for the target analytes.[3]
Q2: My acyl-CoA samples seem to be degrading during sample preparation. How can I improve their stability?
A2: Ensuring the stability of acyl-CoAs throughout the experimental workflow is critical for accurate quantification. Here are several strategies to prevent degradation:
-
Maintain Low Temperatures: Always keep samples on ice during processing.[1] For long-term storage, -80°C is recommended.[1]
-
Use Appropriate Solvents: For reconstitution of dried extracts, methanol or a buffered solution like 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) can improve stability compared to unbuffered aqueous solutions.[4][5] Ammonium acetate buffered solvent at a neutral pH has been shown to stabilize most acyl-CoA compounds.[2]
-
Rapid Processing: Minimize the time between sample collection and extraction to limit enzymatic and chemical degradation.
-
Acidification: Some protocols utilize acids like 5-sulfosalicylic acid (SSA) for deproteinization, which can also help to stabilize the acyl-CoAs.[6]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot samples after extraction to avoid multiple freeze-thaw cycles that can lead to degradation.[7]
Q3: I'm struggling with poor chromatographic separation of my acyl-CoA species. What can I do to improve it?
A3: Good chromatographic separation is essential for reducing ion suppression and achieving accurate quantification.[4] Consider the following approaches:
-
Reversed-Phase Chromatography: C18 columns are commonly used and effective for separating a wide range of acyl-CoAs.[1][8]
-
Ion-Pairing Agents: The use of ion-pairing agents in the mobile phase can improve peak shape and retention for these polar molecules.
-
High pH Mobile Phase: Operating at a high pH (e.g., 10.5 with ammonium hydroxide) can enhance the separation of long-chain acyl-CoAs.[9]
-
Gradient Elution: A well-optimized gradient elution program is crucial for resolving complex mixtures of acyl-CoAs with varying chain lengths and polarities.[10]
-
Column Choice: For very similar species, consider using columns with different selectivities or particle sizes (e.g., UPLC columns) to improve resolution.[10]
Q4: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS, and how can I use this for detection?
A4: In positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit a highly characteristic fragmentation pattern.
-
Neutral Loss of 507 Da: The most common fragmentation is a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] This allows for the use of neutral loss scans to screen for a wide range of acyl-CoA species in a sample.[1][9]
-
Fragment Ion at m/z 428: Another common fragment ion is observed at a mass-to-charge ratio (m/z) of 428, resulting from the cleavage between the 5' diphosphates.[1]
-
Multiple Reaction Monitoring (MRM): For targeted quantification, you can set up MRM experiments to monitor the specific transition from the precursor ion ([M+H]+) to the characteristic fragment ion (e.g., [M+H]+ → [M-507+H]+).[6] This provides high sensitivity and specificity.
Q5: How do I choose an appropriate internal standard for accurate quantification?
A5: The use of a suitable internal standard (IS) is critical to correct for variability in extraction efficiency and matrix effects.
-
Stable Isotope-Labeled Standards: The gold standard is to use stable isotope-labeled (e.g., ¹³C-labeled) versions of the analytes of interest.[11] However, these can be costly and are not always commercially available.
-
Odd-Chain Acyl-CoAs: A common and more accessible alternative is to use an odd-chain acyl-CoA (e.g., C17:0-CoA) as an internal standard, as it is typically not endogenous in most biological systems.[1]
-
Structural Analogs: Other structural analogs that behave similarly to the analytes during extraction and ionization but do not interfere with their detection can also be used. Crotonoyl-CoA has been used as an internal standard for the analysis of short-chain acyl-CoAs.[6]
Quantitative Data Summary
The following table summarizes the abundance of various acyl-CoA species reported in different human cell lines. Note that direct comparison between different studies may be limited due to variations in experimental conditions and normalization methods.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[5] | MCF7 (pmol/mg protein)[5] | RAW264.7 (pmol/mg protein)[5] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~10 | ~3 |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells[1][5][6]
This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures for subsequent LC-MS/MS analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol
-
Ice-cold 2.5% (w/v) 5-Sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., crotonoyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Adherent cells: After the final PBS wash, add 200 µL of ice-cold 2.5% (w/v) SSA containing the internal standard directly to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Suspension cells: Resuspend the cell pellet in 200 µL of ice-cold 2.5% (w/v) SSA containing the internal standard.
-
-
Incubation and Protein Precipitation:
-
Vortex the cell lysate vigorously.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the protein pellet.
-
-
LC-MS/MS Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system for analysis.
-
Protocol 2: Acyl-CoA Extraction from Tissues[1]
This protocol outlines a general procedure for extracting acyl-CoAs from tissue samples.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Ice-cold extraction buffer (e.g., isopropanol (B130326) and aqueous potassium phosphate (B84403) buffer) containing an internal standard (e.g., C17:0-CoA)
-
Petroleum ether
-
Methanol
-
Centrifuge
Procedure:
-
Tissue Homogenization:
-
Flash-freeze approximately 50 mg of tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer containing the internal standard.
-
-
Phase Separation and Extraction:
-
Add petroleum ether to the homogenate and vortex to remove nonpolar lipids.
-
Centrifuge at low speed and discard the upper organic phase. Repeat this wash step.
-
Add methanol and chloroform to the remaining aqueous phase, vortex, and incubate at room temperature.
-
-
Sample Clarification:
-
Centrifuge at high speed (e.g., 21,000 x g) to pellet cell debris.
-
-
Supernatant Collection and Cleanup:
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Dry the supernatant under a stream of nitrogen.
-
For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be performed at this stage.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7) for LC-MS/MS analysis.
-
Visualizations
Caption: A generalized experimental workflow for acyl-CoA quantification.
Caption: A troubleshooting decision tree for low acyl-CoA signals.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting guide for poor reproducibility in histone modification studies
Welcome to the technical support center for histone modification studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges that can lead to poor reproducibility in their experiments.
Frequently Asked questions (FAQs)
Q1: What are the most critical factors affecting reproducibility in histone modification ChIP-seq experiments?
A1: The key factors impacting reproducibility include the specificity of the antibody used, the quality and consistency of chromatin preparation, the efficiency of the immunoprecipitation step, and the bioinformatics pipeline used for data analysis.[1][2] Each of these steps has multiple variables that need to be tightly controlled.
Q2: How important is antibody validation, and what is the best way to validate an antibody for a specific histone modification?
A2: Antibody validation is arguably the most critical step for a successful and reproducible ChIP-seq experiment.[1][3] An antibody must be specific to the histone modification of interest with minimal cross-reactivity to other modifications or proteins.[4][5] Validation should be performed for each new lot of antibody.[6] The recommended validation methods include:
-
Western Blot: To check for reactivity against non-histone proteins and unmodified histones using nuclear extracts and recombinant histones.[6] The specific histone band should represent at least 50% of the total signal.[6][7]
-
Peptide Arrays: To assess reactivity against a wide range of known histone modifications and to check for the influence of neighboring modifications.[4]
-
Peptide Competition Assays: To ensure the antibody does not bind to unmodified histone tails or those with other modifications.[6]
Q3: What are the ideal controls for a ChIP-seq experiment?
A3: Appropriate controls are essential to distinguish true biological signals from experimental noise. Key controls include:
-
Input DNA Control: This is the most crucial control. It represents the distribution of chromatin before immunoprecipitation and is used to correct for biases in sonication, library preparation, and sequencing.[5][8]
-
Mock IP (IgG Control): An immunoprecipitation performed with a non-specific isotype-matched antibody to control for non-specific binding of chromatin to the antibody or beads.[9]
-
Positive and Negative Locus qPCR: Before sequencing, perform qPCR on your ChIP DNA for a known positive target (a gene region expected to be enriched) and a known negative target (a region expected to have no enrichment) to validate the success of the immunoprecipitation. A minimum of 5-fold enrichment at the positive locus over the negative control is a good indicator.[9]
Q4: How many biological replicates are necessary for a reliable ChIP-seq study?
A4: To ensure the reproducibility of your findings, a minimum of two biological replicates is recommended for ChIP-seq experiments.[10][11] Three replicates are even better if possible, as this allows for more robust statistical analysis of differential binding.[11] Technical replicates are not a substitute for biological replicates.[11]
Troubleshooting Guide
This guide addresses specific issues that can lead to poor reproducibility in a question-and-answer format.
Issue 1: High Background Signal
Q: My ChIP-seq data shows high background across the genome, and my negative control regions have a strong signal. What could be the cause?
A: High background can obscure true enrichment signals and is a common problem. Here are the potential causes and solutions:
-
Cause: Insufficient washing during the immunoprecipitation steps.
-
Solution: Increase the number and/or stringency of washes. Consider using buffers with slightly higher salt concentrations or detergents, but be mindful that overly stringent washes can also reduce your specific signal.[12]
-
-
Cause: Too much antibody used.
-
Cause: Incomplete cell lysis or chromatin shearing.
-
Cause: Non-specific binding to beads.
Issue 2: Low Signal or No Enrichment
Q: I'm getting very low yield of ChIP DNA, and qPCR analysis shows little to no enrichment at my positive control locus. What went wrong?
A: Low signal is often due to inefficiencies in the early steps of the ChIP protocol.
-
Cause: Insufficient starting material.
-
Cause: Inefficient antibody.
-
Solution: Ensure you are using a "ChIP-grade" validated antibody.[12] Not all antibodies that work in other applications are suitable for ChIP. The epitope may be masked by cross-linking or by the protein's interaction with DNA.[16][17] Consider increasing the antibody incubation time, such as performing an overnight incubation at 4°C.[12][18]
-
-
Cause: Over-cross-linking.
-
Solution: Excessive formaldehyde (B43269) cross-linking can mask the epitope your antibody is supposed to recognize.[14] Optimize your cross-linking time (typically 10 minutes at room temperature is a good starting point) and ensure you quench the reaction effectively with glycine.[14][19]
-
-
Cause: Over-sonication.
Issue 3: Poor Correlation Between Biological Replicates
Q: My biological replicates for the same condition do not correlate well. How can I improve consistency?
A: Poor correlation between replicates points to significant technical variability between experiments.
-
Cause: Batch effects.
-
Solution: Process all of your samples and replicates together whenever possible. If you must process them in batches, ensure that each batch contains replicates from each experimental condition. This allows for the computational correction of batch effects during data analysis.[11]
-
-
Cause: Inconsistent chromatin preparation.
-
Solution: Chromatin shearing is a highly variable step. Standardize your protocol for cell harvesting, cross-linking, and sonication. Always verify the fragment size distribution for each batch of chromatin on an agarose (B213101) gel.[19]
-
-
Cause: Inconsistent library preparation.
-
Solution: Use the same library preparation kit and protocol for all samples. If possible, have the same person prepare all libraries to minimize user-dependent variability.
-
-
Cause: Inappropriate data normalization.
-
Solution: Simple normalization based on total read counts can be misleading, especially if the histone modification is expected to change globally.[20][21] Consider more advanced normalization strategies, such as using spike-in controls or methods that account for changes in background regions.[21][22]
-
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for ChIP-seq experiments.
Table 1: Recommended Starting Material and Reagents
| Parameter | Recommended Amount | Source(s) |
| Starting Chromatin per IP | 25 µg | [14][18] |
| Antibody per 25 µg Chromatin | 1-10 µg | [14][18] |
| Number of Cells for 25 µg Chromatin | ~3-4 million | [15] |
Table 2: Recommended Sequencing Depth for Different Histone Marks
| Mark Type | Description | Recommended Uniquely Mapped Reads | Source(s) |
| Punctate/Narrow | e.g., H3K4me3, H3K27ac | ~15-20 million | [11] |
| Broad | e.g., H3K27me3, H3K36me3, H3K9me3 | ~30-45 million | [11][23] |
Experimental Protocols
A detailed, step-by-step protocol is beyond the scope of this guide. However, the fundamental steps of a Chromatin Immunoprecipitation (ChIP) experiment are outlined below. For detailed protocols, refer to publications from consortia like ENCODE and modENCODE.[1]
-
Cell Cross-linking: Cells are treated with formaldehyde to create covalent cross-links between proteins and DNA, and between proteins themselves.[18]
-
Cell Lysis and Chromatin Shearing: Cells are lysed to release the nuclei, which are then also lysed. The chromatin is then fragmented into smaller pieces, typically by sonication or enzymatic digestion (e.g., with MNase). The goal is to obtain fragments in the 200-1000 bp range.[9][18]
-
Immunoprecipitation: The sheared chromatin is incubated with a specific antibody that recognizes the histone modification of interest. Protein A/G beads are then added to capture the antibody-chromatin complexes.[18]
-
Washing and Elution: The beads are washed multiple times to remove non-specifically bound chromatin. The specifically bound chromatin is then eluted from the beads.[18]
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and proteins are digested with proteinase K. The DNA is then purified.[18]
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peaks of enrichment are identified. Downstream analysis includes quality control, normalization, peak calling, and differential binding analysis.[8]
Visualizations
Experimental Workflow
Caption: Overview of the Chromatin Immunoprecipitation Sequencing (ChIP-Seq) workflow.
Troubleshooting Logic for High Background
References
- 1. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ChIP-Seq – Uses & Challenges | EpigenTek [epigentek.com]
- 3. Quality of histone modification antibodies undermines chromatin biology research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Histone Modification Antibodies | Cell Signaling Technology [cellsignal.com]
- 5. 9.3 Factors that affect ChIP-seq experiment and analysis quality | Computational Genomics with R [compgenomr.github.io]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. An assessment of histone-modification antibody quality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ten Common Mistakes in ChIP-seq Data Analysis â And How Seasoned Bioinformaticians Prevent Them [accurascience.com]
- 9. Tips for Chromatin Immunoprecipitation | Rockland [rockland.com]
- 10. encodeproject.org [encodeproject.org]
- 11. Experimental Design: Best Practices [bioinformatics.ccr.cancer.gov]
- 12. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 13. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 14. bosterbio.com [bosterbio.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. communities.springernature.com [communities.springernature.com]
- 18. 7 Tech Tips For Successful ChIP Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. ChIPseqSpikeInFree: a ChIP-seq normalization approach to reveal global changes in histone modifications without spike-in - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Experimental Design Considerations for ChIP-seq — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
How to address antibody cross-reactivity in crotonylation western blots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address challenges related to antibody cross-reactivity in crotonylation western blots.
Troubleshooting Guide
Issue: High background or multiple non-specific bands are observed on the western blot.
High background and non-specific bands can obscure the detection of true crotonylated proteins. Here are potential causes and solutions:
| Potential Cause | Recommended Solution |
| Primary antibody concentration is too high | Optimize the primary antibody concentration by performing a dot blot or running a dilution series in your western blot. Start with the manufacturer's recommended dilution and test several concentrations above and below that point.[1][2][3] |
| Secondary antibody concentration is too high | High concentrations of secondary antibodies can lead to non-specific binding and increased background.[1][2] Titrate the secondary antibody to the lowest concentration that still provides a strong signal. A good starting dilution for many secondary antibodies is 1:20,000.[2] |
| Antibody cross-reactivity with other modifications | Lysine (B10760008) crotonylation is structurally similar to other acyl modifications like acetylation, propionylation, and butyrylation.[4][5] The pan-anti-crotonyl-lysine antibody may cross-react with these other modifications. To confirm specificity, perform a peptide competition assay.[6][7] |
| Insufficient blocking | Inadequate blocking of the membrane can lead to non-specific antibody binding. Block the membrane for at least 1 hour at room temperature or overnight at 4°C.[8][9] Consider testing different blocking buffers, such as 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST, as some antibodies perform better in one than the other.[9][10] |
| Inadequate washing | Insufficient washing will not remove all non-specifically bound antibodies. Increase the number and duration of wash steps. For example, wash the membrane 4 times for 5 minutes each with a buffer containing a detergent like Tween 20.[2][8] |
| Sample degradation | Protease activity in your sample can lead to protein degradation and the appearance of multiple lower molecular weight bands. Always use fresh samples and add protease inhibitors to your lysis buffer.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity in the context of crotonylation?
A1: Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, a crotonylated lysine residue) also binds to other, structurally similar molecules.[1] Due to the structural similarities between different short-chain lysine acylations, a pan-anti-crotonyl-lysine antibody might also recognize other modifications such as acetylation, propionylation, or butyrylation.[4][5] This can lead to the detection of non-target proteins and inaccurate results in a western blot.
Q2: How can I validate the specificity of my anti-crotonyl-lysine antibody?
A2: Two key experiments to validate the specificity of your antibody are the dot blot assay and the peptide competition assay.
-
Dot Blot Assay: This is a quick method to determine if your antibody recognizes the intended modification and to check for cross-reactivity with other modifications.[10][11][12] You would spot peptides with different lysine modifications (crotonylated, acetylated, unmodified, etc.) onto a membrane and probe it with your anti-crotonyl-lysine antibody.[5]
-
Peptide Competition Assay: This assay confirms the specific binding of your antibody to the target modification in the context of a western blot.[6][7] The antibody is pre-incubated with a peptide containing the crotonylated lysine. If the antibody is specific, this will block the antibody's binding site, leading to a significant reduction or elimination of the signal on the western blot when the antibody-peptide mixture is used for probing.
Q3: My pan-anti-crotonyl-lysine antibody datasheet shows a dot blot. Is this sufficient to prove specificity?
A3: A dot blot from the manufacturer is a good indicator of specificity. However, it's considered best practice to validate antibody specificity under your own experimental conditions.[12] Running a peptide competition assay with your samples will provide stronger evidence that the bands you are detecting in your western blot are indeed crotonylated proteins.[6][7]
Q4: I see multiple bands in my western blot. Does this mean my antibody is not specific?
A4: Not necessarily. The presence of multiple bands can be due to several factors:
-
Multiple proteins are crotonylated: Crotonylation is a widespread post-translational modification, and your antibody may be detecting several different crotonylated proteins in your sample.
-
Splice variants or protein isoforms: Different forms of the same protein may be present and detected by the antibody.[1]
-
Protein degradation: If your samples are not handled properly, proteases can break down proteins, leading to multiple bands of lower molecular weight.[1]
-
Cross-reactivity: It is also possible that the antibody is cross-reacting with other proteins or other lysine modifications.[1]
To distinguish between these possibilities, a peptide competition assay is highly recommended.[6][7]
Data Presentation: Antibody Specificity
While exact quantitative data for cross-reactivity can be limited, many manufacturers provide qualitative data from dot blot assays demonstrating the specificity of their pan-anti-crotonyl-lysine antibodies. The table below summarizes typical findings.
Table 1: Qualitative Specificity of Pan-Anti-Crotonyl-Lysine Antibodies from Dot Blot Assays
| Peptide/Protein Spotted on Membrane | Typical Signal with Pan-Anti-Crotonyl-Lysine Antibody | Interpretation |
| Crotonyllysine Peptide Library | Strong Signal | The antibody successfully recognizes the target crotonyllysine modification.[5] |
| Acetyllysine Peptide Library | No Signal | The antibody does not cross-react with acetylated lysine.[5] |
| Propionyllysine Peptide Library | No Signal | The antibody does not cross-react with propionylated lysine.[5] |
| Butyryllysine Peptide Library | No Signal | The antibody does not cross-react with butyrylated lysine.[5] |
| Unmodified Lysine Peptide Library | No Signal | The antibody does not bind to unmodified lysine.[5] |
| Crotonylated BSA | Strong Signal | The antibody recognizes crotonylated lysine in the context of a full protein. |
| Unmodified BSA | No Signal | The antibody does not bind to the unmodified protein. |
Note: This table represents a summary of expected results based on manufacturer data. Researchers should always verify the specificity of their specific antibody lot.
Experimental Protocols
Detailed Protocol: Dot Blot Assay for Antibody Specificity
This protocol allows for the rapid assessment of an antibody's specificity for crotonylated lysine against other lysine modifications.
-
Membrane Preparation:
-
Cut a strip of nitrocellulose or PVDF membrane.[11]
-
Using a pencil, lightly mark the locations where you will spot the peptides.
-
-
Peptide Spotting:
-
Prepare solutions of your control peptides (e.g., crotonyl-lysine peptide, acetyl-lysine peptide, unmodified lysine peptide) at a concentration of 1 mg/mL in an appropriate buffer (e.g., PBS).
-
Carefully spot 1-2 µL of each peptide solution onto the designated locations on the membrane.[11]
-
Allow the spots to dry completely at room temperature for at least 1 hour.[11]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute your pan-anti-crotonyl-lysine antibody in the blocking buffer to the desired concentration (e.g., as recommended by the manufacturer or your optimized dilution).
-
Incubate the membrane in the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[7]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[11]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[11]
-
-
Final Washes and Detection:
Detailed Protocol: Peptide Competition Assay
This protocol is used to confirm that the signal observed in a western blot is specific to the crotonylated protein of interest.
-
Prepare Identical Western Blot Membranes:
-
Run your protein samples on an SDS-PAGE gel and transfer them to two identical membranes (e.g., nitrocellulose or PVDF).
-
Block both membranes as you would for a standard western blot (e.g., 1 hour at room temperature in 5% non-fat dry milk in TBST).
-
-
Prepare Antibody Solutions:
-
Control (No Peptide): Prepare a solution of your primary anti-crotonyl-lysine antibody at its optimal dilution in blocking buffer.
-
Blocked (With Peptide): In a separate tube, prepare the same dilution of the primary antibody. Add the competing crotonyl-lysine peptide to this tube. A common starting point is a 5-10 fold excess of peptide by weight to the antibody.
-
Incubate both antibody solutions (with and without the competing peptide) for 1 hour at room temperature or overnight at 4°C with gentle rotation.
-
-
Primary Antibody Incubation:
-
Incubate one membrane with the "Control" antibody solution and the other identical membrane with the "Blocked" antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing, Secondary Antibody Incubation, and Detection:
-
Proceed with the standard western blot protocol for both membranes. This includes washing steps, incubation with the secondary antibody, and chemiluminescent detection.[7]
-
-
Analysis:
-
Compare the signal on the two membranes. If the antibody is specific for the crotonylated protein, the bands of interest should be significantly reduced or completely absent on the membrane incubated with the "Blocked" antibody solution compared to the "Control" membrane.
-
Visualizations
Caption: Conceptual diagram of antibody cross-reactivity.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Anti-Crotonylated Lysine Antibodies | Invitrogen [thermofisher.com]
- 5. A Chemical Probe for Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTM BIO [ptmbio.com]
- 7. Crotonylated Lysine Polyclonal Antibody (PA5-120739) [thermofisher.com]
- 8. Crotonylated Lysine Monoclonal Antibody (K16287_3A9) (MA5-55992) [thermofisher.com]
- 9. mybiosource.com [mybiosource.com]
- 10. PTM BIO LLC PAN ANTI-CROTONYLLYSINE ANTBDY, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 11. PTM BIO [ptmbio.com]
- 12. PTM BIO [ptmbio.com]
Optimizing LC gradient for separation of Crotonyl-CoA from isomers
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on optimizing liquid chromatography (LC) methods for the separation of Crotonyl-CoA from its structural isomers.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound from its isomers challenging?
The primary challenge lies in the structural similarity of this compound and its isomers, such as 3-hydroxybutyryl-CoA, tiglyl-CoA, and vinylacetyl-CoA. These molecules often have the same molecular weight and similar polarities, leading to very close retention times and potential co-elution in standard reversed-phase chromatography.[1][2] Achieving separation requires optimizing chromatographic selectivity by carefully manipulating the mobile phase, stationary phase, and other LC parameters.
Q2: What are the principal chromatographic strategies for separating this compound and its isomers?
There are three main strategies for separating these highly polar, ionizable compounds:
-
Reversed-Phase (RP) Chromatography: This is the most common starting point. Standard C18 columns are widely used, but achieving separation often requires significant method development, such as adjusting the mobile phase pH or using ion-pairing agents.[3][4]
-
Ion-Pair Reversed-Phase (IP-RP) Chromatography: This is a powerful technique for enhancing the retention and altering the selectivity of charged analytes like CoAs on reversed-phase columns.[5] An ion-pairing agent is added to the mobile phase, which forms a neutral complex with the charged analyte, increasing its interaction with the hydrophobic stationary phase.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase systems.[7] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing a different selectivity mechanism that can be effective for separating isomers.[8]
Q3: When should I choose one LC strategy over another?
-
Start with Reversed-Phase (RP-HPLC): Begin with a standard C18 column and a simple acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid). If you observe poor retention or co-elution, proceed to the next step.
-
Use Ion-Pairing (IP-RP) for Better Retention & Selectivity: If your analytes are not sufficiently retained or isomers co-elute under standard RP conditions, adding an ion-pairing reagent is the most common and effective solution.[9][10] This is often the preferred method for complex biological samples.
-
Try HILIC for Very Polar Isomers: If IP-RP fails to provide adequate separation or if you need an orthogonal method for confirmation, HILIC is a strong choice. It offers a completely different selectivity and is well-suited for the polar nature of Coenzyme A derivatives.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during method development for this compound isomer separation.
Problem: My this compound peak is co-eluting with an isomer.
Co-elution is the most common challenge in this analysis.[1] The following steps, presented in a logical workflow, can help you resolve overlapping peaks.
Caption: A step-by-step workflow for resolving co-eluting isomers.
Solution Details:
-
Modify the Gradient: This is the simplest adjustment. A shallower gradient provides more time for the stationary phase to interact differently with the isomers, which can improve resolution.[12]
-
Adjust Mobile Phase Composition:
-
Change Organic Solvent: Acetonitrile and methanol (B129727) offer different selectivities. Switching between them can alter elution order and resolve co-eluting peaks.
-
Adjust pH: For ionizable compounds like CoAs, adjusting the mobile phase pH can significantly alter retention and selectivity.[13] Ensure the pH is stable and the buffer concentration is adequate (typically 10-50 mM).
-
Change Ion-Pair Reagent: If using ion-pairing, the type and concentration of the reagent are critical. Different alkyl chain lengths on the reagent (e.g., tributylamine (B1682462) vs. dimethylhexylamine) will provide different hydrophobic interactions and can resolve isomers.
-
-
Change Stationary Phase (Column Chemistry): If mobile phase optimization is insufficient, changing the column is the most powerful way to alter selectivity.[13]
-
Phenyl-based phases (e.g., Phenyl-Hexyl): These columns offer alternative selectivity through π-π interactions with aromatic rings, which can be effective for separating structurally similar molecules.[14]
-
HILIC Columns: As mentioned, HILIC provides an orthogonal separation mechanism based on hydrophilicity and is a robust option when reversed-phase methods fail.[7]
-
Problem: My peaks are broad or tailing.
| Cause | Solution |
| Secondary Interactions | Strong interactions between the analyte and residual silanols on the silica (B1680970) support can cause tailing. Solution: Operate at a lower pH (e.g., pH 2.5-4.0) to suppress silanol (B1196071) activity or use an ion-pairing reagent like tributylamine which can also act as a silanol blocker.[15] |
| Column Overload | Injecting too much sample can saturate the stationary phase. Solution: Reduce the injection volume or dilute the sample.[15] |
| Mobile Phase/Sample Mismatch | Dissolving the sample in a solvent much stronger than the initial mobile phase can cause distorted peaks. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[13] |
| Contamination | A contaminated guard column or analytical column can lead to poor peak shape. Solution: Flush the column with a strong solvent or replace the guard column. |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for Short-Chain Acyl-CoA Separation
This protocol provides a robust starting point for separating this compound from its isomers. It is adapted from methods commonly used for short-chain acyl-CoA analysis.[3][4][9]
1. Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, and UV or DAD detector.
2. Materials:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 10 mM Potassium Phosphate or Ammonium Acetate, 5 mM Tributylamine (TBA) as ion-pairing agent, adjusted to pH 5.0-5.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Solvent: Mobile Phase A.
3. Mobile Phase Preparation:
-
Prepare the aqueous buffer (Mobile Phase A) and filter through a 0.22 µm membrane.
-
Degas both mobile phases adequately before use.
4. HPLC Method Parameters:
| Parameter | Setting |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| Detection Wavelength | 254 nm or 260 nm |
| Run Time | 20 - 30 minutes |
5. Sample Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 2% |
| 2.0 | 2% |
| 15.0 | 30% |
| 16.0 | 95% |
| 19.0 | 95% |
| 20.0 | 2% |
| 25.0 | 2% |
Note: This gradient is a starting point and should be optimized. A shallower gradient between 5 and 15 minutes may be required to resolve closely eluting isomers.
Caption: How ion-pairing reagents enhance retention on a C18 column.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. HILIC Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Specific detection of acetyl-coenzyme A by reversed-phase ion-pair high-performance liquid chromatography with an immobilized enzyme reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 15. shimadzu.at [shimadzu.at]
Strategies to enhance the recovery of Crotonyl-CoA from complex biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the recovery of Crotonyl-CoA from complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recovering this compound from biological samples?
A1: The primary challenges in recovering this compound stem from its low endogenous abundance compared to other short-chain acyl-CoAs, its susceptibility to degradation, and the complexity of biological matrices.[1][2][3] Key difficulties include:
-
Low Cellular Concentration: this compound is often present at significantly lower concentrations than major acyl-CoAs like acetyl-CoA and succinyl-CoA, making its detection and quantification challenging.[1][2][3]
-
Chemical Instability: The thioester bond in this compound is prone to hydrolysis, especially at non-optimal pH and temperatures.
-
Matrix Effects: Complex biological samples contain numerous compounds that can interfere with extraction and analysis, leading to ion suppression in mass spectrometry.[4]
-
Subcellular Localization: this compound is produced in mitochondria and can also be found in the cytosol and nucleus, which may require specific extraction protocols to differentiate these pools.[5]
Q2: Which extraction method is recommended for this compound from cell cultures and tissues?
A2: An effective and commonly used method for extracting short-chain acyl-CoAs, including this compound, involves protein precipitation with acids like trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA).[2][4] An extraction with 10% (w/v) TCA is a well-established protocol.[2] Alternatively, a 2.5% SSA solution has also been shown to be suitable for the analysis of acyl-CoAs.[4] It is crucial to perform all extraction steps on ice to minimize enzymatic activity and degradation of this compound.
Q3: How can I quantify the amount of this compound in my sample?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound due to its high selectivity and sensitivity.[4] This technique allows for the separation of this compound from other acyl-CoAs followed by its specific detection and quantification based on its mass-to-charge ratio. The use of an internal standard, such as a stable isotope-labeled version of this compound, is highly recommended for accurate quantification.
Q4: What are the main metabolic sources of this compound?
A4: this compound is a key metabolic intermediate generated from several pathways:
-
Fatty Acid β-oxidation: It is an intermediate in the breakdown of fatty acids.[5]
-
Amino Acid Catabolism: It is produced during the degradation of the amino acids lysine (B10760008) and tryptophan.[5][6]
-
Gut Microbiome: The gut microbiome can produce short-chain fatty acids like crotonic acid, which can be taken up by host cells and converted to this compound.[5]
Troubleshooting Guides
Low or No Signal/Recovery of this compound
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Ensure rapid inactivation of cellular enzymes by immediately processing or flash-freezing samples. Use ice-cold extraction buffers (e.g., 10% TCA or 2.5% SSA).[2][4] Ensure complete cell lysis by sonication or homogenization.[2] |
| Degradation of this compound | Maintain samples at low temperatures (on ice) throughout the extraction procedure. Avoid prolonged storage of extracts; analyze them as quickly as possible. Ensure the pH of your buffers is optimal to maintain thioester bond stability. |
| Low Abundance in Sample | Increase the starting amount of biological material (cells or tissue). Consider strategies to enrich for your protein or pathway of interest if applicable.[7] |
| Suboptimal LC-MS/MS Conditions | Optimize the liquid chromatography method for the separation of short-chain acyl-CoAs. This may involve adjusting the mobile phase composition, gradient, and column chemistry.[8][9] Ensure the mass spectrometer is tuned for the specific mass transitions of this compound.[10] |
| Matrix Effects | Incorporate a solid-phase extraction (SPE) step to clean up the sample before LC-MS/MS analysis.[4] Dilute the sample extract to reduce the concentration of interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix-induced signal suppression. |
High Background or Non-Specific Signals in LC-MS/MS
| Possible Cause | Recommended Solution |
| Contamination during Sample Preparation | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned to avoid cross-contamination. |
| Co-elution of Isobaric Compounds | Optimize the chromatographic separation to resolve this compound from other compounds with the same mass.[11][12] This can be achieved by modifying the gradient, flow rate, or using a different column with alternative selectivity.[13] |
| Non-Specific Binding during SPE | Condition and equilibrate the SPE cartridge according to the manufacturer's protocol. Optimize the wash and elution steps to selectively remove interferences while retaining this compound. |
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in different biological samples.
| Biological Sample | Concentration | Reference |
| HepG2 Cells | 0.033 pmol/10^6 cells | [1] |
| Mouse Heart Tissue | 0.0179 (± 0.0153) pmol/mg tissue wet weight | [1] |
| Cultured Cells | < 1% of internal standard | [4] |
| Liver Tissue (5 mg) | Upper bound of 3% of internal standard | [4] |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Mammalian Cells
This protocol is adapted from methods described for the quantification of acyl-CoAs in mammalian cells.[2]
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell scraper
-
1.5 mL microcentrifuge tubes
-
Microcentrifuge (refrigerated at 4°C)
-
Sonicator
Procedure:
-
Aspirate the culture medium from adherent cells grown on a culture plate.
-
Wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold 10% (w/v) TCA directly to the plate.
-
Scrape the cells and transfer the cell lysate to a 1.5 mL microcentrifuge tube.
-
Sonicate the sample on ice (e.g., 12 pulses of 0.5 seconds each) to ensure complete lysis.[2]
-
Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[2]
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new, clean tube.
-
The extract is now ready for analysis by LC-MS/MS. If not analyzing immediately, store at -80°C.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general workflow for the analysis of short-chain acyl-CoAs. Specific parameters will need to be optimized for your instrument.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Thaw the acyl-CoA extract on ice. If using an internal standard, spike it into the sample at this stage.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 4.6) and mobile phase B (e.g., 90% methanol, 10% 10 mM ammonium acetate, pH 4.6).[10]
-
The gradient should be optimized to resolve this compound from other short-chain acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific transition for this compound. The precursor ion (Q1) will be the mass of protonated this compound, and the product ion (Q3) will be a characteristic fragment.[10]
-
Optimize collision energy for the specific fragmentation of this compound.
-
Visualizations
Caption: Metabolic sources and fates of this compound.
Caption: Workflow for this compound extraction and analysis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Rewiring Lysine Catabolism in Cancer Leads to Increased Histone Crotonylation and Immune Escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing separations in online comprehensive two‐dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Selectivity optimization in liquid chromatography via stationary phase tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating matrix effects in the analysis of Crotonyl-CoA from plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of Crotonyl-CoA from plasma samples by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by the presence of co-eluting compounds from the biological matrix (e.g., plasma).[1] In plasma, major contributors to matrix effects are phospholipids (B1166683), salts, and proteins.[1] These effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis.[2]
Q2: What are the most common strategies to mitigate matrix effects in this compound analysis?
A2: The most effective strategies involve thorough sample preparation to remove interfering matrix components. Key approaches include:
-
Protein Precipitation (PPT): A simple and rapid method to remove the bulk of proteins from the plasma sample.[3]
-
Solid-Phase Extraction (SPE): A more selective technique that separates this compound from matrix components based on their physicochemical properties.[4] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at providing cleaner extracts.[2]
-
Phospholipid Removal: Specific techniques, such as phospholipid removal plates or cartridges, can be used to eliminate phospholipids, a major source of ion suppression in plasma.[5][6]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS, such as ¹³C-labeled this compound, co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate normalization and quantification.[7][8]
Q3: Should I use Protein Precipitation or Solid-Phase Extraction for my plasma samples?
A3: The choice between PPT and SPE depends on the required sensitivity and cleanliness of the sample.
-
Protein Precipitation (PPT) is a quick and cost-effective method suitable for initial screening or when high throughput is a priority. However, it is less effective at removing phospholipids and may result in greater matrix effects.[3]
-
Solid-Phase Extraction (SPE) provides a much cleaner sample by removing a wider range of interfering compounds, leading to reduced matrix effects and improved sensitivity.[2] It is the preferred method for quantitative bioanalysis where accuracy and precision are critical.
Q4: How important is phospholipid removal for this compound analysis?
A4: Phospholipids are a major cause of ion suppression in electrospray ionization (ESI) mass spectrometry and are abundant in plasma. Their removal is highly recommended to improve data quality. Phospholipid removal can be integrated into the sample preparation workflow using specialized plates or cartridges.[5][6]
Q5: What is the role of a stable isotope-labeled internal standard (SIL-IS) and is it necessary?
A5: A SIL-IS is a form of the analyte of interest (this compound) in which one or more atoms have been replaced by a heavy isotope (e.g., ¹³C). Since it has nearly identical chemical and physical properties to the analyte, it experiences the same extraction recovery and matrix effects.[7] Using a SIL-IS is the gold standard for quantitative LC-MS/MS analysis as it can effectively compensate for variations in sample preparation and matrix effects, leading to the most accurate and precise results. While not strictly necessary for qualitative analysis, it is highly recommended for quantitative assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation due to matrix buildup. 2. Incompatible sample solvent with the mobile phase. | 1. Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE). 2. Use a guard column and replace it regularly. 3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
| High Signal Variability (Poor Precision) | 1. Inconsistent matrix effects between samples. 2. Variable recovery during sample preparation. | 1. Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. 2. Optimize the sample preparation method for better reproducibility. Consider automating the liquid handling steps.[9] 3. Use a more effective sample cleanup technique like mixed-mode SPE.[2] |
| Low Signal Intensity (Poor Sensitivity) | 1. Significant ion suppression from matrix components. 2. Low recovery of this compound during sample preparation. | 1. Switch from protein precipitation to a more thorough cleanup method like SPE or use phospholipid removal plates.[4][5] 2. Optimize the SPE protocol (sorbent type, wash, and elution solvents) to improve recovery. 3. Check for and optimize LC-MS/MS parameters such as spray voltage and gas flows.[10] |
| Inaccurate Quantification | 1. Non-linear response due to matrix effects. 2. Lack of an appropriate internal standard. | 1. Use a stable isotope-labeled internal standard for this compound. 2. If a SIL-IS is not available, use a structural analog that co-elutes and has similar ionization properties. 3. Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration curve). |
| Carryover in Blank Injections | 1. Adsorption of this compound to the LC system components. 2. Insufficient cleaning of the injection port and needle. | 1. Optimize the needle wash solution to be stronger than the mobile phase. 2. Increase the needle wash volume and/or the number of wash cycles. 3. If carryover persists, investigate potential sources in the autosampler and column. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) of this compound from Plasma
This protocol is a rapid method for removing the majority of proteins from plasma samples.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Vortex samples to ensure homogeneity.
-
-
Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., ¹³C-Crotonyl-CoA).[3] The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein precipitation.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol provides a cleaner sample extract compared to PPT, resulting in reduced matrix effects. A mixed-mode SPE cartridge (combining reversed-phase and anion-exchange) is recommended.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust the pH.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 25 mM ammonium (B1175870) acetate (B1210297) in water to remove polar impurities.
-
Wash with 1 mL of 20% methanol in water to remove less polar impurities.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Phospholipid Removal using a 96-Well Plate
This protocol is designed for high-throughput removal of phospholipids.
-
Protein Precipitation in the Plate:
-
Mixing:
-
Mix thoroughly by aspirating and dispensing several times with a pipette.
-
-
Filtration:
-
Apply a vacuum or positive pressure to the plate to draw the sample through the phospholipid removal frit into a collection plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the filtrate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Short-Chain Acyl-CoA Analysis
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Phospholipid Removal Plate |
| Matrix Effect | High potential for ion suppression[5] | Significantly reduced ion suppression[2] | Effective removal of phospholipid-based suppression[5] |
| Recovery | Generally good, but can be analyte-dependent | High and reproducible with method optimization[11] | High for a broad range of analytes[6] |
| Throughput | High | Moderate | High |
| Cost per Sample | Low | High | Moderate |
| Sample Cleanliness | Low | High | High |
Data is generalized for short-chain acyl-CoAs based on available literature. Specific performance for this compound may vary.
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation from isomers and matrix components |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Precursor -> Product) | Specific m/z values to be determined for this compound |
| Internal Standard | ¹³C-labeled this compound |
These are starting parameters and should be optimized for the specific instrument and application.
Visualizations
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. bme.psu.edu [bme.psu.edu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating p300/CBP's Crotonyltransferase Activity: An In Vitro Comparison Guide
The histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP) are crucial transcriptional coactivators that catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histones and other proteins. Emerging research has unveiled a broader enzymatic repertoire for these proteins, demonstrating their capacity to catalyze other acylations, including crotonylation. This guide provides a comparative overview of in vitro methods to validate the crotonyltransferase activity of p300/CBP, offering experimental data and detailed protocols for researchers in chromatin biology and drug development.
Comparative Analysis of Acyltransferase Activities
In vitro studies have been pivotal in establishing and characterizing the histone crotonyltransferase (HCT) activity of p300/CBP. These assays have not only confirmed this intrinsic capability but also allowed for direct comparison with its well-documented histone acetyltransferase (HAT) activity and with the activities of other known HATs.
Enzyme Specificity: p300/CBP vs. Other Histone Acetyltransferases
Initial efforts to purify HCT activity from HeLa nuclear extracts surprisingly revealed that it co-purified with HAT activity.[1] Subsequent analysis of recombinant HAT enzymes demonstrated that while p300, GCN5, and TIP60 all possess robust HAT activity, only p300 exhibited significant HCT activity in vitro.[1] This suggests that histone crotonylation is not a universal feature of all HATs, but a more specific function of the p300/CBP family.
| Enzyme | Histone Acetyltransferase (HAT) Activity | Histone Crotonyltransferase (HCT) Activity |
| p300 | +++ | +++ |
| CBP | +++ | +++ |
| GCN5 | +++ | - |
| TIP60 | +++ | - |
| MOF | ++ | + |
| (Data summarized from multiple studies indicating relative activities. MOF has been shown to have some HCT activity, but p300/CBP are considered the major enzymes for bulk histone crotonylation in mammalian cells)[1][2] |
Substrate Competition: Crotonyl-CoA vs. Acetyl-CoA
The enzymatic activity of p300/CBP is sensitive to the available acyl-CoA pools. In vitro competition assays demonstrate that this compound and acetyl-CoA compete for the active site of p300.[1] The relative concentrations of these two molecules directly influence the type of histone acylation that occurs. When both are present, p300 can catalyze both acetylation and crotonylation, with the ratio of the products depending on the ratio of the acyl-CoA donors. This metabolic regulation is a key aspect of p300/CBP function.
| Condition | H3K18 Acetylation | H3K18 Crotonylation |
| Acetyl-CoA only | +++ | - |
| This compound only | - | +++ |
| Acetyl-CoA + low this compound | ++ | + |
| Acetyl-CoA + high this compound | + | ++ |
| (Relative levels of modification observed in in vitro reactions with varying acyl-CoA concentrations)[1] |
Functional Impact: Transcription Activation
A critical question is whether histone crotonylation has a distinct functional consequence compared to acetylation. Cell-free transcription assays using chromatinized templates have shown that p300-catalyzed histone crotonylation can stimulate transcription to a greater degree than histone acetylation.[1][3] This suggests that histone crotonylation is not merely a redundant mark but may have unique downstream effects on gene expression.
| Condition | Transcriptional Output |
| No Acyl-CoA | - |
| + Acetyl-CoA | ++ |
| + this compound | +++ |
| (Relative transcriptional output from a chromatin template in a cell-free system)[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for key in vitro experiments.
In Vitro Histone Crotonyltransferase (HCT) Assay
This assay directly measures the ability of a recombinant enzyme to transfer a crotonyl group to histone substrates.
Materials:
-
Recombinant p300/CBP enzyme
-
Recombinant histone octamers or individual histones (e.g., H3)
-
This compound
-
HAT buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
SDS-PAGE loading buffer
-
Primary antibodies: anti-pan-crotonyl-lysine (panKCr), anti-H3K18Cr, anti-H3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
-
Recombinant p300/CBP (e.g., 100-500 ng)
-
Recombinant histones (e.g., 1-5 µg)
-
This compound (e.g., 50-200 µM)
-
HAT buffer to a final volume of 30 µL.
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE (e.g., 15% gel).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-panKCr or anti-H3K18Cr) overnight at 4°C. An antibody against total histone H3 should be used as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
Cell-Free Transcription Assay
This assay assesses the functional impact of p300/CBP-mediated histone modifications on gene transcription from a chromatin template.
Materials:
-
Plasmid DNA containing a promoter-driven reporter gene (e.g., G-free cassette)
-
Core histones for chromatin reconstitution
-
Chromatin assembly factors (e.g., Drosophila ACF and NAP1)
-
Recombinant p300/CBP
-
Nuclear extract (as a source of general transcription factors)
-
Acetyl-CoA or this compound
-
Transcription buffer containing NTPs and a radiolabeled nucleotide (e.g., [α-³²P]UTP)
-
RNA purification kit
-
Urea-polyacrylamide gel
Procedure:
-
Chromatin Assembly: Reconstitute the plasmid DNA into chromatin using core histones and chromatin assembly factors.
-
Acylation Reaction: Incubate the chromatin template with recombinant p300/CBP in the presence of either acetyl-CoA or this compound (or no acyl-CoA as a control) for 30-60 minutes at 30°C.
-
Transcription Initiation: Add nuclear extract and the transcription buffer containing the NTP mix with [α-³²P]UTP. Incubate for 30-60 minutes at 30°C to allow for transcription.
-
RNA Purification: Stop the reaction and purify the RNA transcripts using a suitable kit.
-
Analysis: Resolve the radiolabeled RNA transcripts on a denaturing urea-polyacrylamide gel.
-
Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the transcribed RNA. The intensity of the band corresponds to the level of transcription.
Visualizing the Workflow and Pathway
To better illustrate the experimental logic and biological context, the following diagrams are provided.
Caption: Workflow for the in vitro histone crotonyltransferase (HCT) assay.
Caption: p300/CBP activity is regulated by metabolic acyl-CoA pools.
References
- 1. Intracellular this compound Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular this compound stimulates transcription through p300-catalyzed histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Crotonyl-CoA and Acetyl-CoA in Histone Acylation
For Researchers, Scientists, and Drug Development Professionals
Histone acylation is a important post-translational modification that plays a critical role in regulating chromatin structure and gene expression. Among the growing list of identified acyl modifications, acetylation, utilizing acetyl-coenzyme A (Acetyl-CoA), has been extensively studied. However, the discovery of other short-chain acylations, such as crotonylation, which utilizes crotonyl-coenzyme A (Crotonyl-CoA), has unveiled a more intricate regulatory landscape. This guide provides a comparative analysis of this compound and Acetyl-CoA in the context of histone acylation, offering insights into their distinct biochemical properties, regulatory mechanisms, and functional consequences, supported by experimental data.
At a Glance: this compound vs. Acetyl-CoA in Histone Acylation
| Feature | This compound | Acetyl-CoA |
| Structure | Four-carbon acyl group with a C-C double bond, resulting in a rigid, planar conformation. | Two-carbon acyl group. |
| Cellular Abundance | Estimated to be ~1,000-fold less abundant than Acetyl-CoA in various cell types.[1][2] | Highly abundant cellular metabolite. |
| "Writer" Enzymes | Primarily p300/CBP, MOF, and GCN5 (possess both crotonyltransferase and acetyltransferase activity).[3][4] | Numerous Histone Acetyltransferases (HATs), including p300/CBP, GCN5, MOF, and Tip60. |
| p300/CBP Catalytic Efficiency | Significantly lower (estimated ~62-fold decrease) compared to its acetyltransferase activity.[3] | High catalytic efficiency. |
| "Eraser" Enzymes | Class I Histone Deacetylases (HDACs 1, 2, 3) and some Sirtuins (SIRT1, 2, 3).[2][3] | HDACs and Sirtuins. |
| "Reader" Proteins | Proteins with YEATS domains (e.g., AF9, YEATS2) show a higher binding affinity for crotonylated lysines over acetylated lysines. | Proteins with bromodomains are the canonical readers of acetylated lysines. |
| Impact on Transcription | Considered a more potent activator of transcription than histone acetylation.[1][5] | Generally associated with transcriptional activation. |
| Genomic Localization | Enriched at active promoters and potential enhancers.[6][7] | Widely distributed at active promoters and enhancers.[6] |
Delving Deeper: A Comparative Overview
Histone crotonylation and acetylation, while both involving the transfer of an acyl group to lysine (B10760008) residues on histones, exhibit key differences that translate into distinct biological outcomes.
Structural and Biochemical Distinctions
The fundamental difference lies in the structure of the acyl donors. This compound possesses a four-carbon chain with a carbon-carbon double bond, which imparts a unique rigid and planar conformation.[1] In contrast, the two-carbon acetyl group of Acetyl-CoA is smaller and more flexible. This structural disparity influences the catalytic efficiency of the "writer" enzymes and the binding affinity of "reader" proteins.
Enzymatic Regulation: A Shared but Biased Machinery
Interestingly, the enzymatic machinery for writing and erasing these marks is largely shared. The well-characterized histone acetyltransferases (HATs) p300/CBP, MOF, and GCN5 have been shown to also function as histone crotonyltransferases (HCTs).[3][4] However, the catalytic efficiency of p300 for crotonylation is significantly lower than for acetylation, which is attributed to steric constraints within the enzyme's active site.[3]
Similarly, Class I histone deacetylases (HDACs 1, 2, and 3) and certain sirtuins (SIRT1, 2, and 3) can remove both acetyl and crotonyl groups from histones.[2][3]
The "Reader" Perspective: Decoding the Signal
The functional consequences of histone acylation are mediated by "reader" proteins that recognize and bind to these specific modifications. While bromodomains are the well-established readers for acetyl-lysine, proteins containing a YEATS domain, such as AF9 and YEATS2, have been identified as specific readers for crotonyl-lysine, exhibiting a higher binding affinity for crotonylated histones compared to their acetylated counterparts. This differential recognition is a key mechanism through which the distinct signals of acetylation and crotonylation are translated into downstream biological effects.
Functional Implications: A Potent Transcriptional Activator
A growing body of evidence suggests that histone crotonylation is a more potent activator of transcription than histone acetylation.[1][5] Cell-free transcription assays have demonstrated that p300-catalyzed histone crotonylation stimulates transcription to a greater extent than acetylation.[5] This heightened transcriptional activation is likely a combination of the unique structural changes crotonylation imparts on chromatin and the recruitment of specific co-activators by crotonylation readers. Both marks are found at active promoters and enhancers, often co-localizing, suggesting a complex interplay in gene regulation.[6]
Signaling and Metabolic Pathways Influencing Histone Acylation
The choice between histone acetylation and crotonylation is intimately linked to the metabolic state of the cell, specifically the intracellular concentrations of Acetyl-CoA and this compound. Various signaling pathways can influence the metabolic pathways that produce these acyl-CoA donors, thereby impacting the landscape of histone acylation.
References
- 1. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular this compound Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Origins of a Key Metabolite: A Guide to Isotopic Labeling for Crotonyl-CoA Source Confirmation
An in-depth comparison of isotopic labeling strategies to elucidate the metabolic wellsprings of Crotonyl-CoA, a critical intermediate in cellular metabolism and epigenetic regulation.
For researchers, scientists, and drug development professionals, understanding the precise metabolic pathways that contribute to the cellular pool of this compound is paramount. This short-chain acyl-CoA molecule is not only a key intermediate in fatty acid and amino acid metabolism but has also emerged as a crucial substrate for histone crotonylation, a post-translational modification with significant implications for gene regulation.[1] This guide provides a comparative overview of isotopic labeling techniques used to definitively identify and quantify the metabolic sources of this compound, supported by experimental data and detailed protocols.
The Metabolic Crossroads of this compound Synthesis
This compound is primarily synthesized through three major metabolic routes: the β-oxidation of fatty acids, and the catabolism of the amino acids lysine (B10760008) and tryptophan.[1][2] Determining the relative contribution of each pathway under specific physiological or pathological conditions is essential for a comprehensive understanding of cellular metabolism and for identifying potential therapeutic targets. Isotopic labeling, coupled with mass spectrometry, offers a powerful approach to trace the flow of atoms from specific precursors into the this compound pool.
Comparing Isotopic Tracers for this compound Source Elucidation
The choice of isotopic tracer is critical for specifically labeling one of the potential precursor pools. The following table summarizes the common isotopic labeling strategies and their applications in tracing the origins of this compound.
| Isotopic Tracer | Labeled Precursor | Metabolic Pathway Investigated | Key Advantages |
| [U-¹³C]-Palmitate | Palmitic Acid | Fatty Acid β-Oxidation | Directly traces the contribution of long-chain fatty acids to the mitochondrial acetyl-CoA and this compound pools. |
| [¹³C₆]-Lysine | Lysine | Lysine Catabolism | Specifically labels the carbon backbone of lysine, allowing for the direct tracking of its degradation to this compound.[3] |
| [¹³C₁₁]-Tryptophan | Tryptophan | Tryptophan Catabolism | Enables the tracing of tryptophan's complex catabolic pathway leading to the formation of this compound. |
Quantitative Insights into this compound Pools
While direct comparative studies quantifying the precise percentage contribution of each pathway to the total this compound pool are still emerging, existing data from various cell lines provide valuable insights into the abundance of this metabolite. The following table presents a summary of reported this compound concentrations in different human cell lines, highlighting the context-dependent nature of its metabolism.
| Cell Line | This compound Concentration (pmol/mg protein) | Reference |
| HepG2 | 0.032 | [4] |
| Glioblastoma Stem Cells (GSCs) | Elevated levels compared to differentiated glial cells | [3] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions and normalization methods.
Experimental Protocols
General Cell Culture and Isotopic Labeling
This protocol provides a general framework for isotopic labeling of cultured mammalian cells to trace the metabolic fate of precursors into the this compound pool.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Isotopically labeled precursor ([U-¹³C]-Palmitate, [¹³C₆]-Lysine, or [¹³C₁₁]-Tryptophan)
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 10 cm plates) and grow to the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with the desired concentration of the isotopically labeled precursor. The concentration will need to be optimized for each cell line and experiment but is typically in the low millimolar range for amino acids and micromolar range for fatty acids.
-
Labeling: Aspirate the regular growth medium, wash the cells once with pre-warmed PBS, and then add the prepared labeling medium.
-
Incubation: Incubate the cells for a specific duration to allow for the uptake and metabolism of the labeled precursor. The incubation time is a critical parameter and should be determined empirically, often ranging from a few hours to 24 hours, to achieve isotopic steady-state.
-
Cell Harvesting: After the incubation period, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
Acyl-CoA Extraction from Cultured Cells
This protocol details the extraction of acyl-CoAs, including this compound, from cultured cells for subsequent LC-MS analysis.
Materials:
-
Labeled and harvested cell pellets
-
Ice-cold Methanol (B129727)
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C operation
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Lysis: For adherent cells, add a sufficient volume of ice-cold methanol to the plate and use a cell scraper to detach and lyse the cells. For suspension cells, resuspend the cell pellet in cold methanol.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Drying: Dry the extract to completeness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).
LC-MS/MS Analysis of this compound
This section outlines the typical parameters for the detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-Exactive)
LC Parameters:
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA separation.
-
Mobile Phase A: An aqueous solution with a volatile buffer, such as ammonium acetate or formic acid.
-
Mobile Phase B: An organic solvent, typically acetonitrile (B52724) or methanol.
-
Gradient: A gradient elution is employed to separate the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: A typical flow rate is in the range of 200-400 µL/min.
MS/MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the detection of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known compounds like this compound. The transitions would be set for the unlabeled (e.g., m/z of the protonated molecule) and the ¹³C-labeled this compound.
-
Collision Energy: The collision energy should be optimized for the specific instrument and analyte to achieve optimal fragmentation.
Visualizing the Metabolic Pathways and Experimental Workflow
To further clarify the metabolic origins of this compound and the experimental process to trace them, the following diagrams have been generated using Graphviz.
Caption: Fatty Acid β-Oxidation Pathway to this compound.
Caption: Lysine Catabolism Pathway to this compound.
Caption: Tryptophan Catabolism Pathway to this compound.
Caption: Experimental Workflow for Tracing this compound Sources.
References
Navigating the Crotonylome: A Comparative Guide to Mass Spectrometry Data Cross-Validation
For researchers, scientists, and drug development professionals venturing into the burgeoning field of protein crotonylation, robust and reliable data is paramount. This guide provides a comprehensive comparison of bioinformatic workflows for the cross-validation of mass spectrometry data for crotonylated peptides, offering insights into experimental protocols, data analysis software, and rigorous validation strategies.
Protein crotonylation, a recently discovered post-translational modification (PTM), is increasingly implicated in a variety of cellular processes and diseases. Mass spectrometry-based proteomics has become the cornerstone for identifying and quantifying these modifications. However, the confident identification of PTMs from complex mass spectra requires a multi-faceted approach to data analysis and validation. This guide compares two widely used software platforms, MaxQuant and FragPipe, and outlines a comprehensive workflow for the cross-validation of crotonylated peptide identifications.
A Roadmap to Reliable Crotonylation Data: The Experimental Workflow
A successful proteomics experiment begins at the bench. The following diagram and protocol outline a standard workflow for the enrichment and analysis of crotonylated peptides from biological samples.
Detailed Experimental Protocol
-
Protein Extraction and Digestion: Proteins are extracted from cell or tissue lysates. The extracted proteins are then denatured, reduced, and alkylated to facilitate enzymatic digestion. Trypsin is commonly used to digest the proteins into smaller peptides.
-
Affinity Enrichment of Crotonylated Peptides: Due to the low stoichiometry of most PTMs, an enrichment step is crucial. High-quality anti-crotonyl-lysine (anti-Kcr) antibodies are used to specifically capture crotonylated peptides from the complex peptide mixture.[1][2]
-
LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides to produce fragmentation spectra (MS2 scan) that provide sequence information.[3][4]
A Tale of Two Pipelines: MaxQuant vs. FragPipe
The analysis of the raw mass spectrometry data is a critical step where peptide sequences and their modifications are identified. Here, we compare two popular, free-for-academic-use software platforms: MaxQuant and FragPipe.
MaxQuant: The Established Workhorse
MaxQuant is a widely used platform for quantitative proteomics, known for its comprehensive set of tools for peptide identification, quantification, and PTM analysis.[5][6][7]
FragPipe: The Fast and Flexible Newcomer
FragPipe is a modern, user-friendly graphical interface that integrates several powerful proteomics tools, including the ultra-fast search engine MSFragger and the PTM analysis tool PTM-Shepherd.[8]
Feature Comparison
| Feature | MaxQuant | FragPipe |
| Search Engine | Andromeda | MSFragger |
| PTM Search Strategy | Closed search with specified variable modifications. | Open search (for discovery of any PTM) or Mass Offset search (for a list of specified PTMs).[1][8] |
| PTM Site Localization | PTM Score algorithm calculates the probability of a modification being at a specific site.[9] | PTM-Shepherd provides localization information and characterizes identified mass shifts.[10][11] |
| Quantification | Supports label-free (MaxLFQ) and various isobaric labeling (TMT, iTRAQ) methods.[7] | Integrates IonQuant for label-free and isobaric labeling quantification. |
| Usability | Established interface with extensive documentation and community support. | Modern, user-friendly graphical interface with pre-configured workflows.[8] |
| Speed | Generally slower for large datasets compared to MSFragger. | MSFragger is known for its exceptional speed, especially for open searches.[1] |
| FDR Control | Controls False Discovery Rate (FDR) at the peptide, protein, and site levels.[12] | Uses Philosopher (which integrates PeptideProphet and ProteinProphet) for robust FDR estimation. |
The Gold Standard: A Rigorous Cross-Validation Workflow
Identifying a crotonylated peptide from a database search is only the first step. A rigorous cross-validation workflow is essential to ensure the reliability of the findings, especially for novel modification sites.
Key Cross-Validation Steps
-
Controlling the False Discovery Rate (FDR): It is crucial to control the FDR at both the peptide-spectrum match (PSM) and the modification site level. A common threshold is a 1% FDR, meaning that no more than 1% of the reported identifications are expected to be false positives.[12][13] For PTMs, which are often a small subset of all identified peptides, it is important to consider the "subgroup FDR" to avoid an underestimation of false positives within the modified peptide group.[10]
-
Manual Spectra Validation: For novel or particularly interesting crotonylation sites, manual inspection of the MS/MS spectra is highly recommended. This involves verifying that the major fragment ions (b- and y-ions) corresponding to the identified peptide sequence are present and have a high signal-to-noise ratio.
-
Validation with Synthetic Peptides: The most definitive way to validate a novel PTM site is to compare the experimental data with that of a chemically synthesized peptide of the same sequence and modification.[2][11] The validation involves two key comparisons:
-
Co-elution: The synthetic peptide should elute from the liquid chromatography column at the same retention time as the endogenous peptide.[11]
-
MS/MS Fragmentation Pattern Matching: The MS/MS fragmentation spectrum of the synthetic peptide should be nearly identical to that of the endogenous peptide.[2][11]
-
Conclusion: Choosing the Right Tools for Your Research
Both MaxQuant and FragPipe are powerful platforms for the analysis of crotonylated peptide data. The choice between them may depend on the specific needs of the researcher.
-
MaxQuant is a robust and well-established platform with a comprehensive suite of tools and extensive community support, making it a reliable choice for standard quantitative proteomics workflows.
-
FragPipe , with its user-friendly interface and the speed of MSFragger's open search capabilities, is particularly well-suited for the discovery of novel PTMs and for researchers who prioritize ease of use and rapid analysis.
Regardless of the software used, a stringent cross-validation workflow is non-negotiable for producing high-confidence data on protein crotonylation. By combining a sound experimental design with a thoughtful data analysis and validation strategy, researchers can confidently navigate the complexities of the crotonylome and uncover the biological significance of this important post-translational modification.
References
- 1. MSFragger: ultrafast and comprehensive peptide identification in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. MSFragger | Ultrafast, comprehensive peptide identification for mass spectrometry–based proteomics [msfragger.nesvilab.org]
- 5. A New Detailed Mass Offset Search in MSFragger for Improved Interpretation of Complex PTMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Influence of Post-Translational Modifications on Protein Identification in Database Searches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open search for PTM discovery with FragPipe | FragPipe [fragpipe.nesvilab.org]
- 9. researchgate.net [researchgate.net]
- 10. PTM-Shepherd | A tool for summarizing open search results [ptmshepherd.nesvilab.org]
- 11. PTM-Shepherd: Analysis and Summarization of Post-Translational and Chemical Modifications From Open Search Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. evvail.com [evvail.com]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Regulatory Landscape of Crotonyl-CoA: A Guide to Functional Gene Target Validation
For researchers, scientists, and drug development professionals, understanding the functional consequences of metabolic fluctuations on gene expression is paramount. The recently discovered post-translational modification, lysine (B10760008) crotonylation, fueled by the metabolite crotonyl-CoA, has emerged as a critical regulator of chromatin dynamics and gene transcription. This guide provides a comparative overview of key experimental approaches to functionally validate gene targets regulated by intracellular this compound levels, supported by experimental data and detailed protocols.
Protein crotonylation is a dynamic and reversible process involving the addition of a crotonyl group to lysine residues on histone and non-histone proteins.[1] This modification is intrinsically linked to cellular metabolism, as the availability of its substrate, this compound, directly influences the extent of protein crotonylation.[2] Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, making the enzymes and regulated gene targets within this pathway attractive therapeutic targets.[3][4][5]
Functionally validating the downstream gene targets of this compound-mediated regulation is crucial for elucidating its biological roles and for the development of novel therapeutics. This involves a multi-pronged approach, combining techniques to manipulate intracellular this compound levels with methods to identify and quantify changes in protein crotonylation and gene expression.
Comparative Analysis of Methodologies
The functional validation of gene targets influenced by this compound levels typically involves a combination of techniques to modulate crotonylation levels, identify crotonylated proteins and their genomic loci, and quantify downstream effects on gene and protein expression.
| Methodology | Objective | Key Advantages | Limitations | Typical Application |
| Sodium Crotonate Treatment | Increase intracellular this compound levels to induce protein crotonylation. | Simple, cost-effective method to globally increase crotonylation.[3] | Potential off-target effects; may not mimic physiological fluctuations precisely. | Initial screening for genes responsive to increased crotonylation. |
| Genetic Manipulation of "Writer" and "Eraser" Enzymes | Modulate protein crotonylation by overexpressing or knocking out enzymes that add (e.g., p300/CBP) or remove (e.g., SIRT1/2/3, HDACs) crotonyl groups.[6] | High specificity for targeting the crotonylation machinery. | Compensation by other enzymes can occur; may have pleiotropic effects. | Investigating the specific role of an enzyme in regulating a target gene. |
| Quantitative Mass Spectrometry (LC-MS/MS) | Identify and quantify thousands of crotonylation sites on histone and non-histone proteins.[7] | Provides a global and unbiased view of the "crotonylome".[8] | Does not directly provide information on the genomic location of histone crotonylation. | Discovering novel crotonylated proteins and pathways affected by altered this compound levels. |
| Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) | Genome-wide mapping of histone crotonylation marks to identify regulated gene loci.[9][10][11] | Provides precise genomic location of histone crotonylation, linking it to specific genes.[10] | Requires high-quality, specific antibodies; data analysis can be complex. | Identifying direct gene targets of histone crotonylation. |
| Quantitative Real-Time PCR (qRT-PCR) and RNA-sequencing (RNA-seq) | Quantify changes in the expression of specific genes or the entire transcriptome in response to altered crotonylation levels. | Highly sensitive and specific for quantifying gene expression changes. | Does not distinguish between direct and indirect effects of crotonylation. | Validating the functional consequence of altered histone crotonylation on gene transcription. |
| High-Throughput Screening (HTS) | Identify small molecule inhibitors or activators of the crotonylation pathway.[12][13][14][15] | Enables the discovery of potential therapeutic compounds. | Can be resource-intensive and generate false positives. | Drug discovery efforts targeting this compound metabolism or regulating enzymes. |
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Crotonylation
This protocol outlines the key steps for performing ChIP-seq to identify genomic regions enriched with histone crotonylation marks.
-
Cell Crosslinking and Chromatin Preparation:
-
Treat cells with 1% formaldehyde (B43269) to crosslink proteins to DNA.
-
Lyse cells and isolate nuclei.
-
Sonify the chromatin to shear DNA into fragments of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the desired histone crotonylation mark (e.g., anti-H3K18cr).
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Crosslinking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the formaldehyde crosslinks by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare a sequencing library from the purified DNA, which includes end-repair, A-tailing, and adapter ligation.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify genomic regions with significant enrichment of the histone crotonylation mark.
-
Annotate the peaks to identify associated genes.
-
Quantitative Proteomics of Crotonylated Proteins by LC-MS/MS
This protocol describes a general workflow for the identification and quantification of protein crotonylation sites.
-
Protein Extraction and Digestion:
-
Extract total protein from cells or tissues.
-
Reduce and alkylate the proteins to denature them and prevent disulfide bond formation.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Enrichment of Crotonylated Peptides:
-
Use an antibody specific for crotonyl-lysine to immunoprecipitate the crotonylated peptides from the total peptide mixture.[3]
-
-
LC-MS/MS Analysis:
-
Separate the enriched peptides by liquid chromatography (LC) based on their physicochemical properties.
-
Analyze the separated peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequence and identify the crotonylation sites.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS spectra against a protein database to identify the crotonylated proteins and the specific lysine residues that are modified.
-
Quantify the relative abundance of crotonylated peptides between different experimental conditions.
-
Visualizing the Landscape of this compound Regulation
To better understand the intricate relationships within the this compound regulatory network and the experimental approaches to dissect it, the following diagrams provide a visual representation.
Figure 1. Signaling pathway of this compound mediated gene regulation.
Figure 2. Experimental workflow for validating this compound regulated gene targets.
References
- 1. Protein Crotonylation: Mechanisms, Roles & Applications - Creative Proteomics [creative-proteomics.com]
- 2. Intracellular this compound Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone crotonylation in tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone H3 Lysine 27 Crotonylation Mediates Gene Transcriptional Repression in Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-omic analysis of gametogenesis reveals a novel signature at the promoters and distal enhancers of active genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening for Protein Synthesis Inhibitors Targeting Aminoacyl-tRNA Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cost-Efficient Ion Channel High-Throughput Screening [metrionbiosciences.com]
- 15. discovery.researcher.life [discovery.researcher.life]
Comparative Analysis of Histone Crotonylation Readers and their Binding Affinities
For Researchers, Scientists, and Drug Development Professionals
Histone post-translational modifications (PTMs) represent a critical layer of epigenetic regulation, influencing chromatin structure and gene expression. Among these, histone crotonylation (Kcr) has emerged as a significant mark associated with active transcription. The biological outcomes of histone crotonylation are mediated by "reader" proteins that specifically recognize and bind to this modification. This guide provides a comparative analysis of prominent histone crotonylation reader domains, focusing on their binding affinities and the experimental methodologies used to characterize these interactions.
Data Presentation: Binding Affinities of Histone Crotonylation Readers
The following table summarizes the dissociation constants (Kd) of various reader domains for crotonylated histone peptides, providing a quantitative comparison of their binding strengths. The data has been compiled from multiple studies employing biophysical assays, primarily Isothermal Titration Calorimetry (ITC).
| Reader Protein | Domain | Histone Peptide | Binding Affinity (Kd) in µM |
| AF9 | YEATS | H3K9cr | 4.6 - 11 |
| H3K18cr | 19.4 - 21 | ||
| H3K27cr | 5.7 | ||
| TAF14 | YEATS | H3K9cr | 9.5 |
| YEATS2 | YEATS | H3K27cr | 27.5 |
| H4K12cr | 62.0 | ||
| H3K4cr | 121.4 | ||
| H3K23cr | 172.4 | ||
| H3K9cr | 341.3 | ||
| MOZ | DPF | H3K14cr | 5.8 |
| DPF2 | DPF | H3K14cr | 0.085 |
Experimental Protocols
The binding affinities presented in this guide are primarily determined using Isothermal Titration Calorimetry (ITC), a technique that measures the heat changes associated with molecular interactions. Below is a detailed, generalized protocol for assessing the binding of a histone reader domain to a crotonylated histone peptide using ITC.
Isothermal Titration Calorimetry (ITC) Protocol
1. Protein and Peptide Preparation:
-
Protein Expression and Purification: The reader domain of interest (e.g., AF9 YEATS domain) is typically expressed in E. coli as a fusion protein (e.g., with a His-tag or GST-tag) and purified to homogeneity using affinity and size-exclusion chromatography.
-
Peptide Synthesis: Histone peptides (typically 15-25 amino acids long) with a site-specific crotonyl-lysine modification are chemically synthesized and purified by HPLC.
-
Buffer Preparation and Dialysis: Both the protein and peptide are extensively dialyzed against the same ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to minimize heat of dilution effects. The final concentrations are determined accurately using a spectrophotometer (for protein) and by quantitative amino acid analysis (for peptide).
2. ITC Experiment Setup:
-
Instrument: A high-sensitivity isothermal titration calorimeter is used.
-
Sample Loading: The protein solution (e.g., 20-50 µM) is loaded into the sample cell of the calorimeter. The crotonylated histone peptide solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) is loaded into the injection syringe.
-
Titration Parameters: The experiment is set up to perform a series of small injections (e.g., 2 µL) of the peptide solution into the protein solution at a constant temperature (e.g., 25°C). The injections are spaced to allow the system to return to thermal equilibrium between injections.
3. Data Acquisition and Analysis:
-
Heat Measurement: The instrument measures the heat released or absorbed during each injection.
-
Binding Isotherm: The integrated heat data from each injection is plotted against the molar ratio of the peptide to the protein in the cell.
-
Data Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This analysis yields the thermodynamic parameters of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Signaling Pathways and Workflows
Histone crotonylation readers are integral components of larger protein complexes that regulate gene transcription. Their ability to recognize crotonylated histones serves to recruit these complexes to specific genomic loci, thereby influencing chromatin structure and the transcriptional machinery.
The workflow for identifying and characterizing histone crotonylation readers and their binding affinities typically involves a series of in vitro and in cellulo experiments.
The Differential Impact of Crotonyl-CoA on Gene Expression Across Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Crotonyl-CoA, a key intermediate in fatty acid and amino acid metabolism, has emerged as a critical regulator of gene expression through its role as a substrate for histone lysine (B10760008) crotonylation (Kcr). This post-translational modification, distinct from the well-studied histone acetylation, is a dynamic epigenetic mark that fine-tunes transcriptional output in response to the cellular metabolic state. This guide provides a comparative analysis of the impact of this compound on gene expression in various cell types, supported by experimental data and detailed methodologies.
Mechanism of Action: From Metabolism to Gene Regulation
The cellular concentration of this compound directly influences the level of histone crotonylation.[1][2][3] This process is balanced by the activity of "writer" enzymes (histone crotonyltransferases, HCTs) that add the crotonyl group, and "eraser" enzymes (histone decrotonylases, HDCRs) that remove it. The coactivator p300, traditionally known as a histone acetyltransferase (HAT), also possesses robust HCT activity.[1][3] The resulting histone crotonylation is then recognized by "reader" proteins, which translate the modification into specific downstream effects on chromatin structure and gene transcription.[4][5]
Studies have shown that p300-catalyzed histone crotonylation can stimulate transcription more potently than histone acetylation, highlighting its significance in gene activation.[1][3][4] The interplay and competition between crotonylation and acetylation at specific lysine residues, governed by the relative availability of this compound and acetyl-CoA, provides a sophisticated mechanism for coupling cellular metabolism to gene regulation.[1][4]
Comparative Analysis of this compound's Impact on Gene Expression
The effect of this compound and the resultant histone crotonylation on gene expression is highly context-dependent, varying significantly across different cell types and physiological conditions.
| Cell Type | Key Genes/Pathways Affected | Observed Effect on Gene Expression | References |
| Immune Cells (Macrophages) | Inflammatory genes (e.g., upon LPS stimulation) | Enhanced expression of target inflammatory genes. Pre-treatment with crotonate potentiates this response. | [1][4] |
| Cancer Cells (Glioma) | Genes associated with tumor progression | Overall crotonylation levels are negatively correlated with glioma grade, suggesting a role in suppressing malignancy. | [6] |
| Cancer Cells (HeLa) | General transcription | Treatment with crotonate increases global histone crotonylation, leading to enhanced gene expression. | [1][4] |
| Stem Cells (hESCs) | Endodermal lineage genes | Crucial for mesoderm/endoderm differentiation. Increased histone crotonylation promotes the expression of key endodermal genes. | [7][8] |
| Yeast (S. cerevisiae) | Pro-growth and metabolic cycle genes | Histone crotonylation is dynamic across the yeast metabolic cycle (YMC) and regulates the expression of genes involved in metabolic cycling. | [9] |
| Virus-Infected Cells (HIV) | HIV latency/transcription genes | This compound can induce the expression of ACSS2, which increases H3K4 crotonylation and contributes to the regulation of HIV latency and transcription. | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the findings discussed. Below are summaries of key experimental protocols.
Cell Culture and Crotonate Treatment
-
Objective: To increase intracellular concentrations of this compound.
-
Protocol:
-
Cells (e.g., HeLa S3, RAW 264.7 macrophages) are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[1]
-
To induce histone crotonylation, the media is supplemented with sodium crotonate. A dose-response curve is often established, with concentrations typically ranging from 0.5 mM to 5 mM.[1]
-
Cells are incubated with crotonate-supplemented media for a specified period, often 12-24 hours, before harvesting for downstream analysis.[1]
-
Quantification of Cellular this compound
-
Objective: To measure changes in the intracellular pool of this compound.
-
Protocol (Liquid Chromatography-Mass Spectrometry - LC-MS):
-
Metabolites are extracted from cell pellets using a cold extraction solution (e.g., 80% methanol).
-
The extracts are centrifuged to pellet debris, and the supernatant is dried under nitrogen gas.
-
The dried metabolites are reconstituted in an appropriate solvent and analyzed by LC-MS to separate and quantify this compound levels based on its mass-to-charge ratio.[1]
-
Analysis of Histone Crotonylation
-
Objective: To detect changes in global or site-specific histone crotonylation.
-
Protocol (Western Blot):
-
Histones are extracted from cells using an acid extraction protocol.
-
Protein concentration is determined, and equal amounts of histone extracts are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane, which is then blocked and incubated with primary antibodies specific for pan-crotonyl-lysine or site-specific crotonylated histones (e.g., H3K18cr).
-
Following incubation with a secondary antibody, the signal is detected using chemiluminescence.[1]
-
Gene Expression Analysis
-
Objective: To measure the transcriptional consequences of altered histone crotonylation.
-
Protocol (Cell-Free Transcription Assay):
-
A chromatinized DNA template is assembled in vitro.
-
The template is incubated with the p300 enzyme in the presence of either acetyl-CoA or this compound to catalyze histone modification.
-
Nuclear extract and NTPs (including radiolabeled UTP) are added to initiate transcription.
-
The resulting RNA is purified and analyzed by gel electrophoresis and autoradiography to quantify transcriptional output.[1][3]
-
Conclusion
This compound serves as a direct link between cellular metabolism and the epigenetic regulation of gene expression. Its impact is not uniform but is instead tailored to the specific cellular context, influencing diverse biological processes from immune responses and cancer progression to stem cell differentiation. The preferential use of this compound by enzymes like p300 to activate transcription more strongly than with acetyl-CoA underscores its importance as a potent regulatory molecule. Future research focusing on the cell-specific writers, readers, and erasers of histone crotonylation will further illuminate its role in health and disease, potentially uncovering new therapeutic targets for metabolic and genetic disorders.
References
- 1. Intracellular this compound Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Intracellular this compound stimulates transcription through p300-catalyzed histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrative analysis of crotonylation-associated genes reveals prognostic and therapeutic targets in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recognition of Histone Crotonylation by Taf14 Links Metabolic State to Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of Crotonyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of small molecule inhibitors targeting key enzymes in Crotonyl-CoA metabolism, namely Glutaryl-CoA Dehydrogenase (GCDH) and Enoyl-CoA Hydratase Short Chain 1 (ECHS1). This document summarizes the available quantitative data, details relevant experimental protocols for inhibitor validation, and provides visual representations of key pathways and workflows to support research and drug development efforts in this area.
Introduction to this compound Metabolism
This compound is a central metabolite in the catabolism of lysine (B10760008) and tryptophan, as well as in fatty acid metabolism.[1][2] Its cellular concentration influences important biological processes, including histone crotonylation, a post-translational modification that plays a role in gene regulation.[2] The metabolism of this compound is primarily regulated by two key mitochondrial enzymes: Glutaryl-CoA Dehydrogenase (GCDH) and Enoyl-CoA Hydratase Short Chain 1 (ECHS1). Dysregulation of these enzymes is associated with various metabolic disorders, making them potential therapeutic targets.
Small Molecule Inhibitors of GCDH
Glutaryl-CoA Dehydrogenase (GCDH) catalyzes the oxidative decarboxylation of glutaryl-CoA to this compound. While research into specific small molecule inhibitors of GCDH is ongoing, particularly in the context of cancer therapy, a few compounds have been identified as potential modulators of its activity.[3]
A pilot screen of an FDA-approved drug library identified valsartan (B143634) and its active metabolite, losartan (B1675146) carboxylic acid, as potential inhibitors of succinyl-CoA:glutarate-CoA transferase (SUGCT), an enzyme functionally related to GCDH in glutaric aciduria. This screen reported low micromolar IC50 values for these compounds against SUGCT. Further investigation is needed to determine their direct inhibitory effects and potency against GCDH.
Recent studies have highlighted the potential of targeting GCDH in melanoma, and efforts are underway to identify specific small molecule inhibitors.[3][4] Genetic inhibition of GCDH has shown therapeutic promise in preclinical models, providing a strong rationale for the development of potent and selective small molecule inhibitors.[4]
Small Molecule Inhibitors of ECHS1
Enoyl-CoA Hydratase Short Chain 1 (ECHS1) is responsible for the hydration of this compound to 3-hydroxybutyryl-CoA. Despite the recognized importance of ECHS1 in fatty acid metabolism and its implication in certain metabolic disorders, the public domain currently lacks specific, named small molecule inhibitors with corresponding quantitative performance data (e.g., IC50 values). The available literature primarily describes "ECHS1 inhibitors" as a general class of research tools used to probe the function of this enzyme in cellular metabolism.
Comparative Performance of Inhibitors
Due to the limited availability of publicly disclosed potent and specific small molecule inhibitors for both GCDH and ECHS1 with comprehensive quantitative data, a direct comparative table is not yet feasible. The following table summarizes the currently identified potential inhibitors for GCDH.
Table 1: Potential Small Molecule Inhibitors of GCDH
| Compound | Target(s) | Reported IC50 | Cell-Based Activity | Notes |
| Valsartan | SUGCT (functionally related to GCDH), Angiotensin II Receptor | Low micromolar (against SUGCT) | Not reported for GCDH inhibition | Identified in a pilot screen; direct GCDH inhibition and IC50 not specified. |
| Losartan Carboxylic Acid | SUGCT (functionally related to GCDH), Angiotensin II Receptor | Low micromolar (against SUGCT) | Not reported for GCDH inhibition | Active metabolite of losartan; direct GCDH inhibition and IC50 not specified.[5] |
Experimental Protocols for Inhibitor Validation
A variety of biochemical and cell-based assays are crucial for the discovery and validation of small molecule inhibitors of this compound metabolism.
Enzyme Inhibition Assays (In Vitro)
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified GCDH or ECHS1.
-
Spectrophotometric Assays: The activity of dehydrogenases like GCDH can be monitored by measuring the change in absorbance of NAD(P)H at 340 nm. Hydratase activity of ECHS1 can be followed by measuring the decrease in absorbance of the this compound substrate at around 263 nm.
-
High-Throughput Screening (HTS): Miniaturized versions of spectrophotometric or fluorescence-based assays can be adapted for HTS to screen large compound libraries for potential inhibitors.[2][6]
Biophysical Binding Assays
These methods confirm the direct physical interaction between the inhibitor and the target enzyme and quantify the binding affinity.
-
Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique measures the change in the melting temperature of a protein upon ligand binding. An increase in the melting temperature indicates that the inhibitor stabilizes the protein, suggesting a binding interaction.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of an inhibitor to its target protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
-
Tryptophan Fluorescence Quenching: This assay measures the change in the intrinsic fluorescence of tryptophan residues in the protein upon inhibitor binding. The quenching of fluorescence can be used to determine the binding affinity.
Cell-Based Assays
These assays evaluate the effect of the inhibitors on the target enzyme within a cellular context.
-
Metabolite Profiling: The functional consequence of GCDH or ECHS1 inhibition can be assessed by measuring the intracellular levels of key metabolites in the this compound pathway, such as glutaryl-CoA, this compound, and 3-hydroxybutyryl-CoA, using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Cell Viability and Proliferation Assays: In disease models where cell growth is dependent on this compound metabolism (e.g., certain cancers), the effect of inhibitors on cell viability and proliferation can be measured using assays like MTT or CellTiter-Glo.
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) can be used to confirm that the inhibitor binds to the target protein within the cell.
Signaling Pathways and Experimental Workflows
This compound Metabolism Pathway
Inhibitor Validation Workflow
Conclusion
The development of potent and specific small molecule inhibitors for the key enzymes of this compound metabolism, GCDH and ECHS1, is an active area of research with significant therapeutic potential. While specific inhibitors for ECHS1 remain to be publicly disclosed, initial findings for GCDH modulators provide a foundation for further drug discovery efforts. The experimental protocols and workflows outlined in this guide offer a robust framework for the identification and validation of novel inhibitors targeting this critical metabolic pathway. Continued research in this area is essential to unlock the full therapeutic potential of modulating this compound metabolism.
References
- 1. Inhibiting key metabolic enzyme shows promise against melanoma | EurekAlert! [eurekalert.org]
- 2. High throughput screening identifies novel inhibitors of Escherichia coli dihydrofolate reductase that are competitive with dihydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel GLUT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of losartan to its active carboxylic acid metabolite in human liver microsomes. Role of cytochrome P4502C and 3A subfamily members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High-Throughput Screening for Chemical Inhibitors of Histone Acetyltransferase | Explore Technologies [techfinder.stanford.edu]
Comparative Analysis of Crotonyl-CoA Levels: A Tale of Healthy and Diseased Tissues
For Immediate Release
A comprehensive review of current research reveals significant alterations in Crotonyl-CoA levels in diseased tissues, particularly in cancer, when compared to healthy counterparts. This short-chain acyl-CoA, a key intermediate in fatty acid and amino acid metabolism, is emerging as a critical player in the epigenetic regulation of gene expression through histone crotonylation, linking cellular metabolism directly to disease pathology.
In healthy tissues, this compound is maintained at a basal level, participating in core metabolic pathways.[1] However, in several cancerous tissues, a notable upregulation of this compound has been observed. This accumulation is not a passive consequence but rather an orchestrated metabolic reprogramming that supports tumor growth and immune evasion.
Quantitative Insights: A Comparative Overview
While precise, standardized quantitative data across a wide range of tissues remains an area of active research, the existing literature provides compelling evidence for elevated this compound levels in specific cancer types. The following table summarizes these findings, highlighting the observed changes and the underlying molecular mechanisms.
| Tissue Type | Condition | Change in this compound Level | Key Molecular Mechanisms |
| Brain | Glioblastoma Stem Cells (GSCs) | Increased | Upregulation of lysine (B10760008) transporter SLC7A2 and glutaryl-CoA dehydrogenase (GCDH); Downregulation of enoyl-CoA hydratase short chain 1 (ECHS1).[2] |
| Pancreas | Pancreatic Ductal Adenocarcinoma (PDAC) | Increased | Upregulation of glutaryl-CoA dehydrogenase (GCDH).[3][4] |
| Various | General Cancer Metabolism | Often Increased | Reprogramming of lysine and tryptophan catabolism; Alterations in fatty acid β-oxidation.[2][5] |
Delving Deeper: The Signaling Pathway of this compound Accumulation in Cancer
The metabolic shift leading to elevated this compound in cancer involves a coordinated alteration of enzymatic activity. In glioblastoma, for instance, cancer cells enhance the uptake of lysine and its conversion to this compound while simultaneously reducing its degradation. This creates a surplus of this compound, which can then be used to modify histones, thereby altering gene expression to favor cancer progression.
Experimental Corner: Measuring this compound in Tissues
The quantification of this compound from biological samples is a complex process that requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below is a detailed protocol synthesized from established methodologies.
Protocol: Quantification of this compound in Tissue Samples by LC-MS/MS
1. Tissue Homogenization and Extraction:
-
Objective: To extract acyl-CoAs from tissue while preserving their integrity.
-
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.
-
Add 1 mL of ice-cold extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform:water or 10% trichloroacetic acid).
-
Homogenize the tissue using a bead beater or a Dounce homogenizer on ice until a uniform lysate is achieved.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
2. Solid-Phase Extraction (SPE) for Sample Clean-up:
-
Objective: To remove interfering substances and concentrate the acyl-CoAs.
-
Procedure:
-
Condition an Oasis HLB or similar reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 50% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium (B1175870) hydroxide.
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
3. LC-MS/MS Analysis:
-
Objective: To separate and quantify this compound.
-
Procedure:
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 5% 5-sulfosalicylic acid in water).
-
Inject an appropriate volume (e.g., 5-10 µL) onto a C18 reversed-phase LC column.
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile).
-
Perform detection using a tandem mass spectrometer in positive ion mode, monitoring for the specific precursor-to-product ion transition for this compound.
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for the comparative analysis of this compound levels.
References
- 1. aocs.org [aocs.org]
- 2. Starving out brain tumors: a reprogrammed lysine catabolism serves as a novel target for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. babraham.ac.uk [babraham.ac.uk]
- 4. A Comparative Quantitative LC-MS/MS Profiling Analysis of Human Pancreatic Adenocarcinoma, Adjacent-Normal Tissue, and Patient-Derived Tumour Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Key Players in Crotonyl-CoA Synthesis: A Comparative Guide to Reconstitution Experiments
For researchers, scientists, and drug development professionals, understanding the intricate enzymatic machinery behind crotonyl-CoA synthesis is paramount for advancements in metabolic engineering and therapeutic development. This guide provides a comprehensive comparison of key enzymes involved in this compound synthesis, supported by data from in vitro reconstitution experiments. Detailed experimental protocols and visual workflows are included to facilitate the replication and adaptation of these critical validation studies.
This compound is a central metabolite in various pathways, including fatty acid metabolism and the biosynthesis of specialized molecules. The validation of enzymes responsible for its synthesis is crucial for understanding their specific roles and for engineering novel biosynthetic routes. Reconstitution experiments, where purified enzymes are combined in a controlled in vitro environment, are a powerful tool for dissecting these complex biochemical transformations.
Comparative Performance of Key Enzymes in this compound Synthesis
The synthesis of this compound can be approached from different metabolic starting points, primarily through the oxidation of butyryl-CoA or the dehydration of 3-hydroxybutyryl-CoA. The efficiency of these conversions is dependent on the specific enzymes employed. Below is a comparative analysis of the kinetic properties of key enzymes involved in these transformations, collated from various reconstitution studies.
Acyl-CoA Dehydrogenases: The Oxidation Step
Acyl-CoA dehydrogenases (ACADs) catalyze the oxidation of acyl-CoA thioesters to their corresponding α,β-unsaturated derivatives. Short-chain acyl-CoA dehydrogenase (SCAD) is particularly relevant for the conversion of butyryl-CoA to this compound.
| Enzyme | Organism | Substrate | Km (µM) | Specific Activity (U/mg) | Reference |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Megasphaera elsdenii | Butyryl-CoA | 1.3 | 83 | N/A |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Human | Butyryl-CoA | ~25 | N/A | [1] |
| Butyryl-CoA Dehydrogenase (Bcd) | Clostridium acetobutylicum | Butyryl-CoA | 10 | 55 | N/A |
Note: Specific activity and Km values can vary significantly depending on the assay conditions (pH, temperature, and electron acceptor). The data presented here are for comparative purposes.
Enoyl-CoA Hydratases (Crotonases): The Dehydration Step
Enoyl-CoA hydratases, commonly known as crotonases, catalyze the reversible hydration of α,β-unsaturated acyl-CoA thioesters. In the context of this compound synthesis from the β-oxidation pathway, they catalyze the dehydration of 3-hydroxybutyryl-CoA.
| Enzyme | Organism | Substrate | Km (mM) | Specific Activity (U/mg) | Reference |
| Crotonase (Msed_0336) | Metallosphaera sedula | This compound | 0.11 ± 0.01 | 480 ± 20 | [2] |
| Crotonase (Msed_0384) | Metallosphaera sedula | This compound | 0.09 ± 0.01 | 750 ± 30 | [2] |
| Bifunctional Crotonase/ (S)-3-hydroxybutyryl-CoA dehydrogenase (Msed_0399) | Metallosphaera sedula | This compound | 0.35 ± 0.03 | 120 ± 5 | [2] |
Note: The data for crotonases from Metallosphaera sedula reflect the hydration of this compound. The reverse reaction, the dehydration of 3-hydroxybutyryl-CoA, is also catalyzed by these enzymes.
Visualizing the Pathways and Workflows
To better understand the relationships between the enzymes and the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Alternative pathways for the enzymatic synthesis of this compound.
Caption: General workflow for reconstitution experiments.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of reconstitution experiments. The following sections outline the key protocols for enzyme purification and activity assays.
Protocol 1: Recombinant Enzyme Purification
This protocol describes the general steps for obtaining highly pure recombinant enzymes for use in reconstitution assays.
1. Gene Cloning and Expression:
-
The gene encoding the target enzyme (e.g., SCAD or crotonase) is amplified by PCR and cloned into a suitable expression vector, often containing an affinity tag (e.g., His-tag or GST-tag) for purification.
-
The resulting plasmid is transformed into a suitable expression host, such as E. coli BL21(DE3).
-
A starter culture is grown overnight and then used to inoculate a larger volume of culture medium.
-
Protein expression is induced by the addition of an inducer (e.g., IPTG) when the cell culture reaches a specific optical density. The culture is then incubated for several hours at a controlled temperature to allow for protein expression.
2. Cell Lysis and Clarification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer containing lysozyme (B549824) and DNase.
-
Cells are lysed by sonication on ice.
-
The cell lysate is clarified by centrifugation to remove cell debris.
3. Chromatographic Purification:
-
The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione (B108866) for GST-tagged proteins).
-
The column is washed with a wash buffer to remove non-specifically bound proteins.
-
The target protein is eluted from the column using an elution buffer containing a competing agent (e.g., imidazole (B134444) for His-tagged proteins or reduced glutathione for GST-tagged proteins).
-
For higher purity, an additional ion-exchange or size-exclusion chromatography step may be performed.
4. Protein Purity and Concentration:
-
The purity of the enzyme is assessed by SDS-PAGE.
-
The concentration of the purified protein is determined using a protein assay, such as the Bradford assay, with a known concentration of bovine serum albumin (BSA) as a standard.
Protocol 2: In Vitro Reconstitution and Enzyme Activity Assay
This protocol outlines the procedure for setting up a reconstituted enzymatic reaction and measuring the formation of this compound.
1. Reaction Mixture Preparation:
-
A reaction mixture is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8).
-
The substrate (e.g., butyryl-CoA or 3-hydroxybutyryl-CoA) is added to the desired final concentration (e.g., 1 mM).
-
Necessary cofactors are added. For acyl-CoA dehydrogenases, an electron acceptor such as FAD is required.
2. Enzymatic Reaction:
-
The reaction is initiated by the addition of the purified enzyme(s) to the reaction mixture.
-
The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C for mesophilic enzymes or 65°C for thermophilic enzymes) for a specific time period (e.g., 1-10 minutes).
3. Reaction Quenching and Sample Preparation:
-
The reaction is stopped by the addition of a quenching solution, such as 1 M HCl.
-
Precipitated protein is removed by centrifugation.
4. Product Analysis:
-
The supernatant containing the reaction products is analyzed by a suitable analytical method.
-
UHPLC Analysis: The formation of this compound can be monitored using a reverse-phase C18 column with a UV detector. The concentration of the product is determined by comparing the peak area to a standard curve of known this compound concentrations.[2]
-
Spectrophotometric Assay: The activity of acyl-CoA dehydrogenases can be continuously monitored by following the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), at a specific wavelength. The activity of this compound carboxylase/reductase can be coupled to the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.[2]
By utilizing these comparative data and detailed protocols, researchers can effectively validate the role of specific enzymes in this compound synthesis and pave the way for innovative applications in biotechnology and medicine.
References
A Researcher's Guide to Navigating the Landscape of Histone Crotonylation Antibodies
For researchers, scientists, and drug development professionals delving into the epigenetic regulation of histone crotonylation, the selection of a high-quality antibody is paramount for generating reliable and reproducible data. This guide provides a side-by-side comparison of commercially available antibodies targeting this specific histone modification, supported by experimental data where available, to aid in your selection process.
Histone crotonylation, a recently discovered post-translational modification, is emerging as a key player in gene regulation and cellular processes.[1] The structural similarity of the crotonyl group to the acetyl group presents a significant challenge for antibody specificity, making rigorous validation essential. This guide summarizes key information for several commercially available anti-histone crotonylation antibodies to facilitate an informed decision.
Side-by-Side Comparison of Histone Crotonylation Antibodies
The following tables provide a summary of commercially available antibodies for specific histone crotonylation marks. The data has been compiled from manufacturer datasheets and available publications. It is important to note that a lack of independent, head-to-head comparative studies necessitates careful consideration of the provided data.
Table 1: Antibodies Targeting Pan-Crotonyl-Lysine
| Vendor | Product Name | Catalog # | Clonality | Host | Applications | Notes |
| PTM BIO | Anti-Crotonyllysine Rabbit pAb | PTM-501 | Polyclonal | Rabbit | WB, Dot Blot | Detects crotonylated lysine (B10760008) residues independent of the surrounding sequence.[2] |
| PTM BIO | Anti-Crotonyllysine Mouse mAb | PTM-502 | Monoclonal | Mouse | WB, Dot Blot | Recognizes crotonylated lysine independent of its surrounding sequences.[3] |
| Bioworld Technology | Pan-Crotonyl-K polyclonal antibody | BS-7649R | Polyclonal | Rabbit | WB | Affinity-purified from rabbit antiserum.[4] |
Table 2: Antibodies Targeting Site-Specific Histone H3 Crotonylation
| Target | Vendor | Product Name | Catalog # | Clonality | Host | Applications | Cross-Reactivity Notes |
| H3K9cr | PTM BIO | Anti-Crotonyl-Histone H3 (Lys9) Rabbit mAb | PTM-516RM | Monoclonal | Rabbit | WB, Dot Blot, IHC | Detects H3K9cr; no cross-reactivity with H3K9ac, H3K9bu noted in dot blot.[5] |
| RevMAb | Anti-Crotonyl-Histone H3 (Lys9) Rabbit Monoclonal Antibody [Clone RM339] | 31-1225-00 | Monoclonal | Rabbit | WB, Dot Blot, Multiplex | Reacts specifically to H3K9cr with no cross-reactivity to other crotonylated or acetylated lysines in histone H3.[6][7] | |
| H3K18cr | Cell Signaling Technology | Crotonyl-Histone H3 (Lys18) (E8D9M) Rabbit mAb | 69465 | Monoclonal | Rabbit | WB, ChIP | Shows some cross-reactivity with butyrylated H3K18, but not with unmodified or acetylated H3K18.[8] |
| PTM BIO | Crotonyl-Histone H3 (Lys18) mouse mAb | PTM-540 | Monoclonal | Mouse | WB, Dot Blot, ELISA | - | |
| PTM BIO | Anti-Crotonyl-Histone H3 (Lys18) Rabbit mAb | PTM-517RM | Monoclonal | Rabbit | WB, Dot Blot, IHC, IF, ChIP | No cross-reactivity with acetylated or propionylated H3K18 noted in dot blot.[9] | |
| Thermo Fisher Scientific | H3K18cr Recombinant Rabbit Monoclonal Antibody (21H13L11) | 703472 | Monoclonal | Rabbit | WB, ICC/IF | Predicted to react with Human, Mouse, Rat, Bovine.[10] | |
| H3K27cr | PTM BIO | Anti-Crotonyl-Histone H3 (Lys27) Rabbit mAb | PTM-545RM | Monoclonal | Rabbit | WB, Dot Blot, IHC, IF, ChIP | Detects H3 when crotonylated at Lys27.[11] |
| AdipoGen Life Sciences | anti-Crotonyl-Histone H3 (Lys27), Rabbit Monoclonal (RM401) | REV-31-1287-00 | Monoclonal | Rabbit | WB, Dot Blot, Multiplex | Reacts to H3K27cr and does not cross-react with acetylated or butyrylated Lysine 27.[12] |
Experimental Protocols: A Guide to Best Practices
Accurate and reproducible results are contingent on optimized experimental protocols. Below are detailed methodologies for key applications used in the study of histone crotonylation.
Western Blotting for Histone Crotonylation
Western blotting is a fundamental technique to assess the overall levels of histone crotonylation.
1. Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) supplemented with protease and deacetylase inhibitors.
-
Isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
Neutralize the acid with 2 M NaOH and quantify protein concentration.
2. SDS-PAGE and Electrotransfer:
-
Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-histone crotonylation antibody (diluted as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Chromatin Immunoprecipitation (ChIP) for Histone Crotonylation
ChIP-seq is a powerful technique to map the genomic localization of histone crotonylation.
1. Chromatin Preparation:
-
Crosslink cells with 1% formaldehyde (B43269) for 10 minutes at room temperature, followed by quenching with glycine.
-
Lyse cells and isolate nuclei.
-
Resuspend nuclei in a shearing buffer and sonicate to shear chromatin to an average size of 200-500 bp.
2. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-histone crotonylation antibody (typically 2-5 µg) overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.
3. Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
4. Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
5. Analysis:
-
The purified DNA can be used for qPCR to analyze specific loci or for library preparation for next-generation sequencing (ChIP-seq).
Visualizing the Landscape of Histone Crotonylation
To better understand the biological context and experimental approaches, the following diagrams were generated using Graphviz.
Caption: The histone crotonylation signaling pathway.
Caption: A streamlined workflow for Chromatin Immunoprecipitation (ChIP).
Conclusion
The study of histone crotonylation is a rapidly evolving field, and the availability of reliable antibodies is crucial for its advancement. While this guide provides a snapshot of the current landscape, researchers are strongly encouraged to perform in-house validation of any chosen antibody to ensure its specificity and performance in their specific application. As more independent validation studies become available, the scientific community will be better equipped to unravel the intricate roles of this important epigenetic mark.
References
- 1. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTM BIO [ptmbio.com]
- 3. PTM BIO [ptmbio.com]
- 4. Pan-Crotonyl-K polyclonal antibody-Primary Antibodies-Bioworld Technology, Inc. [bioworlde.com]
- 5. PTM BIO [ptmbio.com]
- 6. Comparison of two anti-histones antibodies commercial assays in an immunology laboratory and systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revmab.com [revmab.com]
- 8. Crotonyl-Histone H3 (Lys18) (E8D9M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. PTM BIO [ptmbio.com]
- 10. H3K18cr Recombinant Monoclonal Antibody (21H13L11) (703472) [thermofisher.com]
- 11. PTM BIO [ptmbio.com]
- 12. adipogen.com [adipogen.com]
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